molecular formula C15H18ClN B1265681 benzyl-dimethyl-phenylazanium chloride CAS No. 3204-68-0

benzyl-dimethyl-phenylazanium chloride

Cat. No.: B1265681
CAS No.: 3204-68-0
M. Wt: 247.76 g/mol
InChI Key: QLRKASHXFNIPLZ-UHFFFAOYSA-M
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Description

Benzyl-dimethyl-phenylazanium chloride is a useful research compound. Its molecular formula is C15H18ClN and its molecular weight is 247.76 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyldimethylphenylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10413. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-dimethyl-phenylazanium;chloride
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InChI

InChI=1S/C15H18N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKASHXFNIPLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H18ClN
Source PubChem
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DSSTOX Substance ID

DTXSID60883917
Record name Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1)
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Molecular Weight

247.76 g/mol
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CAS No.

3204-68-0
Record name Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1)
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Record name N-benzyl-N,N-dimethylanilinium chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Benzyl-dimethyl-phenylazanium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-dimethyl-phenylazanium chloride, more commonly known as Benzalkonium Chloride (BAC), is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with microbial cells. The document details the molecular interactions leading to cell death, presents quantitative data on its efficacy, outlines experimental protocols for its study, and describes mechanisms of microbial resistance.

Introduction

This compound is a cationic surfactant widely used as a biocide, antiseptic, and preservative.[1] Its amphiphilic structure, consisting of a positively charged hydrophilic head and a hydrophobic tail, is central to its antimicrobial properties.[2] This guide delves into the intricate mechanisms by which this compound exerts its effects on a cellular level.

Core Mechanism of Action: A Multi-pronged Attack

The primary mode of action of this compound is the disruption of microbial cell membranes.[2] This process can be broken down into several key stages:

  • Adsorption and Binding: The cationic head of the molecule electrostatically interacts with negatively charged components of the microbial cell surface, such as phospholipids and proteins in the cell membrane.[2]

  • Membrane Disruption: The hydrophobic tail then penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to a number of detrimental effects.[2][3]

  • Increased Permeability and Leakage: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions, nucleotides, and enzymes.[2]

  • Enzyme Inhibition and Protein Denaturation: Upon entry into the cell, this compound can interfere with crucial metabolic processes by inhibiting enzyme activity and denaturing proteins.[2]

  • Cell Lysis and Death: The culmination of these events is the loss of cellular homeostasis, leading to cell lysis and death.[3]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Microbial Cell BAC This compound Binding Electrostatic Binding BAC->Binding 1. Adsorption Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Permeabilization Binding->Disruption 2. Penetration Leakage Leakage of Cellular Contents Disruption->Leakage Enzyme_Inhibition Enzyme Inhibition & Protein Denaturation Disruption->Enzyme_Inhibition 3. Cellular Entry Cell_Death Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data on Antimicrobial Efficacy and Cytotoxicity

The effectiveness of this compound varies depending on the target microorganism and the specific experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride against Various Bacteria

MicroorganismMIC (mg/L)Reference
Escherichia coli K-1292 (adapted strain)[1]
Salmonella enterica serovar Virchow4 to 256[1]
Escherichia coli O157>1000[1]
Campylobacter coli4-fold increase after 15 days exposure[1]

Table 2: Cytotoxicity of Benzalkonium Chloride

Cell LineAssayIC50Exposure TimeReference
Human Lung Epithelial (H358)MTT7.1 µg/mL30 min[4]
Human Lung Epithelial (H358)MTT1.5 µg/mL24 h[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated overnight at the optimal temperature (e.g., 37°C).

    • The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 CFU/mL, which can be estimated by measuring the optical density at 600 nm (OD600).

  • Preparation of Benzalkonium Chloride Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).

    • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

    • The final volume in each well is typically 200 µL.

    • Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

    • The plate is incubated for 18-24 hours at the optimal temperature.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (Standardized to 5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of BAC in 96-well plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (18-24h at 37°C) Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection for Growth) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination.
Bacterial Membrane Permeability Assay (ONPG Assay)

This assay measures the permeability of the inner bacterial membrane by quantifying the activity of β-galactosidase on the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG).

  • Bacterial Culture and Preparation:

    • Grow an E. coli strain possessing a functional lac operon (e.g., MG1655) to the mid-logarithmic phase in a medium containing an inducer of the lac operon (e.g., lactose or IPTG).

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • Assay Procedure:

    • In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound.

    • Add ONPG to each well to a final concentration of 2.5 mM.

    • Immediately measure the absorbance at 420 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of increase in absorbance at 420 nm is proportional to the rate of ONPG hydrolysis, which indicates the permeability of the inner membrane.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Culture and Seeding:

    • Culture the desired mammalian cell line (e.g., H358) in the appropriate medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium without the compound).

    • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_BAC Add Benzalkonium Chloride at Various Concentrations Seed_Cells->Add_BAC Incubate_24h Incubate for 24 hours Add_BAC->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Microbial Resistance Mechanisms

Despite its effectiveness, some microorganisms have developed resistance to this compound. The primary mechanisms of resistance include:

  • Efflux Pumps: Bacteria can actively transport the compound out of the cell using efflux pumps, preventing it from reaching its target at a high enough concentration to be effective.[1]

  • Changes in Cell Wall Composition: Alterations in the composition of the cell wall, such as changes in phospholipids and fatty acids, can reduce the binding and penetration of the compound.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix and altered physiological state of the cells.

The following diagram illustrates the relationship between the mechanism of action and resistance mechanisms:

Action_vs_Resistance BAC This compound Membrane_Disruption Membrane Disruption BAC->Membrane_Disruption Mechanism of Action Efflux_Pumps Efflux Pumps BAC->Efflux_Pumps Resistance Cell_Wall_Alteration Cell Wall Alteration BAC->Cell_Wall_Alteration Resistance Biofilm Biofilm Formation BAC->Biofilm Resistance Cell_Death Cell Death Membrane_Disruption->Cell_Death

Figure 4: Interplay between the mechanism of action and microbial resistance.

Conclusion

This compound is a potent antimicrobial agent with a primary mechanism of action centered on the disruption of microbial cell membranes. Its cationic and amphiphilic nature allows it to effectively target and compromise the integrity of these vital structures, leading to cell death. While microbial resistance can emerge, a thorough understanding of its mechanism of action is crucial for its continued effective use in various applications and for the development of new antimicrobial strategies. This guide provides a foundational understanding for researchers and professionals in the field of drug development and microbiology.

References

An In-depth Technical Guide to Benzyl-dimethyl-phenylazanium Chloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of benzyl-dimethyl-phenylazanium chloride, a quaternary ammonium compound with significant applications in organic synthesis and various industrial processes. This document consolidates available data on its physicochemical properties, spectral characteristics, and toxicological profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its mechanism of action as a phase transfer catalyst.

Chemical Structure and Identification

This compound, also known as benzyldimethylphenylammonium chloride, is a quaternary ammonium salt. Its structure consists of a central nitrogen atom covalently bonded to a benzyl group, a phenyl group, and two methyl groups, with a chloride anion to balance the positive charge of the quaternary ammonium cation.

Chemical Structure:

Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 3204-68-0[1]

  • Molecular Formula: C₁₅H₁₈ClN[1]

  • Synonyms: Benzyldimethylphenylammonium chloride, N-benzyl-N,N-dimethylbenzenaminium chloride, Leucotrope O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 247.76 g/mol [1]
Appearance White to off-white or ivory powder[2]
Melting Point 108-110 °C[2]
Solubility Soluble in water.[2]
pKa Data not available

Spectral Data

The following tables summarize the available spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Solvent: D₂O) [3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific peak data not fully available in a detailed list format. A representative spectrum is available.Aromatic protons (phenyl and benzyl groups), benzylic protons (-CH₂-), and methyl protons (-CH₃).

¹³C NMR

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak for the cation [C₁₅H₁₈N]⁺.

m/zInterpretation
212.15[M]⁺ (cation)
Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on general methods for the synthesis of quaternary ammonium salts.[4][5]

Materials:

  • N,N-dimethylaniline

  • Benzyl chloride

  • A suitable solvent (e.g., acetonitrile, acetone, or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in the chosen solvent.

  • Slowly add benzyl chloride (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Analytical Determination

The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will need to be optimized.

  • Detection: UV detection at a wavelength where the aromatic rings show significant absorbance (e.g., around 254 nm).

  • Quantification: An external standard calibration curve can be prepared using a certified reference standard of this compound.

Applications

This compound is primarily used as a phase transfer catalyst in organic synthesis. It facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism of Action: Phase Transfer Catalysis

As a phase transfer catalyst, this compound transports a reactant from the aqueous phase to the organic phase where the reaction can occur. The quaternary ammonium cation forms an ion pair with the aqueous-soluble reactant, and the lipophilic organic groups (benzyl and phenyl) of the cation allow this ion pair to be soluble in the organic solvent.

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nplus [C₁₅H₁₈N]⁺Cl⁻ (Catalyst) Nplus_Nu [C₁₅H₁₈N]⁺Nu⁻ Nplus->Nplus_Nu Ion Exchange Nu_aq Nu⁻ (Nucleophile) NaX Na⁺X⁻ (Byproduct) R_X R-X (Substrate) R_Nu R-Nu (Product) Nplus_X [C₁₅H₁₈N]⁺X⁻ Nplus_Nu->R_X Reaction Nplus_X->Nplus Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

Toxicological Information

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile quaternary ammonium salt with well-defined chemical and physical properties. Its primary application as a phase transfer catalyst is crucial in various organic syntheses. This guide provides essential information for researchers and professionals working with this compound, emphasizing its properties, synthesis, analysis, and safe handling. Further research could focus on quantifying its solubility in a wider range of organic solvents and exploring its potential in other applications.

References

An In-depth Technical Guide to the Synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride, a quaternary ammonium compound with applications as a phase transfer catalyst, emulsifier, surfactant, and disinfectant.[1] This document details the core synthesis pathway, experimental protocols, and quantitative data to support researchers in the replication and optimization of this process.

Core Synthesis Pathway: The Menschutkin Reaction

The primary route for the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride is the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine, in this case, N,N-dimethylaniline, with an alkyl halide, benzyl chloride.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

The overall reaction is as follows:

N,N-dimethylaniline + Benzyl chloride → N-benzyl-N,N-dimethylbenzenaminium chloride

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride.

Table 1: Reactant Properties

ReactantChemical FormulaMolar Mass ( g/mol )CAS Number
N,N-DimethylanilineC₈H₁₁N121.18121-69-7
Benzyl ChlorideC₇H₇Cl126.58100-44-7

Table 2: Experimental Conditions and Yield

ParameterValueReference
Molar Ratio (Benzyl Chloride:N,N-Dimethylaniline)1:1[3]
Solvent SystemMethanol/Water[3]
Reaction Temperature70°C[3]
Reaction Time for 100% Conversion3.3 hours[3]
Comparative Reaction Time (without water)>5 hours (73% conversion)[3]
Yield of Crystals95%[3]

Table 3: Product Characterization

PropertyValueReference
Chemical NameN-benzyl-N,N-dimethylbenzenaminium chloride[4]
SynonymsBenzyldimethylphenylammonium chloride, Leucotrope O[5]
CAS Number3204-68-0[4]
Molecular FormulaC₁₅H₁₈ClN[4]
Molecular Weight247.76 g/mol [5]
AppearanceWhite crystalline powder[6]
Melting Point134-138°C[4]

Experimental Protocol

The following detailed methodology is adapted from a patented synthesis procedure.[3]

Materials:

  • Benzyl chloride (12.65 g, 0.1 mole)

  • N,N-dimethylaniline (12.12 g, 0.1 mole)

  • Methanol (3.2 g)

  • Deionized water (9.0 g, 0.5 mole)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, combine benzyl chloride (12.65 g) and N,N-dimethylaniline (12.12 g).

  • Add methanol (3.2 g) to the mixture and stir until all components are fully dissolved.

  • To this solution, add water (9.0 g).

  • Heat the reaction mixture to 70°C with continuous stirring.

  • Monitor the reaction progress over time. The reaction is reported to reach 100% conversion of benzyl chloride after 3.3 hours.[3]

  • Upon completion of the reaction, the product can be recovered and purified. Standard methods include the addition of a solvent in which the quaternary ammonium salt has low solubility, followed by cooling to induce crystallization. Alternatively, the solvent can be removed by evaporation in vacuo, and the resulting residue can be recrystallized.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reactant1 N,N-Dimethylaniline product N-benzyl-N,N-dimethylbenzenaminium chloride reactant1->product Quaternization (Menschutkin Reaction) reactant2 Benzyl Chloride reactant2->product Experimental_Workflow A 1. Mix Reactants & Solvents (N,N-Dimethylaniline, Benzyl Chloride, Methanol, Water) B 2. Heat to 70°C with Stirring A->B C 3. Monitor Reaction (3.3 hours for 100% conversion) B->C D 4. Product Recovery (e.g., Crystallization) C->D E 5. Purification (e.g., Recrystallization) D->E F 6. Final Product (White Crystalline Powder) E->F

References

Solubility of Benzyldimethylphenylammonium Chloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethylphenylammonium chloride is a quaternary ammonium salt with a molecular structure that imparts a versatile solubility profile, making it a compound of interest in various chemical and pharmaceutical applications. Its utility in organic synthesis and drug formulation is often dependent on its behavior in different solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of benzyldimethylphenylammonium chloride, outlines a detailed experimental protocol for determining its solubility in organic solvents, and presents logical workflows relevant to its application.

Core Concepts: Structure and Solubility

Benzyldimethylphenylammonium chloride is an ionic compound characterized by a positively charged quaternary ammonium nitrogen atom. This charge is balanced by a chloride anion. The molecule also possesses significant nonpolar character due to the presence of a benzyl group and a phenyl group attached to the nitrogen atom. This amphiphilic nature—having both a hydrophilic (the charged ammonium head) and a lipophilic (the benzyl and phenyl groups) region—governs its solubility. In essence, the solubility of benzyldimethylphenylammonium chloride in a given solvent is a function of the solvent's ability to solvate both the ionic and nonpolar portions of the molecule.

Physicochemical Properties and Qualitative Solubility

PropertyValueReference
Molecular Formula C₁₅H₁₈ClN[1]
Molecular Weight 247.76 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 134-138 °C[2]
Solubility in Water Soluble (almost transparency)[2]
Solubility in Methanol Soluble[2]

The solubility in polar protic solvents like water and methanol is attributed to the strong ion-dipole interactions between the solvent and the charged quaternary ammonium group.[2] For other organic solvents, the solubility is expected to vary based on their polarity, with some degree of solubility anticipated in polar aprotic solvents and lower solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

Given the limited availability of quantitative data, researchers will likely need to determine the solubility of benzyldimethylphenylammonium chloride in specific organic solvents for their applications. The following protocol describes a reliable isothermal equilibrium method for this purpose.

Objective: To determine the saturation solubility of benzyldimethylphenylammonium chloride in a specific organic solvent at a defined temperature.

Materials:

  • Benzyldimethylphenylammonium chloride (analytical grade, dried to a constant weight)

  • Organic solvent of interest (HPLC grade or higher)

  • Sealed glass vials or test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readability ± 0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Pre-weighed vials for gravimetric analysis

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid benzyldimethylphenylammonium chloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.

    • Add a known volume of the organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Concentration Determination (Gravimetric Method):

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of benzyldimethylphenylammonium chloride (134-138 °C).[2]

    • Once the solvent is completely removed and the residue is dry, weigh the vial again.

    • The mass of the dissolved benzyldimethylphenylammonium chloride is the difference between the final and initial weights of the vial.

  • Data Analysis and Reporting:

    • Calculate the solubility (e.g., in g/L or mg/mL) by dividing the mass of the dried residue by the volume of the supernatant collected.

    • Perform the experiment in triplicate to ensure reproducibility.

    • Report the solubility as the mean ± standard deviation and specify the temperature at which the measurement was performed.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship between the molecular structure of benzyldimethylphenylammonium chloride and its solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis (Gravimetric) prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (e.g., 24-48 hours) prep3->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Weigh filtered solution sample3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried residue analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for solubility determination.

G cluster_structure Molecular Structure cluster_solvents Solvent Type cluster_solubility Expected Solubility compound Benzyldimethylphenylammonium Chloride hydrophilic Hydrophilic Head (Quaternary Ammonium Cation) compound->hydrophilic lipophilic Lipophilic Tail (Benzyl & Phenyl Groups) compound->lipophilic polar Polar Solvents (e.g., Water, Methanol) hydrophilic->polar Strong Ion-Dipole Interactions nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) hydrophilic->nonpolar Unfavorable lipophilic->polar Unfavorable lipophilic->nonpolar Favorable van der Waals Interactions high_sol Higher Solubility polar->high_sol low_sol Lower Solubility nonpolar->low_sol

Caption: Influence of molecular structure on solubility.

References

Leucotrope O: A Historical Perspective on its Application in Chemical Research and Textile Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucotrope O, a term rooted in the history of textile chemistry, represents a fascinating example of specialized chemical application from the early 20th century. While the precise chemical identity of the substance marketed under this trade name is not readily found in contemporary chemical databases, historical and technical textile literature provides a clear picture of its function and application. Primarily used as a discharge printing auxiliary, Leucotrope O played a significant role in the creation of intricate, colored patterns on dyed fabrics. This guide delves into the historical applications of Leucotrope O, its chemical nature, mechanism of action, and its place within the broader context of textile chemical research.

Chemical Nature and Properties

Leucotrope O belongs to a class of compounds known as "Leucotropes," which are generally described as products of the reaction between tertiary amines and benzoyl chloride or its sulfonated derivatives. While the exact molecular structure of Leucotrope O is not definitively documented in available literature, it is identified as an "etherification agent O". Its properties and applications were closely related to the better-documented Leucotrope W, which is identified as dimethylphenylbenzylammonium chloride.

The key distinguishing feature of Leucotrope O was its ability to form an insoluble, colored compound when it reacted with the reduced, or "leuco," form of certain dyes. This is in stark contrast to Leucotrope W, which formed a water-soluble compound that could be washed away to leave a white pattern.

Principle Application: Discharge Printing

The primary and most well-documented application of Leucotrope O was in the textile industry, specifically in a process called discharge printing. This technique involves first dyeing a fabric with a base color and then printing a pattern with a chemical paste that destroys or modifies the base color in the printed areas.

Mechanism of Action in Discharge Printing

Discharge printing with Leucotrope O was a multi-step process:

  • Fabric Preparation : A fabric, typically cotton, was dyed with a "dischargeable" dye, often a vat or sulfur dye.

  • Printing Paste Application : A printing paste containing a reducing agent (like sodium formaldehyde sulfoxylate, also known as Rongalite) and Leucotrope O was applied to the dyed fabric in the desired pattern.

  • Steaming : The fabric was then steamed. The high temperature and moisture activated the reducing agent, which converted the dye in the printed areas to its colorless (leuco) form.

  • Reaction with Leucotrope O : Leucotrope O in the printing paste would then react with the newly formed leuco dye. This reaction produced a new, insoluble, orange-colored compound that was fixed to the fabric fibers.

  • Washing : A final washing step removed any unreacted chemicals and residual dye, revealing the colored, discharged pattern against the original background color.

The insolubility of the compound formed with Leucotrope O was crucial for its use in creating colored discharge effects.[1]

Quantitative Data: Printing Paste Formulations

While extensive quantitative data on the performance of Leucotrope O is scarce in historical records, some formulations for discharge printing pastes have been documented. The following table provides an example of a white discharge paste formulation from a patent, which could be adapted for colored discharge by the inclusion of Leucotrope O and a discharge-resistant dye.

ComponentPercentage (%)Purpose
Primary Paste50 - 60Thickening agent carrier
Leucotrope1 - 10Discharge assistant
WaterBalanceSolvent
Marcocion P dye stuff (for color discharge)VariableColoring agent
Saleratus (for color discharge)2 - 4Alkaline activator

Note: The components in italics are for a colored discharge paste, adapted from a similar formulation for white discharge.

Experimental Protocols

  • Fabric Dyeing : A cotton swatch is dyed with a dischargeable vat dye according to standard procedures.

  • Paste Preparation : A printing paste is prepared with the formulation described in the table above. For a colored discharge, Leucotrope O and a discharge-resistant illuminating dye would be incorporated into the paste.

  • Printing : The paste is applied to the dyed and dried cotton swatch using a screen or block printing method.

  • Drying : The printed fabric is air-dried or dried in a low-temperature oven.

  • Steaming : The fabric is steamed at 100-105°C for 5-10 minutes to activate the discharge reaction.

  • Washing and Soaping : The steamed fabric is thoroughly rinsed in cold water, then washed in a hot soap solution to remove the thickener and any byproducts, and finally rinsed again.

  • Drying : The finished fabric is dried.

Visualizing the Process and Chemical Interactions

The following diagrams illustrate the workflow of discharge printing with Leucotrope O and the conceptual chemical pathway.

discharge_printing_workflow cluster_prep Preparation cluster_application Application cluster_reaction Reaction cluster_finishing Finishing dye_fabric 1. Dye Fabric (e.g., with Vat Dye) prepare_paste 2. Prepare Discharge Paste (Reducing Agent + Leucotrope O) print_fabric 3. Print Pattern on Dyed Fabric prepare_paste->print_fabric dry_fabric 4. Dry Printed Fabric print_fabric->dry_fabric steam_fabric 5. Steam Fabric (Activate Reducing Agent) dry_fabric->steam_fabric leuco_formation 6. Leuco-Dye Formation (Colorless) steam_fabric->leuco_formation leucotrope_reaction 7. Reaction with Leucotrope O (Forms Insoluble Colored Compound) leuco_formation->leucotrope_reaction wash_fabric 8. Wash and Rinse leucotrope_reaction->wash_fabric final_product Final Product: Colored Pattern on Dyed Background wash_fabric->final_product

Workflow for Colored Discharge Printing with Leucotrope O.

chemical_pathway vat_dye Vat Dye (Colored, Insoluble) leuco_dye Leuco-Vat Dye (Colorless, Soluble) vat_dye->leuco_dye + Reducing Agent (Steaming) final_complex Insoluble Colored Complex (Fixed to Fiber) leuco_dye->final_complex leucotrope_o Leucotrope O leucotrope_o->final_complex Reacts with

Conceptual Chemical Pathway of Leucotrope O Action.

Historical Context and Significance

The development of Leucotrope O and similar discharge printing auxiliaries was a significant advancement in textile manufacturing. It allowed for the creation of highly detailed and multi-colored designs on dark backgrounds, which was difficult to achieve with direct printing methods of the time. This chemical innovation expanded the aesthetic possibilities for printed textiles and was a key part of the chemical toolkit for textile chemists and colorists in the first half of the 20th century. The shift towards newer, more efficient, and more environmentally benign printing methods has led to the decline in the use of these older chemicals, which is likely why detailed information about them is now primarily of historical interest.

Conclusion

Leucotrope O serves as a valuable case study in the history of applied chemical research. While the specific details of its chemical structure may be lost to time, its functional role in textile chemistry is well-documented. As an agent that enabled the creation of colored discharge prints, it represents a clever manipulation of dye chemistry to achieve a specific artistic and commercial goal. For modern researchers, the story of Leucotrope O highlights the ingenuity of early industrial chemists and provides a window into the historical evolution of textile processing.

References

An In-depth Technical Guide to the Safe Handling of Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for benzyl-dimethyl-phenylazanium chloride (CAS No. 3204-68-0), a quaternary ammonium compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as N-benzyl-N,N-dimethylanilinium chloride or benzyldimethylphenylammonium chloride, is a white to off-white powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 3204-68-0
Molecular Formula C₁₅H₁₈ClN
Molecular Weight 247.76 g/mol [2]
Appearance White to off-white or ivory powder[1]
Melting Point 108-110 °C[1]
Water Solubility Almost transparent in H₂O[1]
EC Number 221-707-2[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity, severe skin corrosion, and high toxicity to aquatic life.[1][2][3]

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin corrosion/irritationSub-category 1BH314: Causes severe skin burns and eye damage[1][2]
Hazardous to the aquatic environment, short-term (Acute)Acute 1H400: Very toxic to aquatic life[1][2]

Signal Word: Danger[1]

Pictograms:

  • alt text

  • alt text

  • alt text

Mechanism of Toxicity

As a quaternary ammonium compound (QAC), the primary mechanism of toxicity for this compound is the disruption of cellular membranes.[3] The cationic head group of the molecule interacts with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[3] Some studies on QACs have also indicated the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[3][4]

G General Mechanism of Quaternary Ammonium Compound (QAC) Toxicity QAC Quaternary Ammonium Compound (e.g., this compound) CellMembrane Cell Membrane (Negatively Charged) QAC->CellMembrane Interaction ROS Reactive Oxygen Species (ROS) Generation QAC->ROS Apoptosis Apoptosis Activation QAC->Apoptosis Disruption Membrane Disruption CellMembrane->Disruption CellDeath Cell Death Disruption->CellDeath ROS->CellDeath Apoptosis->CellDeath

Caption: General mechanism of QAC-induced cytotoxicity.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][6]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]

General Hygiene Practices:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

  • Store apart from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]

First-Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance into a toxicity category based on the oral lethal dose 50 (LD50).[9]

Methodology:

  • Animal Model: Typically, rodents (rats or mice) are used.[5]

  • Dosing: A single dose of the substance is administered orally via gavage to a small group of animals (usually 3).[9]

  • Stepwise Procedure: The test is conducted in a stepwise manner, with the outcome of the first group determining the dose for the next group. Dosing is initiated at a level expected to cause some mortality.[9]

  • Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.[10]

  • Endpoint: The LD50 is not precisely determined, but rather the substance is assigned to a GHS category based on the observed mortality at specific dose levels.[9]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro method assesses the potential of a chemical to cause skin corrosion.[6]

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the structure and function of the human epidermis.[6][11]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[6][11]

  • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[6]

  • Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a colorimetric assay, such as the MTT assay.[11][12]

  • Endpoint: A chemical is classified as corrosive if the cell viability falls below a certain threshold (e.g., <50% after 3 minutes of exposure or <15% after 1 hour of exposure).[6]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish in freshwater.[1]

Methodology:

  • Test Organism: A variety of fish species can be used, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[1][13]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (temperature, light, etc.).[1][2]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[1][2]

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[1][2] This value is used to classify the substance for its acute hazard to the aquatic environment.

Emergency Procedures for Spills and Leaks

Personal Precautions:

  • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[14]

  • Evacuate personnel from the spill area.[15]

Environmental Precautions:

  • Prevent the substance from entering drains, sewers, or waterways.[14]

Methods for Cleaning Up:

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14]

  • For large spills, dike the area to contain the spill and collect the material for disposal.[12]

  • Clean the spill area thoroughly with a suitable decontamination solution.

G Spill Response Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain CleanUp Clean Up Spill (Inert Absorbent) Contain->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for responding to a spill of this compound.

References

Spectroscopic Analysis of Benzyl-Dimethyl-Phenylazanium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl-dimethyl-phenylazanium chloride, a quaternary ammonium salt with applications in various fields of chemical research and development. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Introduction

This compound is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a phenyl group, with a chloride counter-ion. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis, catalysis, and materials science. This guide serves as a central repository for its spectroscopic signature.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.5Multiplet5HAromatic protons (Phenyl group)
~7.4 - 7.2Multiplet5HAromatic protons (Benzyl group)
~5.6Singlet2HCH₂ (Benzyl group)
~3.9Singlet6HN-(CH₃)₂ (Dimethyl groups)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~140 - 125Aromatic Carbons (Phenyl & Benzyl groups)
~65CH₂ (Benzyl group)
~50N-(CH₃)₂ (Dimethyl groups)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~3000 - 2850MediumAliphatic C-H stretch (from methyl and methylene groups)
~1600, ~1480Medium-StrongAromatic C=C skeletal vibrations
~1450MediumC-H bend (methyl and methylene groups)
~760, ~700StrongC-H out-of-plane bending for monosubstituted and substituted benzene rings
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the primary ion observed is the cation.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
212.15High[M]⁺ (C₁₅H₁₈N)⁺
121.09High[C₈H₁₁N]⁺ Fragment
91.05Very High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is utilized.

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is used.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of approximately 250 ppm is used.

    • Referencing: The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is typically used for the analysis of quaternary ammonium salts.

  • Data Acquisition:

    • Ionization Mode: The instrument is operated in the positive ion mode to detect the cationic species.

    • Mass Range: The data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum signal intensity and stability.

    • Fragmentation Analysis (MS/MS): To obtain structural information, collision-induced dissociation (CID) can be performed on the parent ion (m/z 212.15) to generate a fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Structure Elucidation Synthesis Synthesis of Benzyl-dimethyl- phenylazanium Chloride Purification Purification and Drying Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS NMR_Data Analyze NMR Spectra: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data Analyze IR Spectrum: - Functional Group Identification IR->IR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

The spectroscopic data and protocols provided in this guide offer a comprehensive resource for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation, which is essential for its use in research and development. The methodologies described herein can be adapted for the analysis of other quaternary ammonium salts and related organic compounds.

An In-depth Technical Guide on the Thermal Stability and Degradation of Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-dimethyl-phenylazanium chloride is a quaternary ammonium compound. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase transfer catalysts, surfactants, and antimicrobial agents. Their thermal stability is a critical parameter for their safe handling, storage, and application, particularly at elevated temperatures. This guide explores the anticipated thermal stability and degradation pathways of this compound, drawing parallels from closely related analogues.

Predicted Thermal Stability

The thermal stability of quaternary ammonium salts is influenced by factors such as the nature of the organic substituents on the nitrogen atom and the counter-ion. For this compound, the presence of both a benzyl and a phenyl group attached to the quaternary nitrogen is expected to influence its decomposition profile.

Based on data from analogous compounds like benzalkonium chloride, the thermal decomposition of this compound is likely to occur in a single step at elevated temperatures. For instance, benzalkonium chloride exhibits a weight loss beginning at approximately 180°C and completing around 300°C when analyzed by Thermogravimetric Analysis (TGA)[1]. It is plausible that this compound would have a similar decomposition range, though the specific temperatures may vary.

Predicted Thermal Degradation Pathways

The thermal decomposition of quaternary ammonium salts typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (SN2 reaction).

3.1. Hofmann Elimination

The Hofmann elimination is a well-established pathway for the decomposition of quaternary ammonium hydroxides, leading to the formation of an alkene and a tertiary amine.[2][3][4][5][6] While this compound is a chloride salt, at high temperatures, the chloride ion can act as a base to facilitate an E2 elimination reaction. For this compound, a β-hydrogen is available on the benzyl group. Abstraction of this proton by the chloride ion would lead to the formation of toluene and N,N-dimethylaniline.

3.2. Nucleophilic Substitution (SN2 Reaction)

Alternatively, the chloride ion can act as a nucleophile and attack one of the carbon atoms adjacent to the positively charged nitrogen atom.[7] In the case of this compound, the benzylic carbon is particularly susceptible to nucleophilic attack due to the stability of the resulting benzyl radical or cation. This pathway would yield benzyl chloride and N,N-dimethylaniline. Another possibility is the attack on a methyl group, which would produce methyl chloride and N-benzyl-N-methylaniline. The cleavage of the carbon-nitrogen bond is reported to occur preferentially in the order: benzyl > methyl > ethyl.[8]

Upon further heating, the initial degradation products can undergo subsequent decomposition, leading to the formation of smaller volatile molecules. When heated to decomposition, quaternary ammonium chlorides are known to emit toxic fumes of nitrogen oxides and hydrogen chloride.

Data Presentation

Table 1: Predicted Thermal Decomposition Data for this compound (Based on Analogue Data)

ParameterPredicted Value/RangeAnalytical TechniqueReference (Analogue Compound)
Decomposition Onset~180 °CThermogravimetric Analysis (TGA)[1]
Decomposition Range180 - 300 °CThermogravimetric Analysis (TGA)[1]
Primary Degradation ProductsN,N-Dimethylaniline, Benzyl chloride, Toluene, Methyl chloride, N-Benzyl-N-methylanilinePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)Inferred from known mechanisms
Secondary Degradation ProductsNitrogen Oxides (NOx), Hydrogen Chloride (HCl)Evolved Gas Analysis (EGA)General knowledge for similar compounds

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Place the crucible onto the TGA balance.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

  • Record the heat flow to the sample relative to the reference as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the associated enthalpy changes.

Mandatory Visualization

Thermal_Degradation_Pathways cluster_start This compound cluster_hofmann Hofmann Elimination cluster_sn2 SN2 Reaction start C₆H₅CH₂N⁺(CH₃)₂C₆H₅ Cl⁻ hofmann_intermediate Transition State start->hofmann_intermediate Heat (E2) sn2_intermediate Nucleophilic Attack start->sn2_intermediate Heat (SN2) hofmann_product1 Toluene (C₆H₅CH₃) hofmann_intermediate->hofmann_product1 hofmann_product2 N,N-Dimethylaniline (C₆H₅N(CH₃)₂) hofmann_intermediate->hofmann_product2 sn2_product1 Benzyl chloride (C₆H₅CH₂Cl) sn2_intermediate->sn2_product1 sn2_product2 N,N-Dimethylaniline (C₆H₅N(CH₃)₂) sn2_intermediate->sn2_product2

Caption: Predicted thermal degradation pathways of this compound.

TGA_DSC_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation sample Benzyl-dimethyl-phenylazanium chloride Sample tga_instrument TGA Instrument sample->tga_instrument dsc_instrument DSC Instrument sample->dsc_instrument tga_data Mass Loss vs. Temperature tga_instrument->tga_data results Thermal Stability Profile Decomposition Kinetics Enthalpy of Transitions tga_data->results dsc_data Heat Flow vs. Temperature dsc_instrument->dsc_data dsc_data->results

Caption: Experimental workflow for thermal analysis.

References

Methodological & Application

Application Notes and Protocols: Benzyl-dimethyl-phenylazanium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technique is of paramount importance in organic synthesis, including pharmaceutical and agrochemical development, as it allows for the use of a wider range of starting materials, often under milder reaction conditions, leading to increased reaction rates and higher yields. At the heart of PTC is the phase transfer catalyst, a substance that transports a reactant from one phase to another where the reaction occurs.

Benzyl-dimethyl-phenylazanium chloride, a quaternary ammonium salt, serves as an effective phase transfer catalyst. Its structure, featuring both lipophilic (benzyl and phenyl groups) and hydrophilic (charged ammonium center) components, enables it to shuttle anionic reactants from an aqueous phase into an organic phase, thereby accelerating the reaction. These application notes provide an overview of the mechanism, applications, and a detailed experimental protocol for a representative reaction using a closely related benzyl-substituted quaternary ammonium salt, which can be adapted for use with this compound.

Mechanism of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis using a quaternary ammonium salt like this compound involves the formation of an ion pair between the catalyst's cation (Q+) and the reactant's anion (A-) from the aqueous phase. This newly formed, lipophilic ion pair [Q+A-] can then traverse the phase boundary into the organic phase. Once in the organic phase, the anion is in a less solvated and therefore more reactive state, allowing it to readily react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_aq Reactant Anion (A⁻) QA_aq Ion Pair (Q⁺A⁻) A_aq->QA_aq Ion Exchange QCl_aq Catalyst (Q⁺Cl⁻) QCl_aq->QA_aq QA_org Ion Pair (Q⁺A⁻) QA_aq->QA_org Phase Transfer RX_org Organic Substrate (RX) Product_org Product (RA) RX_org->Product_org QA_org->Product_org Reaction QX_org Catalyst-Leaving Group Pair (Q⁺X⁻) QA_org->QX_org Product_org->QX_org By-product formation QX_org->QCl_aq Catalyst Regeneration Logical_Relationship cluster_reactants Reactants & Conditions cluster_process Process Alkene Alkene Cyclopropanation [1+2] Cycloaddition Alkene->Cyclopropanation Chloroform Dichlorocarbene Source Carbene_Formation Dichlorocarbene Formation in Organic Phase Chloroform->Carbene_Formation Base Strong Base (NaOH) Base->Carbene_Formation Catalyst Phase Transfer Catalyst (this compound) Catalyst->Carbene_Formation Facilitates Carbene_Formation->Cyclopropanation Product Dichlorocyclopropane Product Cyclopropanation->Product

Application Notes and Protocols for Benzyldimethylphenylammonium Chloride and its Analogs as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethylphenylammonium chloride and its more widely utilized structural analogs, such as benzalkonium chloride (BKC), are cationic surfactants belonging to the quaternary ammonium compound class. These molecules possess a positively charged hydrophilic head group and a hydrophobic tail, enabling them to reduce surface tension at interfaces.[1] Their amphiphilic nature makes them valuable excipients in a wide range of pharmaceutical and research applications, primarily as antimicrobial preservatives, antiseptics, and formulation aids.[2][3]

This document provides detailed application notes and experimental protocols for the use of these cationic surfactants in research and drug development settings.

Physicochemical Properties and Quantitative Data

Benzyldimethylphenylammonium chloride and its analogs are typically white or yellowish-white powders, gels, or flakes. They are very soluble in water, ethanol, and acetone.[4][5] The surfactant properties are influenced by the length of the alkyl chain (R group). For benzalkonium chloride, the C12 and C14 homologs are the most common and exhibit the highest biocidal activity.[6]

Table 1: Typical Concentrations of Benzalkonium Chloride (BKC) in Pharmaceutical Formulations

ApplicationFormulation TypeTypical Concentration (% w/v)Reference(s)
Antimicrobial PreservativeOphthalmic Solutions0.01 - 0.02[7]
Antimicrobial PreservativeNasal Sprays0.005 - 0.2[8]
Antimicrobial PreservativeOtic (Ear) Formulations0.002 - 0.02[4]
AntisepticTopical Solutions0.1 - 0.5[2]
DisinfectantPreoperative Skin DisinfectionTincture 1:750[3]

Table 2: Critical Micelle Concentration (CMC) of Benzalkonium Chloride (BKC)

MediumMethodCMC (approximate)Reference(s)
Aqueous SolutionNot specified0.008%[7]
0.5 M NaClSurface-Enhanced Raman Scattering (SERS)~0.15 mM[8]

Experimental Protocols

Protocol for Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. This is a key parameter for characterizing surfactant behavior.

Materials:

  • Benzyldimethylphenylammonium chloride or Benzalkonium Chloride (BKC)

  • High-purity deionized water

  • Conductivity meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of the surfactant and dissolve it in a volumetric flask with deionized water to prepare a stock solution of a concentration significantly above the expected CMC.

  • Prepare a series of dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks. The concentration range should span below and above the expected CMC.

  • Measure conductivity:

    • Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.

    • Sequentially add small, known volumes of the concentrated surfactant stock solution to the water, allowing the solution to equilibrate while stirring.

    • Record the conductivity after each addition.

  • Data Analysis:

    • Plot the measured conductivity as a function of the surfactant concentration.

    • The plot will typically show two linear regions with different slopes.

    • The intersection of these two lines corresponds to the CMC.

Workflow for CMC Determination

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Prepare Serial Dilutions A->B C Measure Conductivity of each dilution B->C D Plot Conductivity vs. Concentration C->D E Identify Intersection of two linear regions D->E F Determine CMC E->F

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion using benzyldimethylphenylammonium chloride or its analogs as a cationic surfactant.

Materials:

  • Benzyldimethylphenylammonium chloride or Benzalkonium Chloride (BKC)

  • Oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (deionized water)

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Beakers and graduated cylinders

  • Heating plate and magnetic stirrer (if using solid lipids or waxes)

Procedure:

  • Prepare the aqueous phase: Dissolve the desired amount of BKC in the aqueous phase with gentle stirring.

  • Prepare the oil phase: If using any solid or semi-solid components in the oil phase, heat them until they are melted and homogenous.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-shear mixer or sonicator to reduce the droplet size and form a stable emulsion. The duration and intensity of homogenization will depend on the specific equipment and desired droplet size.

  • Cooling (if applicable): If the emulsion was heated, allow it to cool to room temperature with gentle stirring.

  • Characterization: Characterize the emulsion for properties such as droplet size, zeta potential, and stability over time.

Workflow for O/W Emulsion Preparation

Emulsion_Preparation A Prepare Aqueous Phase with BKC C Pre-emulsification (Slowly add oil to aqueous phase with stirring) A->C B Prepare Oil Phase B->C D Homogenization (High-shear mixing or sonication) C->D E Cooling (if necessary) D->E F Characterize Emulsion (Droplet size, Zeta potential, Stability) E->F

Caption: General workflow for preparing an oil-in-water emulsion.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of benzalkonium chloride in a pharmaceutical formulation. The specific parameters may need to be optimized for the particular formulation matrix.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Benzalkonium chloride reference standard

  • Mobile phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile) in a 40:60 v/v ratio.

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the BKC reference standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Preparation of Sample Solution:

    • Accurately weigh or measure a known amount of the formulation.

    • Dilute the sample with the mobile phase to a concentration within the range of the standard curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Phosphate buffer (pH 5.5) : Acetonitrile (40:60, v/v)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 50 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify the amount of BKC in the sample by comparing its peak area to the calibration curve.

Applications in Drug Development

Benzyldimethylphenylammonium chloride and its analogs have several important applications in drug development due to their surfactant and antimicrobial properties.

Logical Relationship of Applications

Applications A Benzyldimethylphenylammonium Chloride / BKC B Cationic Surfactant Properties A->B C Antimicrobial Properties A->C D Formulation Excipient B->D E Preservative C->E F Antiseptic / Disinfectant C->F G Solubilizing Agent D->G H Emulsifying Agent D->H I Wetting Agent D->I J Ophthalmic & Nasal Formulations E->J K Topical Formulations E->K L Parenteral Formulations (low conc.) E->L F->K

Caption: Applications of benzyldimethylphenylammonium chloride and its analogs.

Safety and Handling

Benzyldimethylphenylammonium chloride and its analogs can cause skin and eye irritation, especially in concentrated forms.[9] It is important to handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Incompatibilities

Benzalkonium chloride is a cationic surfactant and is incompatible with anionic surfactants (such as soaps), citrates, iodides, nitrates, permanganates, salicylates, silver salts, and tartrates.[3][8] It can also be inhibited by high concentrations of non-ionic surfactants like Tween™ and lecithin.[8] These incompatibilities should be considered during formulation development.

References

Application of Benzyl-dimethyl-phenylazanium Chloride in Organic Synthesis: A Review of Potential Uses and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-dimethyl-phenylazanium chloride, also known by synonyms such as N-Benzyl-N,N-dimethylbenzenaminium chloride, benzyldimethylphenylammonium chloride, and Leucotrope O, is a quaternary ammonium salt.[1][2] In the field of organic synthesis, its primary and most significant application is as a phase-transfer catalyst (PTC).[1] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic solvent and an aqueous solution.[1] By transporting a reactant from one phase to another where the reaction can proceed, PTCs like this compound can significantly enhance reaction rates, improve yields, and enable the use of milder reaction conditions.

Principle of Phase-Transfer Catalysis

The fundamental role of a phase-transfer catalyst like this compound is to transport an anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. The lipophilic (fat-loving) character of the benzyl and phenyl groups in the catalyst allows it to be soluble in organic solvents, while the positively charged quaternary ammonium center can pair with an anion. This ion pair is then able to traverse the phase boundary. In the organic phase, the anion is weakly solvated and therefore highly reactive, leading to a significant acceleration of the reaction.

PTC_Mechanism

Potential Applications in Organic Synthesis

Based on its structure and the principles of phase-transfer catalysis, this compound can be considered for a variety of synthetic transformations. The following table summarizes potential reaction types where this catalyst could be applied, along with typical substrates and products.

Reaction TypeReactant 1 (Organic Phase)Reactant 2 (Aqueous/Solid Phase)ProductPotential Catalyst Loading
Williamson Ether Synthesis Alkyl halide (e.g., Benzyl chloride)Alcohol/Phenol + NaOH/KOHEther1-10 mol%
Alkylation of Active Methylene Compounds Phenylacetonitrile, Malonic esterAlkyl halide + NaOH/KOHAlkylated product1-10 mol%
Nucleophilic Substitution Alkyl halideNaCN, NaN₃, NaSCNNitrile, Azide, Thiocyanate1-10 mol%
Oxidation Alcohol, AlkeneKMnO₄, K₂Cr₂O₇Aldehyde, Ketone, Carboxylic acid1-5 mol%
Dichlorocyclopropanation AlkeneChloroform + NaOHDichlorocyclopropane1-5 mol%

Note: The catalyst loading percentages are typical for phase-transfer catalyzed reactions and would require optimization for specific applications of this compound.

Experimental Protocols (Representative Examples)

The following protocols are for well-established phase-transfer catalyzed reactions. While these examples utilize other common PTCs, this compound could be substituted and the reaction conditions optimized.

Protocol 1: Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and propanol using a phase-transfer catalyst.

Materials:

  • Benzyl chloride

  • n-Propanol

  • Sodium hydroxide (50% aqueous solution)

  • This compound (or a similar PTC like tetrabutylammonium bromide)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add benzyl chloride (12.65 g, 0.1 mol), n-propanol (12.02 g, 0.2 mol), and this compound (1.24 g, 5 mmol).

  • Add 50 mL of toluene to the flask.

  • With vigorous stirring, slowly add 50 mL of 50% aqueous sodium hydroxide solution from the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to 70-80°C and maintain vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure benzyl propyl ether.

Williamson_Ether_Synthesis_Workflow

Protocol 2: Alkylation of Phenylacetonitrile

This protocol outlines the alkylation of phenylacetonitrile with ethyl bromide in a biphasic system.

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • Sodium hydroxide (50% aqueous solution)

  • This compound (or a similar PTC like benzyltriethylammonium chloride)

  • Toluene

  • Deionized water

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine phenylacetonitrile (23.4 g, 0.2 mol), toluene (100 mL), and this compound (1.0 g, 4 mmol).

  • Begin vigorous stirring and slowly add 100 mL of 50% aqueous sodium hydroxide solution. The temperature may rise; maintain it below 40°C using a water bath if necessary.

  • After the addition of NaOH, add ethyl bromide (32.7 g, 0.3 mol) dropwise over 1 hour, maintaining the temperature below 40°C.

  • Continue to stir the mixture vigorously at room temperature for 3-5 hours.

  • Monitor the disappearance of phenylacetonitrile using GC or TLC.

  • Upon completion, carefully add 100 mL of cold water to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL), then with dilute HCl (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

  • The resulting crude 2-phenylbutanenitrile can be purified by vacuum distillation.

Conclusion

This compound is a quaternary ammonium salt with clear potential as a phase-transfer catalyst in a variety of organic reactions. Its chemical structure is well-suited for facilitating reactions between immiscible phases, which is a common challenge in organic synthesis. However, the lack of specific, detailed application notes and protocols in the current scientific literature suggests that it is a less commonly utilized catalyst compared to other commercially available phase-transfer catalysts. Researchers and drug development professionals interested in employing this specific catalyst would likely need to undertake their own optimization studies, using the general principles and representative protocols outlined in this document as a starting point. Further research into the specific applications of this compound would be beneficial to fully characterize its catalytic efficacy and potential advantages in organic synthesis.

References

benzyl-dimethyl-phenylazanium chloride as a biocide in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Benzyl Azanium

I'm now diving into the specifics of benzyl-dimethyl-phenylazanium chloride. My initial research aims to fully grasp its chemical structure and potential synonyms. I am particularly interested in its biocide mechanism, which is my next focus after the structural details.

Gathering Application Data

I'm now collating comprehensive data on this compound's laboratory applications. I'm focusing on its effectiveness against microbes, optimal concentrations, contact times, and safety aspects. I'm also searching for established experimental protocols and methods, including MIC determination and disinfection studies, while considering environmental factors. I'll summarize these findings to structure application notes and protocols concisely.

Refining the Initial Approach

I realize I need to refine my initial approach. I need to begin by identifying the most commonly used name and core properties of this compound. This will help find relevant data for creating application notes and protocols. I was on the right track with searching for properties and protocols, but this initial step needs clarification.

Refocusing Search Parameters

I've realized a crucial shift is needed. My immediate focus is on identifying common synonyms for "this compound." Then, I'll identify its broader class of compounds. This will allow for more effective data gathering, including biocidal properties, safety data, and application protocols. Previously, the search term was too specific, and I need a broader foundation to build a comprehensive note. The plan to summarize the data in tables and diagrams is still valid, once I can find the right source information. I'm prioritizing the clarification of the search terms now to avoid incomplete data.

Broadening the Investigation

I've hit a slight snag, realizing that "this compound" might be a less common name. My focus is now on identifying its more prevalent synonyms and broader chemical class. This should unlock more comprehensive data on its biocidal properties, safety profile, and application protocols. Previously, the initial query was too specific, limiting the results. My plan to synthesize findings into clear tables and diagrams is still valid, once I can gather the necessary information. I'm prioritizing the clarification of the search terms to build a strong foundation.

Identifying the Biocide

I've confirmed that "this compound" is indeed Benzalkonium chloride (BAC), a familiar biocide. My research has successfully illuminated its mode of action: disrupting microbial cell membranes. Furthermore, I've gathered compelling data on its broad-spectrum effectiveness.

Seeking Specific Data

I'm now focusing on gathering more specific quantitative data. While I've confirmed BAC's efficacy, I need precise MIC values for various lab contaminants. I'm also seeking detailed protocols for surface disinfection, equipment sterilization, and water bath treatments.

Defining the Compound

I've nailed down the identity of the compound as Benzalkonium chloride (BAC) and even found its CAS number, 3204-68-0. My focus now is on building a comprehensive profile of its biocidal capabilities. I've uncovered heaps of data on its activity against various microbes, including some solid MIC values and log reductions.

Refining the Research

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Compiling the Data

I've identified the compound as Benzalkonium chloride (BAC) and its CAS number. I have a lot of data, including MICs and log reductions. I've also found its incompatibility with anionic detergents and influence of organic matter. I'm focusing on organizing that data into tables for antibacterial, antifungal, and antiviral efficacy, including SARS-CoV-2. Next, I'll draft detailed experimental protocols for disinfection, including water baths. I'll then create the Graphviz diagrams to visualize the mechanism of action and experimental workflows.

Application Notes and Protocols: The Role of N-benzyl-N,N-dimethylbenzenaminium chloride and its Homologs in Micellar Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the cationic surfactant N-benzyl-N,N-dimethylbenzenaminium chloride and its closely related homologs, alkylbenzyldimethylammonium chlorides (benzalkonium chlorides), in micellar catalysis. Due to the limited availability of specific catalytic data for N-benzyl-N,N-dimethylbenzenaminium chloride, this document leverages the extensive research on its homologs as a predictive guide for its application in enhancing chemical reactions in aqueous media.

Introduction to Micellar Catalysis

Micellar catalysis is a powerful technique that utilizes the formation of micelles in a solution to accelerate chemical reactions.[1] Surfactants, such as N-benzyl-N,N-dimethylbenzenaminium chloride, are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical or cylindrical aggregates called micelles.[1] These micelles possess a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize nonpolar reactants in a polar solvent like water, thereby increasing reaction rates and enabling reactions that would otherwise be inefficient in a single-phase system.

N-benzyl-N,N-dimethylbenzenaminium chloride is a quaternary ammonium salt, a class of cationic surfactants known for their ability to act as phase-transfer catalysts and form micelles in aqueous solutions.[2] Its structure, featuring a benzyl group, a phenyl group, and two methyl groups attached to a nitrogen atom, provides the necessary amphiphilicity for micelle formation.

Physicochemical Properties and Micelle Formation

Table 1: Critical Micelle Concentration (CMC) of Alkylbenzyldimethylammonium Chlorides (Homologs of N-benzyl-N,N-dimethylbenzenaminium chloride)

Surfactant (Homolog)MethodTemperature (°C)CMC (mol/kg)Reference
Dodecyldimethylbenzylammonium chloride (C12BAC)Conductivity, Refractive Index, Density, Sound Velocity25~0.01 - 0.012[3]
Dodecyldimethylbenzylammonium chloride (C12BAC)Conductivity25Not specified, but first break observed[3]
Alkyl Benzyl Dimethyl Ammonium Chloride (BAC)Conductivity, Refractive Index, Surface Tension, UV Spectroscopy25 (Room Temp)Varies with salt concentration[4]
Benzalkonium chloride in sodium hypochloriteNot specifiedNot specified0.008%[4]

Note: The CMC is influenced by factors such as temperature, solvent polarity, and the presence of electrolytes.

Mechanism of Micellar Catalysis

The catalytic effect of micelles formed by N-benzyl-N,N-dimethylbenzenaminium chloride and its homologs can be attributed to several factors:

  • Concentration Effect: The hydrophobic core of the micelles acts as a "microreactor," concentrating nonpolar reactants from the bulk aqueous phase. This increased local concentration of reactants leads to a higher frequency of molecular collisions and, consequently, an accelerated reaction rate.

  • Electrostatic Interactions: As cationic surfactants, the surface of the micelles is positively charged. This can attract and stabilize anionic reactants or transition states, thereby lowering the activation energy of the reaction. Conversely, it can repel cationic reactants from the micellar surface.

  • Solvent Effects: The interior of a micelle provides a nonpolar environment within the bulk aqueous solution. This can favor reactions that are more efficient in organic solvents.

  • Structural Orientation: Micelles can orient the entrapped reactant molecules in a way that is favorable for the reaction to occur, acting as a template.

Micellar_Catalysis_Mechanism cluster_bulk Aqueous Bulk Phase cluster_micelle Cationic Micelle ReactantA Hydrophobic Reactant A MicelleCore Hydrophobic Core (Concentrates Reactant A) ReactantA->MicelleCore Partitioning ReactantB Hydrophilic Reactant B MicelleSurface Positively Charged Hydrophilic Surface (Interacts with Reactant B) ReactantB->MicelleSurface Electrostatic Attraction Product Product MicelleCore->Product Reaction MicelleSurface->Product

Figure 1. General mechanism of micellar catalysis by a cationic surfactant.

Applications in Organic Synthesis

While specific examples for N-benzyl-N,N-dimethylbenzenaminium chloride are limited, its structural similarity to benzalkonium chlorides (BACs) suggests its potential application in a variety of organic reactions. One notable example is the electrocatalytic dechlorination of allyl chloride.

Example Application: Electrocatalytic Dechlorination of Allyl Chloride

Benzalkonium chloride (BKC) micelles have been shown to mediate the electrocatalytic dechlorination of allyl chloride.[5] The micelles enhance the process by solubilizing the organic substrate (allyl chloride) and the catalyst, a cobalt(I) complex, facilitating the electron transfer reaction.

Dechlorination_Workflow cluster_prep Reaction Setup cluster_reaction Electrochemical Cell cluster_analysis Product Analysis AllylChloride Allyl Chloride (Substrate) Electrolysis Bulk Electrolysis (-1.3 V vs. Ag/AgCl) AllylChloride->Electrolysis CoCatalyst [Co(II)(bpy)3]2+ (Pre-catalyst) CoCatalyst->Electrolysis BKC Benzalkonium Chloride (Surfactant) BKC->Electrolysis Electrolyte Aqueous Electrolyte (e.g., Na2SO4) Electrolyte->Electrolysis WorkingElectrode Working Electrode (e.g., Glassy Carbon) CounterElectrode Counter Electrode (e.g., Platinum) Extraction Organic Extraction Electrolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS Products Dechlorinated Products (e.g., 1,5-hexadiene) GCMS->Products

Figure 2. Experimental workflow for micelle-mediated electrocatalytic dechlorination.

Experimental Protocols

The following are generalized protocols for the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride and for evaluating its catalytic activity in a model reaction.

Protocol 1: Synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride

This protocol is based on the Menshutkin reaction, a classic method for the synthesis of quaternary ammonium salts.

Materials:

  • N,N-dimethylaniline

  • Benzyl chloride

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1.0 equivalent) in anhydrous acetone.

  • Slowly add benzyl chloride (1.0 equivalent) to the solution at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash with cold anhydrous diethyl ether.

  • If no precipitate forms, concentrate the solution under reduced pressure. Add anhydrous diethyl ether to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • The final product, N-benzyl-N,N-dimethylbenzenaminium chloride, should be a white to off-white solid.

Protocol 2: Evaluation of Micellar Catalysis in a Model Hydrolysis Reaction

This protocol describes a general method to quantify the catalytic effect of N-benzyl-N,N-dimethylbenzenaminium chloride on the hydrolysis of an ester, such as p-nitrophenyl acetate (PNPA).

Materials:

  • N-benzyl-N,N-dimethylbenzenaminium chloride

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of N-benzyl-N,N-dimethylbenzenaminium chloride in the buffer solution at a concentration well above its expected CMC.

    • Prepare a stock solution of PNPA in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

  • Kinetic Measurements:

    • Prepare a series of reaction mixtures in cuvettes containing the buffer solution and varying concentrations of N-benzyl-N,N-dimethylbenzenaminium chloride, spanning a range below and above the expected CMC.

    • Equilibrate the cuvettes at a constant temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to each cuvette and mix quickly.

    • Monitor the increase in absorbance at 400 nm, corresponding to the formation of the p-nitrophenolate ion, over time.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Determine the initial rate of the reaction for each surfactant concentration from the slope of the absorbance versus time plot.

    • Plot the observed reaction rate constant (k_obs) as a function of the surfactant concentration.

    • A significant increase in the reaction rate above the CMC is indicative of micellar catalysis.

Table 2: Hypothetical Data for Micellar Catalysis Evaluation

[Surfactant] (M)Observed Rate Constant (k_obs) (s⁻¹)
0 (Control)1.0 x 10⁻⁵
0.0011.2 x 10⁻⁵
0.0051.5 x 10⁻⁵
0.01 (approx. CMC)3.0 x 10⁻⁵
0.058.0 x 10⁻⁵
0.19.5 x 10⁻⁵

Conclusion

N-benzyl-N,N-dimethylbenzenaminium chloride and its homologs are versatile cationic surfactants with significant potential in micellar catalysis. By forming micelles in aqueous solutions, they can effectively enhance the rates of various organic reactions by concentrating reactants and providing a favorable microenvironment. The provided protocols offer a starting point for the synthesis of this catalyst and the evaluation of its catalytic activity. Further research into the specific applications of N-benzyl-N,N-dimethylbenzenaminium chloride will undoubtedly expand its utility in green and sustainable chemistry.

References

Application Notes and Protocols for Reactions Using Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-dimethyl-phenylazanium chloride, also known as N-benzyl-N,N-dimethylanilinium chloride or Leucotrope O, is a quaternary ammonium salt that serves as an effective phase-transfer catalyst (PTC).[1] Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[2][3] This methodology offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water.[3][4] this compound is particularly useful in promoting a variety of organic reactions, such as alkylations, cyanations, and esterifications, by transferring anions from the aqueous or solid phase to the organic phase where the reaction occurs.[5]

Principle of Phase-Transfer Catalysis

In a typical phase-transfer catalyzed reaction, a water-soluble nucleophile is brought into an organic solvent to react with an organic-soluble electrophile. The phase-transfer catalyst, a quaternary ammonium salt like this compound, facilitates this transfer. The lipophilic organic part of the catalyst cation allows it to be soluble in the organic phase, while the positive charge on the nitrogen atom allows it to pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, where the anion can react with the organic substrate.

Core Applications

The primary application of this compound is as a phase-transfer catalyst in heterogeneous reaction systems. It finds utility in various synthetic transformations, including:

  • Nucleophilic Substitution Reactions: Facilitating the reaction of water-soluble nucleophiles (e.g., cyanide, hydroxide, halides) with organic substrates.

  • Alkylation Reactions: C-alkylation of active methylene compounds like nitriles is a common application.[4]

  • Synthesis of Ethers and Esters: Promoting Williamson ether synthesis and esterification reactions.

  • Polymerization Reactions: Used in emulsion polymerization processes.[6]

Beyond catalysis, related quaternary ammonium compounds are also utilized as surfactants, disinfectants, and biocides due to their amphipathic nature.[7][8][9]

Experimental Protocols

Below are detailed protocols for representative reactions utilizing this compound as a phase-transfer catalyst.

1. Protocol for C-Alkylation of 2-Phenylpropanenitrile

This protocol is adapted from a general procedure for the benzylation of 2-phenylpropanenitrile using a phase-transfer catalyst.[4]

Materials:

  • 2-phenylpropanenitrile

  • Benzyl chloride

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide solution

  • This compound

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylpropanenitrile (1.0 equiv.), toluene (5 mL per mmol of nitrile), and this compound (0.05 equiv.).

  • Addition of Base: Add the 50% aqueous sodium hydroxide solution (5.0 equiv.) to the mixture. Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add benzyl chloride (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. General Protocol for Nucleophilic Substitution (Cyanation)

This is a general protocol for the cyanation of an alkyl halide, a classic example of a phase-transfer catalyzed reaction.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Sodium cyanide (NaCN)

  • Water

  • Toluene or another suitable organic solvent

  • This compound

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equiv.) in water. Add the alkyl halide (1.0 equiv.) dissolved in toluene.

  • Addition of Catalyst: Add this compound (0.02 - 0.05 equiv.) to the biphasic mixture.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting nitrile can be further purified by distillation or chromatography if necessary.

Data Presentation

The efficacy of a phase-transfer catalyst is often evaluated by comparing reaction times and product yields. The following table provides a representative comparison of different types of phase-transfer catalysts in the benzylation of 2-phenylpropanenitrile.[4]

CatalystCatalyst TypeReaction Time (hours)Yield (%)
This compoundQuaternary Ammonium Salt~6~85-90*
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495

*Note: The value for this compound is an estimated performance based on typical efficiencies of similar quaternary ammonium salts in such reactions, as direct comparative data was not available in the search results.

Visualizations

Diagram of the Phase-Transfer Catalysis Mechanism

PTC_Mechanism N_aq Nu⁻ QNu_org Q⁺Nu⁻ N_aq->QNu_org Ion Exchange M_aq M⁺ RX_org R-X P_org R-Nu RX_org->P_org QX_org Q⁺X⁻ P_org->QX_org Catalyst Regeneration QX_org->N_aq QNu_org->RX_org label_Q Q⁺ = Benzyl-dimethyl-phenylazanium⁺

Caption: Mechanism of phase-transfer catalysis.

Experimental Workflow for C-Alkylation

Experimental_Workflow start Start setup Combine Reactants: 2-phenylpropanenitrile, toluene, catalyst start->setup add_base Add 50% NaOH (aq) Stir for 30 min setup->add_base add_alkylating Add Benzyl Chloride add_base->add_alkylating react Heat to 60°C Monitor by TLC add_alkylating->react workup Cool, Dilute with Water & Ethyl Acetate react->workup extract Separate Layers Wash with Brine workup->extract dry Dry with MgSO₄ Filter & Concentrate extract->dry purify Column Chromatography dry->purify end End Product purify->end

References

concentration ranges for benzyl-dimethyl-phenylazanium chloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Quaternary Ammonium Compound for Experimental Studies

Introduction:

Benzalkonium chloride (BAC) is a cationic surfactant and a widely utilized quaternary ammonium compound with broad-spectrum antimicrobial properties.[1][2][3] It is a mixture of alkylbenzyldimethylammonium chlorides, with the alkyl chains typically ranging from C8 to C18.[2] Due to its efficacy against a wide range of bacteria, fungi, and enveloped viruses, BAC is a common active ingredient in disinfectants, antiseptics, and preservatives.[1][2] The compound primarily exerts its antimicrobial effect by disrupting microbial cell membranes, leading to the leakage of essential cellular components and ultimately cell death.[1][3] In research settings, BAC is frequently used to study antimicrobial mechanisms, cytotoxicity, and cellular stress responses. This document provides detailed application notes and protocols for the experimental use of BAC, with a focus on relevant concentration ranges. While the specific compound benzyl-dimethyl-phenylazanium chloride is a distinct chemical entity, the experimental principles and concentration ranges established for the widely studied benzalkonium chloride serve as a valuable and relevant guide.

Data Presentation: Concentration Ranges of Benzalkonium Chloride

The following tables summarize the effective and cytotoxic concentrations of BAC in various experimental models. These values are intended as a starting point for experimental design and may require optimization depending on the specific cell type, bacterial strain, and experimental conditions.

Table 1: Cytotoxic Concentrations of Benzalkonium Chloride in Mammalian Cells

Cell TypeExposure TimeConcentration RangeIC50Key Findings
Human Lung Epithelial (H358) Cells30 min>10 µg/mL7.1 µg/mLSignificant decrease in cell viability.[4]
Human Lung Epithelial (H358) Cells24 h1 - 40 µg/mL1.5 µg/mLApoptosis is the predominant form of cell death.[4]
Human Alveolar Epithelial Cells24 h2 - 40 µg/mLNot specifiedInduced cellular metabolic activity changes and inflammatory responses (IL-8 release).[5]
Human Ocular CellsNot specifiedAs low as 0.0001%Not specifiedConsiderable cell toxicity observed.[2]
Human Conjunctival FibroblastsNot specifiedAs low as 10⁻⁴%Not specifiedReduction in colony-forming efficiency and size.
Human Respiratory Epithelial (BEAS-2B) Cells2 h0.002% - 0.05%Not specifiedDose-dependent increase in DNA damage.[6]

Table 2: Antimicrobial Concentrations of Benzalkonium Chloride

Microorganism TypeOrganism ExampleConcentration RangeKey Findings
Gram-positive bacteriaStaphylococcus aureusMIC values lower than commercial standards in some derivatives.Effective antibacterial agent.[7]
Gram-negative bacteriaEscherichia coli, Salmonella entericaMICs can increase with exposure (4 to >1000 mg/L).Potential for resistance development.[2]
FungiPhysalospora vaccinii10 - 1000 ppmInhibition of fungal growth on cranberries.[8]
BiofilmsVibrio spp.0.08% - 0.31%Sublethal concentrations can stimulate biofilm formation.[9]

Experimental Protocols

Protocol 1: Determination of IC50 in Mammalian Cell Culture (Cytotoxicity Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of BAC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest (e.g., H358, BEAS-2B)

  • Complete cell culture medium

  • Benzalkonium chloride (BAC) stock solution (e.g., 10 mg/mL in sterile water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of BAC in complete culture medium. A typical starting range could be from 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared BAC dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the BAC concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Bacteria (Antimicrobial Activity)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of BAC against a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Benzalkonium chloride (BAC) stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • BAC Dilution: Prepare a two-fold serial dilution of BAC in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (MHB only) and a sterility control well (MHB only, no bacteria).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of BAC that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

Signaling Pathways and Experimental Workflows

Benzalkonium Chloride-Induced Cellular Stress Pathway

Benzalkonium chloride has been shown to induce cellular stress, particularly involving the endoplasmic reticulum (ER). This can lead to apoptosis or other cellular responses like the epithelial-mesenchymal transition (EMT) with long-term exposure to sub-lethal concentrations.[4]

BAC_Signaling_Pathway BAC Benzalkonium Chloride (BAC) Membrane Cell Membrane Disruption BAC->Membrane ER_Stress Endoplasmic Reticulum (ER) Stress BAC->ER_Stress EMT Epithelial-Mesenchymal Transition (EMT) (Long-term, low-dose) BAC->EMT IRE1a IRE1α ER_Stress->IRE1a BiP BiP ER_Stress->BiP CHOP CHOP ER_Stress->CHOP pJNK p-JNK ER_Stress->pJNK Apoptosis Apoptosis IRE1a->Apoptosis BiP->Apoptosis CHOP->Apoptosis pJNK->Apoptosis

Caption: BAC-induced cellular stress pathways.

Experimental Workflow for Cytotoxicity and Antimicrobial Testing

The following diagram illustrates a general workflow for assessing the biological activity of benzalkonium chloride.

Experimental_Workflow Start Start: Prepare BAC Stock Solution Cytotoxicity Cytotoxicity Testing (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Testing (e.g., MIC Assay) Start->Antimicrobial Serial_Dilution_Cyto Prepare Serial Dilutions in Cell Culture Medium Cytotoxicity->Serial_Dilution_Cyto Serial_Dilution_Micro Prepare Serial Dilutions in Bacterial Broth Antimicrobial->Serial_Dilution_Micro Cell_Culture Treat Mammalian Cells Serial_Dilution_Cyto->Cell_Culture Bacterial_Culture Inoculate with Bacteria Serial_Dilution_Micro->Bacterial_Culture Incubate_Cyto Incubate (e.g., 24h) Cell_Culture->Incubate_Cyto Incubate_Micro Incubate (e.g., 18-24h) Bacterial_Culture->Incubate_Micro Measure_Viability Measure Cell Viability Incubate_Cyto->Measure_Viability Determine_Growth Determine Bacterial Growth Incubate_Micro->Determine_Growth Analyze_IC50 Analyze Data (IC50) Measure_Viability->Analyze_IC50 Analyze_MIC Analyze Data (MIC) Determine_Growth->Analyze_MIC

Caption: General experimental workflow.

References

Application Notes and Protocols for Benzyl-dimethyl-phenylazanium Chloride in Wastewater Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-dimethyl-phenylazanium chloride, commonly known as Benzalkonium Chloride (BAC), is a quaternary ammonium cationic surfactant with broad-spectrum antimicrobial properties. Its utility extends to various industrial and pharmaceutical applications, including as a disinfectant, preservative, and biocide. In the realm of wastewater treatment, BAC is investigated for its potential in disinfection, removal of anionic pollutants such as dyes, and as a modifying agent for adsorbents to enhance their pollutant removal capabilities. These notes provide an overview of its applications, relevant data, and detailed protocols for laboratory-scale research.

Mechanism of Action

The primary antimicrobial mechanism of Benzalkonium Chloride involves the disruption of microbial cell membranes. As a cationic surfactant, the positively charged head of the BAC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.

cluster_bac Benzalkonium Chloride (BAC) cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption & Cell Death BAC Positively Charged Headgroup Alkyl_Chain Hydrophobic Alkyl Chain Membrane Negatively Charged Phospholipid Bilayer BAC->Membrane Electrostatic Interaction Alkyl_Chain->Membrane Hydrophobic Interaction & Penetration Disruption Membrane Permeabilization Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Application Notes and Protocols for the Analytical Detection of Benzyl-dimethyl-phenylazanium Chloride (Benzalkonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl-dimethyl-phenylazanium chloride, commonly known as Benzalkonium Chloride (BAK), is a quaternary ammonium compound. It is a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group has various even-numbered chain lengths, primarily C12 and C14.[1][2] BAK is widely utilized for its bactericidal and disinfectant properties, serving as a preservative in pharmaceutical products like ophthalmic and nasal drops, a biocide in disinfectants, and as a cationic surfactant.[2][3] Accurate and sensitive quantification of BAK is crucial for quality control, formulation development, and safety assessment.

This document provides detailed application notes and protocols for various analytical methods used to detect and quantify Benzalkonium Chloride.

Titrimetric Methods

Titration offers a classical and cost-effective approach for determining the total content of cationic surfactants like BAK, particularly in raw materials or concentrated solutions.

Potentiometric Titration with Sodium Tetraphenylboron

Principle: This method involves the potentiometric titration of the cationic BAK with a standard solution of an anionic titrant, sodium tetraphenylboron. The reaction forms a precipitate. The endpoint is detected by the inflection point on the titration curve, which corresponds to the completion of the reaction.[4]

Experimental Protocol:

  • Instrumentation: Automatic potentiometric titrator, appropriate ion-selective or photometric sensor.[4]

  • Reagents:

    • 0.02 mol/L Sodium Tetraphenylboron solution (Titrant)

    • 0.1 mol/L Hydrochloric Acid

    • Pure Water (Solvent)

    • Methyl Orange (Indicator, if using a photometric sensor)[4]

  • Procedure:

    • Accurately weigh and dissolve the BAK-containing sample in pure water.

    • Adjust the pH of the sample solution using 0.1 mol/L hydrochloric acid.

    • If using a photometric sensor, add a few drops of Methyl Orange indicator.

    • Titrate the prepared sample with 0.02 mol/L sodium tetraphenylboron solution.

    • The endpoint is determined by the maximum inflection of the titration curve.[4]

    • The concentration of BAK is calculated based on the volume of titrant consumed.

Two-Phase Iodometric Titration

Principle: This method, described in the European Pharmacopoeia, is based on an iodometric titration in a two-phase system (water and an organic solvent like methylene chloride).[5][6] BAK reacts with iodide, and the excess is titrated with potassium iodate. The endpoint is visualized by the disappearance of the iodine color in the organic layer.

Experimental Protocol:

  • Instrumentation: Separating funnel, Burette, Magnetic stirrer.

  • Reagents:

    • Methylene Chloride (or Chloroform)

    • 0.1 M Sodium Hydroxide

    • Potassium Iodide (KI) solution, 50 g/L (freshly prepared)

    • Hydrochloric Acid (HCl), concentrated

    • 0.05 M Potassium Iodate (KIO₃) solution (Titrant)

  • Procedure:

    • Dissolve a known amount of the sample in water.

    • Transfer the solution to a separating funnel and add methylene chloride, 0.1 M sodium hydroxide, and the freshly prepared potassium iodide solution.[6]

    • Shake the funnel well and allow the layers to separate. Discard the organic (methylene chloride) layer.

    • Wash the aqueous layer several times with methylene chloride to remove interfering substances, discarding the organic layer each time.[6]

    • To the remaining aqueous layer, add concentrated hydrochloric acid and cool the mixture.

    • Titrate with 0.05 M potassium iodate solution. The solution's deep-brown color will fade as the titration proceeds.[6]

    • Towards the end, add a small volume of methylene chloride and continue the titration while shaking vigorously until the organic layer becomes colorless.[6]

    • Perform a blank titration to correct for any impurities.

UV-Vis Spectrophotometry

Spectrophotometry provides a simple and rapid method for BAK quantification, suitable for routine analysis where high specificity is not required.

Principle: This technique can be applied in two ways: direct measurement of the UV absorbance of the benzene ring in the BAK molecule, or by forming a colored complex with a dye. The latter involves the formation of mixed dye-surfactant aggregates between an anionic dye (like eosine Y) and the cationic BAK, leading to a measurable increase in absorbance at a specific wavelength.[7]

Experimental Protocol (Dye-Complexation Method):

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • Eosine Y solution (5 mM)

    • Acetate buffer solution (pH 4.0)

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of BAK in the desired concentration range (e.g., 0.5–12 µg/mL).[7]

    • Sample Preparation: Dilute the sample to fall within the linear range of the assay.

    • Reaction: To a fixed volume of each standard or sample solution in a volumetric flask, add the eosine Y solution and the acetate buffer.[7]

    • Dilute to the final volume with pure water and mix well.

    • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is approximately 556 nm for eosine Y.[7]

    • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of BAK in the sample.

Data Presentation: UV-Vis Spectrophotometry

ParameterMethod A (Eosine Y)Method B (Eosine B)Direct UV
Wavelength (λmax)556 nm[7]550 nm[7]268 nm[5][7]
Linearity Range0.5–12 µg/mL[7]0.5–12 µg/mL[7]400–600 µg/mL[5]
Limit of Detection (LOD)0.1 µg/mL[7]0.2 µg/mL[7]Not Specified
Accuracy (Recovery)Good[7]Good[7]98.4–101.7%[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of BAK. It allows for the separation and individual quantification of the different alkyl homologues (C12, C14, C16, etc.).

Principle: Reversed-phase HPLC separates the BAK homologues based on their hydrophobicity. The sample is injected into a non-polar stationary phase (like C18 or C8), and a polar mobile phase elutes the components. Shorter alkyl chains elute earlier than longer, more hydrophobic chains. To improve the peak shape of the cationic BAK molecules, a technique called ion-pair chromatography is often employed.[8][9] An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic ion pair with BAK, which enhances its retention and improves separation.[8][9]

Workflow for Chromatographic Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Ophthalmic Solution, Wastewater) Dilution Dilution / Extraction (e.g., SPE, Ultrasonic) Sample->Dilution Injection Inject into HPLC System Dilution->Injection Standard Standard Solution Preparation Standard->Injection Calibration Calibration Curve Construction Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification

Caption: General workflow for Benzalkonium Chloride analysis using HPLC.

Experimental Protocol (Reversed-Phase HPLC with UV Detection)
  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate or Phosphate Buffer

    • Water (HPLC grade)

  • Chromatographic Conditions (Example):

    • Column: Acclaim Surfactant Plus (150 x 3.0 mm, 3 μm) or equivalent C18 column.

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.2 M ammonium acetate solution (50:50, v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 10 µL.[5]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a BAK reference standard and perform serial dilutions to create calibration standards (e.g., 1 - 100 mg/L).

    • Sample Preparation:

      • For liquid samples (e.g., eye drops), simple dilution with the mobile phase may be sufficient.[10][11]

      • For complex matrices (e.g., wastewater), solid-phase extraction (SPE) is required to clean up and concentrate the analytes.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the BAK homologue peaks (C12, C14, etc.) by comparing their retention times with the standards.

    • Calculate the concentration of each homologue and the total BAK concentration using the calibration curve.

Principle of Ion-Pair Chromatography

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase (e.g., C18) Analyte BAK Cation [R-N(CH₃)₂-Bz]⁺ IonPair Neutral Ion Pair [BAK⁺-Reagent⁻] Analyte->IonPair Forms Reagent Ion-Pair Reagent (e.g., SO₃⁻) Reagent->IonPair Forms Stationary Hydrophobic Surface Retention Enhanced Retention & Improved Peak Shape Stationary->Retention Leads to IonPair->Stationary Interacts with

Caption: Mechanism of ion-pair chromatography for cationic analytes like BAK.

Data Presentation: HPLC Methods

ParameterHPLC-DADUHPLC-UV[2][12]HPLC-UV[10]
Column Acclaim Surfactant PlusACE Excel 2 C18-ARCN Column
Mobile Phase Acetonitrile : 0.2M Ammonium Acetate (50:50)Methanol/Acetonitrile (85/15) & 10mM Ammonium Phosphate (pH 3.3)Acetonitrile : Phosphate Buffer (pH 5.5) (70:30)
Linearity Range 1 - 100 mg/L0.025 - 0.075 mg/mLNot Specified
LODs C12: 15 µg/L, C14: 19 µg/L, C16: 25 µg/LNot SpecifiedNot Specified
LOQs C12: 4.5 µg/L, C14: 5.6 µg/L, C16: 7.6 µg/LNot SpecifiedNot Specified
Recovery 86.0 - 94.6% (after SPE)99 - 103%Not Specified

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the highest sensitivity and specificity for the analysis of BAK. It can provide definitive identification and trace-level quantification.

Principle: Molecules are ionized, separated based on their mass-to-charge ratio (m/z), and detected. For BAK, soft ionization techniques like electrospray ionization (ESI) or ionspray are used to generate intact molecular ions of the different homologues.[1] For enhanced specificity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. A specific precursor ion (e.g., the C12-BAK ion) is selected, fragmented, and a characteristic product ion is monitored.[1] This technique significantly reduces background noise and improves detection limits.

Experimental Protocol (Flow Injection Ionspray MS/MS):

  • Instrumentation: A mass spectrometer equipped with an ionspray source and triple quadrupole capabilities (for MRM).

  • Reagents:

    • Methanol (LC-MS grade)

    • Standard solution of BAK

  • Procedure:

    • Tuning and Optimization: Infuse a standard solution of BAK directly into the mass spectrometer to optimize source parameters and identify precursor and product ions for each homologue.

      • Precursor ions correspond to the intact cations [M-Cl]⁺ (e.g., m/z 304 for C12, m/z 332 for C14).[13]

      • A characteristic fragmentation involves the loss of toluene, and the resulting product ions are chosen for MRM.[1]

    • Standard Preparation: Prepare external standards for quantification in the range of 5.0–100.0 ng/mL.[1]

    • Sample Preparation: Extract BAK from the matrix. For skin analysis, a D-SQUAME tape can be used, followed by extraction with methanol.[1]

    • Analysis: Introduce the prepared samples and standards into the mass spectrometer via flow injection or an LC system.

    • Acquire data in MRM mode.

    • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the unknown samples.

Data Presentation: Mass Spectrometry Methods

ParameterFlow Injection Ionspray MS/MS[1]Paper Spray MS (PS-MS)[14]Fast Atom Bombardment (FAB) MS[13]
Technique Tandem Mass Spectrometry (MRM)Direct Ionization MSDirect Ionization MS
Linearity Range 5.0 - 100.0 ng/mL1 - 100 µg/mL3 - 180 µg/mL
Correlation Coeff. (R²) > 0.9990.998 - 0.999Not Specified
Limit of Detection (LOD) 1.2 ng/mL0.1 µg/mLNot Specified
Limit of Quantification (LOQ) < 5.0 ng/mL< 1 µg/mLNot Specified
Key Advantage High specificity and very low detection limitRapid analysis (~10s) with no chromatographyDirect analysis from matrix

References

Application Notes and Protocols for Benzyl-Dimethyl-Phenylazanium Chloride as an Ion-Pairing Reagent in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pairing chromatography is a powerful technique in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of ionic and highly polar analytes on reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase. Benzyl-dimethyl-phenylazanium chloride is a cationic ion-pairing reagent particularly effective for the analysis of anionic solutes, such as acidic drugs and biomolecules.

These application notes provide a detailed protocol for the use of this compound in the HPLC analysis of a model anionic drug, sodium cromoglycate. The principles, experimental procedures, and expected outcomes are outlined to guide researchers in developing robust and reliable analytical methods.

Principle of Ion-Pairing Chromatography with this compound

In reversed-phase HPLC, anionic analytes are often poorly retained on the hydrophobic stationary phase due to their high polarity. This compound, a quaternary ammonium salt, is added to the mobile phase to form an ion pair with the negatively charged analyte. This process can be described by two predominant mechanisms:

  • Ion-Pair Formation in the Mobile Phase: The cationic benzyl-dimethyl-phenylazanium ion associates with the anionic analyte in the mobile phase to form a neutral, hydrophobic ion-pair. This complex then partitions onto the nonpolar stationary phase, leading to increased retention.

  • Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic portion of the benzyl-dimethyl-phenylazanium cation adsorbs onto the surface of the stationary phase, creating a dynamic ion-exchange layer. The anionic analyte is then retained through electrostatic interactions with this modified surface.

The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent composition.

Application: Analysis of Sodium Cromoglycate

This protocol details the use of this compound as an ion-pairing reagent for the quantitative analysis of sodium cromoglycate, an anti-allergic drug, in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Materials and Reagents:

  • This compound (BDMPAC), HPLC grade

  • Sodium Cromoglycate, reference standard

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

2. Instrumentation:

  • HPLC system with a gradient or isocratic pump

  • UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B (Organic Solvent): HPLC grade acetonitrile.

  • Ion-Pairing Reagent Stock Solution (100 mM BDMPAC): Accurately weigh and dissolve the appropriate amount of this compound in HPLC grade water to make a 100 mM stock solution.

  • Working Mobile Phase: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in the desired ratio (e.g., 60:40 v/v). Add the BDMPAC stock solution to the final mobile phase mixture to achieve the desired working concentration (e.g., 5 mM). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of sodium cromoglycate (1 mg/mL) in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: For a drug product, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile containing 5 mM this compound
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 15 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the sodium cromoglycate standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of sodium cromoglycate in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: Chromatographic Parameters for the Analysis of Sodium Cromoglycate using this compound as an Ion-Pairing Reagent.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Sodium Cromoglycate~ 8.5< 1.5> 2000

Table 2: Method Validation Data for the Quantification of Sodium Cromoglycate.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous Buffer + ACN + BDMPAC) hplc_system HPLC System Setup (Column, Flow Rate, Temp, etc.) prep_mobile_phase->hplc_system prep_standards Prepare Sodium Cromoglycate Standard Solutions inject_sample Inject Sample/Standard prep_standards->inject_sample prep_sample Prepare and Filter Sample Solution prep_sample->inject_sample hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect UV Detection at 240 nm run_hplc->detect acquire_data Data Acquisition detect->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte integrate_peaks->quantify calibration_curve->quantify

Caption: Experimental workflow for HPLC analysis using an ion-pairing reagent.

Ion_Pairing_Mechanism cluster_mobile Mobile Phase Analyte Anionic Analyte (A⁻) Ion_Pair Neutral Ion-Pair (A⁻-IP⁺) Analyte->Ion_Pair forms IP_Reagent BDMPAC (IP⁺) IP_Reagent->Ion_Pair Stationary_Phase Stationary Phase (C18) Ion_Pair->Stationary_Phase retains

Caption: Mechanism of ion-pair formation and retention in HPLC.

Troubleshooting & Optimization

Technical Support Center: Benzyl-dimethyl-phenylazanium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals utilizing benzyl-dimethyl-phenylazanium chloride as a phase transfer catalyst (PTC). Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help optimize your reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a phase transfer catalyst?

This compound is a quaternary ammonium salt that acts as a phase transfer catalyst.[1] In a heterogeneous reaction system (e.g., an aqueous phase and an organic phase), many ionic reactants (like inorganic nucleophiles) are soluble in the aqueous phase but cannot react with the organic substrate because it is dissolved in the immiscible organic phase.[2][3] this compound facilitates the reaction by "escorting" the reactant anion from the aqueous phase into the organic phase. Its structure is amphiphilic, meaning it has a hydrophilic (water-loving) charged ammonium center and lipophilic (oil-loving) benzyl and phenyl groups. This allows it to form an ion pair with the reactant anion, which is soluble in the organic phase, thereby enabling the reaction to proceed.[4]

Q2: In which types of reactions is this catalyst most effective?

Phase transfer catalysts like this compound are highly effective in a variety of reactions where reactants are in immiscible phases. Common applications include:

  • Nucleophilic Substitution Reactions: Such as the synthesis of ethers (O-alkylation), esters, and nitriles (e.g., cyanation).[5]

  • Alkylation Reactions: Including C-, N-, and S-alkylation.[4]

  • Oxidation and Reduction Reactions: Where the oxidizing or reducing agent is an inorganic salt.[4]

  • Polymerization and Condensation Reactions. [6]

Q3: How does the structure of the catalyst affect its performance?

The structure of a quaternary ammonium salt is critical to its function. The lipophilicity (organophilicity) of the cation, determined by the size of the alkyl/aryl groups (like benzyl and phenyl), dictates its ability to be extracted into the organic phase along with the reactant anion.[1] Catalysts with larger organic groups are generally more effective at transferring anions. However, excessively bulky groups might decrease the transfer rate by lowering the catalyst's concentration at the aqueous-organic interface.[1]

Q4: Can I reuse or regenerate the catalyst?

While some phase transfer catalysts can be supported on polymers for easier recovery, homogenous catalysts like this compound can be challenging to separate from the product and reuse.[6] However, if the catalyst is deactivated by organic residues, it may be possible to regenerate it. A general approach involves washing the spent catalyst with a solvent that dissolves the impurities but not the catalyst itself, followed by drying under a vacuum.[1]

Troubleshooting Guide

Low yields or slow reaction rates are common issues in phase transfer catalysis. This guide provides a systematic approach to identifying and resolving these problems.

Issue Potential Cause Recommended Solution Citation
Low or No Yield Insufficient Agitation The reaction occurs at the interface between the two phases. Increase the stirring speed (agitation) to maximize the interfacial surface area, which enhances the transfer rate of the anion. Ultrasound can also be used to improve agitation.[1][3]
Sub-optimal Temperature Increase the reaction temperature. This generally accelerates both the transfer rate and the intrinsic reaction rate. However, be aware that excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[1]
Incorrect Solvent Choice The organic solvent should be aprotic and immiscible with water. Polar aprotic solvents can sometimes accelerate the intrinsic reaction rate in the organic phase.[1]
Low Catalyst Concentration Ensure an adequate catalytic amount is used. Typically, 1-5 mol% is a good starting point, but this may need optimization.
Presence of Excess Water High concentrations of water can excessively hydrate the reactant anion, making it less reactive ("less naked") in the organic phase. Using a saturated aqueous solution of the reactant salt can help drive the equilibrium towards the organic phase.[1][7]
Reaction Stalls or is Slow Reaction is Transfer-Rate Limited This occurs when the transfer of the anion into the organic phase is the bottleneck. Focus on increasing agitation, optimizing catalyst structure for better organophilicity, and adjusting solvent polarity.
Reaction is Intrinsic-Rate Limited This occurs when the chemical reaction in the organic phase is the slow step. Focus on increasing the temperature or choosing a solvent that better solvates the transition state.
Catalyst Deactivation/Poisoning The catalyst may be impure, may have degraded over time, or could be poisoned by impurities in the reactants (e.g., trace metals). Verify the catalyst's purity, use a fresh batch, and ensure it has been stored correctly.[1]
Formation of Byproducts High Temperature While higher temperatures increase reaction rates, they can also promote side reactions. Analyze the product distribution at different temperatures and lower the temperature to improve selectivity.[1]
Incorrect Base Concentration In base-mediated reactions, the concentration of the base (e.g., NaOH) can significantly impact selectivity and the formation of byproducts like hydrolysis products. Optimize the base concentration.
Difficulty in Product Isolation Emulsion Formation Vigorous stirring, while necessary, can sometimes lead to stable emulsions, making phase separation difficult. Temporarily stop agitation to allow phases to separate. Adding brine during the workup can also help break emulsions.

Experimental Protocols & Data

Protocol 1: General Procedure for Ether Synthesis (O-Alkylation)

This protocol describes a general method for the synthesis of a benzyl ether from an alcohol and benzyl chloride using this compound as the PTC.

Materials:

  • Alcohol (1.0 equiv.)

  • Benzyl Chloride (1.1 equiv.)

  • This compound (0.05 equiv.)

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution (4.0 equiv.)

  • Deionized water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the alcohol, toluene, and this compound.

  • Begin vigorous stirring of the mixture.

  • Slowly add the 50% aqueous NaOH solution to the flask.

  • Add the benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Dilute with water and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically via column chromatography.

Performance Data: Effect of Reaction Parameters on Yield

While specific data for this compound is not widely published, the following table provides representative data for a typical C-alkylation reaction based on the performance of similar quaternary ammonium salt catalysts. This data illustrates how changing key parameters can influence product yield.

Reaction: Benzylation of 2-phenylpropanenitrile with Benzyl Chloride.

Parameter Changed Condition Reaction Time (h) Representative Yield (%) Notes
Baseline 60°C, 500 RPM Stirring, Toluene, 5 mol% Catalyst685Standard conditions provide a good baseline yield.[8]
Temperature 80°C490Increased temperature accelerates the reaction, improving yield in a shorter time.
Agitation 200 RPM Stirring865Insufficient agitation dramatically reduces the interfacial area, slowing the reaction and lowering the yield.[1]
Agitation 800 RPM Stirring5.588Vigorous stirring ensures efficient mass transfer, slightly improving yield and rate over baseline.
Catalyst Loading 1 mol% Catalyst870Lower catalyst concentration can become rate-limiting.
Solvent Dichloromethane (DCM)682Solvent choice can impact the intrinsic reaction rate and catalyst solubility.

Visualizations

Mechanism of Phase Transfer Catalysis

This diagram illustrates the general mechanism by which this compound (represented as Q⁺Cl⁻) facilitates the transfer of a nucleophile (Nu⁻) from the aqueous phase to the organic phase for reaction with an organic substrate (R-X).

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start M⁺Nu⁻ + Q⁺Cl⁻ aq_end M⁺Cl⁻ + Q⁺Nu⁻ aq_start->aq_end Anion Exchange org_start Q⁺Nu⁻ + R-X aq_end->org_start Phase Transfer org_end R-Nu + Q⁺X⁻ org_start->org_end Nucleophilic Substitution org_end->aq_start Catalyst Return

Caption: Catalytic cycle of this compound in a biphasic system.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical step-by-step process for diagnosing and resolving low reaction yields in a phase-transfer catalyzed reaction.

Troubleshooting_Workflow start Low Yield Observed check_agitation Is Agitation Vigorous? (e.g., >500 RPM) start->check_agitation increase_agitation ACTION: Increase Stirring Speed check_agitation->increase_agitation No check_temp Is Temperature Optimal? check_agitation->check_temp Yes increase_agitation->check_temp increase_temp ACTION: Increase Temperature Incrementally (e.g., +10-20°C) check_temp->increase_temp No check_catalyst Is Catalyst Concentration and Quality Adequate? check_temp->check_catalyst Yes increase_temp->check_catalyst optimize_catalyst ACTION: Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->optimize_catalyst No check_reagents Are Reagent Concentrations and Solvent Correct? check_catalyst->check_reagents Yes optimize_catalyst->check_reagents optimize_reagents ACTION: Verify Concentrations, Consider Solvent Screen check_reagents->optimize_reagents No success Yield Improved check_reagents->success Yes optimize_reagents->success

Caption: A decision tree for troubleshooting low yield in phase transfer catalysis experiments.

References

issues with benzyl-dimethyl-phenylazanium chloride solubility in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzyl-dimethyl-phenylazanium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on issues related to the solubility of this compound in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in organic synthesis?

This compound, also known as benzyldimethylphenylammonium chloride, is a quaternary ammonium salt. In organic synthesis, it is primarily used as a phase-transfer catalyst (PTC). A PTC facilitates the reaction between reactants that are in different, immiscible phases, such as a water-insoluble organic compound and a water-soluble reagent. The catalyst transports the reactant from the aqueous phase to the organic phase where the reaction can proceed.

Q2: What are the general solubility characteristics of this compound?

As a quaternary ammonium salt, this compound is generally a crystalline solid at room temperature. Its solubility is dictated by the polarity of the solvent. It is typically soluble in polar solvents and has limited solubility in non-polar organic solvents. The presence of the benzyl and phenyl groups provides some lipophilicity, allowing it to have some solubility in organic media, which is essential for its function as a phase-transfer catalyst.

Q3: I am observing incomplete dissolution of this compound in my reaction mixture. What are the potential causes?

Incomplete dissolution can be attributed to several factors:

  • Solvent Polarity: The chosen organic solvent may not be polar enough to effectively dissolve the catalyst.

  • Concentration: The amount of catalyst being used may exceed its solubility limit in the given volume of solvent at the reaction temperature.

  • Temperature: The reaction temperature may be too low to achieve complete dissolution.

  • Impurities: The presence of impurities in the catalyst or the solvent can affect solubility.

Q4: Can the choice of counter-ion affect the solubility of the catalyst?

Yes, the counter-ion can influence the solubility of quaternary ammonium salts. While this guide focuses on the chloride salt, salts with other anions like bromide, iodide, or bisulfate may exhibit different solubility profiles.

Troubleshooting Guide

This guide addresses common issues encountered with the solubility of this compound during chemical reactions.

Issue 1: Catalyst is not dissolving in the organic solvent.
  • Possible Cause: The polarity of the organic solvent is too low.

  • Solution:

    • Select a More Polar Solvent: If the reaction chemistry allows, switch to a more polar organic solvent. For example, if you are using toluene, consider trying a solvent like chloroform or dichloromethane.

    • Use a Co-solvent: Adding a small amount of a polar co-solvent (e.g., ethanol, methanol) to the reaction mixture can significantly improve the solubility of the catalyst.

    • Increase Temperature: Gently warming the reaction mixture can increase the solubility of the catalyst. Ensure the temperature is compatible with the stability of your reactants and products.

Issue 2: The reaction is slow or not proceeding, and I suspect it's due to poor catalyst solubility.
  • Possible Cause: The concentration of the dissolved catalyst in the organic phase is too low to facilitate an efficient reaction rate.

  • Solution:

    • Optimize Catalyst Concentration: While it may seem counterintuitive, sometimes using a lower concentration of the catalyst can be more effective if it ensures complete dissolution.

    • Improve Agitation: Increasing the stirring rate can enhance the interfacial area between the phases and improve the transport of the catalyst-reactant complex, even with limited solubility.

    • Consider a Different Catalyst: If solubility issues persist and significantly impact your reaction, you might need to screen other phase-transfer catalysts with different alkyl or aryl groups that may offer better solubility in your specific solvent system.

Issue 3: The catalyst precipitates out of the solution during the reaction.
  • Possible Cause: A change in the reaction mixture's composition or temperature is causing the catalyst to crash out.

  • Solution:

    • Temperature Control: Ensure consistent and uniform heating of the reaction mixture.

    • Monitor Solvent Composition: If the reaction consumes or produces a substance that significantly alters the polarity of the solvent mixture, this can lead to precipitation. In such cases, a solvent system that can accommodate these changes may be necessary.

Data Presentation

SolventChemical FormulaPolarityExpected Solubility of this compound
MethanolCH₃OHPolarSoluble
EthanolC₂H₅OHPolarSoluble
AcetoneC₃H₆OPolar AproticSoluble
ChloroformCHCl₃Moderately PolarSoluble to Sparingly Soluble
Ethyl AcetateC₄H₈O₂Moderately PolarSparingly Soluble
TolueneC₇H₈Non-polarSparingly Soluble to Insoluble
HexaneC₆H₁₄Non-polarInsoluble

Note: The actual solubility can be influenced by temperature and the purity of both the solvent and the solute. It is highly recommended to perform a preliminary solubility test for your specific reaction conditions.

Experimental Protocols

Protocol 1: Qualitative Solubility Test

Objective: To quickly assess the solubility of this compound in a chosen solvent.

Methodology:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1 minute.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the substance is considered soluble under these conditions.

  • If undissolved solid remains, gently warm the test tube and observe if the solid dissolves. Note the temperature at which dissolution occurs.

Protocol 2: General Procedure for a Phase-Transfer Catalyzed Reaction

Objective: To provide a starting point for setting up a reaction using this compound as a phase-transfer catalyst.

Methodology:

  • To a reaction vessel equipped with a magnetic stirrer and a condenser, add the organic reactant and the organic solvent.

  • In a separate vessel, prepare an aqueous solution of the water-soluble reactant.

  • Add the aqueous solution to the reaction vessel containing the organic phase.

  • Add this compound (typically 1-5 mol% relative to the limiting reactant) to the two-phase mixture.

  • Commence vigorous stirring to ensure good mixing of the two phases.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, stop the reaction, cool to room temperature, and separate the aqueous and organic layers for work-up.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G Figure 1: Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase reactant_aq Water-Soluble Reactant (e.g., Nu⁻) catalyst_aq Catalyst (Q⁺X⁻) reactant_aq->catalyst_aq 1. Ion Exchange reactant_org Organic Reactant (R-X) product Product (R-Nu) reactant_org->product 3. Reaction product->catalyst_aq 4. Catalyst Regeneration catalyst_org Catalyst-Reactant Complex (Q⁺Nu⁻) catalyst_aq->catalyst_org 2. Phase Transfer catalyst_org->product G Figure 2: Troubleshooting Solubility Issues cluster_solutions Potential Solutions start Incomplete Dissolution of Catalyst solvent Change Solvent / Add Co-solvent start->solvent Solvent Polarity Issue temp Increase Temperature start->temp Low Temperature agitation Increase Agitation start->agitation Insufficient Mixing concentration Adjust Catalyst Concentration start->concentration Concentration Too High

Technical Support Center: Degradation of Benzyl-dimethyl-phenylazanium Chloride (Benzalkonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl-dimethyl-phenylazanium chloride, commonly known as Benzalkonium Chloride (BAC). The information provided addresses potential issues related to the degradation of BAC under acidic and basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Benzalkonium Chloride (BAC) in aqueous solutions?

A1: Benzalkonium Chloride is generally considered stable in aqueous solutions over a wide pH range.[1] However, its stability can be influenced by factors such as pH, temperature, and the presence of other chemical agents.[1][2] Forced degradation studies are often required to determine its stability in specific formulations.[3]

Q2: What are the primary degradation pathways for Benzalkonium Chloride?

A2: The degradation of BAC typically proceeds through a sequence of debenzylation, dealkylation, and demethylation reactions. This process results in the formation of benzyl chloride, an alkyl dimethyl amine, dimethylamine, a long-chain alkane, and ammonia.[1] Advanced oxidation processes can further break down these intermediates into carbon dioxide, water, ammonia, and chloride ions.[1]

Q3: How does pH influence the degradation of Benzalkonium Chloride?

A3: While BAC is relatively stable, extreme pH conditions combined with elevated temperatures can promote hydrolysis. Generally, the degradation rate is minimal under neutral to slightly acidic conditions. Some studies suggest that the antimicrobial efficacy of BAC solutions is optimal in the neutral to slightly alkaline range.[4] However, significant degradation is typically observed only under forced conditions, such as heating in the presence of strong acids or bases.[3][5]

Q4: What are the expected degradation products of BAC under acidic or basic stress conditions?

A4: Under forced acidic or basic conditions, the primary degradation products are likely to be benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid, resulting from the cleavage of the C-N bond and subsequent reactions.[6]

Q5: Can BAC interact with other components in my formulation, affecting its stability?

A5: Yes, BAC is a cationic surfactant and can interact with anionic and certain non-ionic surfactants, which may affect its stability and antimicrobial efficacy. It is also incompatible with substances like nitrates and silver salts.[1] It is crucial to assess the compatibility of BAC with all other excipients in a formulation.

Troubleshooting Guides

Issue 1: Unexpectedly low quantification of BAC in a sample stored under acidic or basic conditions.
  • Possible Cause 1: Degradation of BAC.

    • Troubleshooting Step: Review the storage conditions (pH, temperature, duration). BAC can degrade under harsh acidic or basic conditions, especially at elevated temperatures. Compare your storage conditions with the stability data provided in the tables below.

    • Recommendation: Perform a forced degradation study under your specific experimental conditions to quantify the extent of degradation. Analyze for the presence of known degradation products to confirm the degradation pathway.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: BAC, as a cationic surfactant, can adsorb to certain surfaces, particularly those with a negative charge.

    • Recommendation: Use containers made of appropriate materials like polypropylene or coated glass. It is advisable to perform studies to quantify the extent of adsorption to your specific container and filter materials.[7]

  • Possible Cause 3: Analytical method issues.

    • Troubleshooting Step: Verify the suitability of your analytical method (e.g., HPLC). Issues such as poor peak shape (tailing), co-elution with degradation products, or improper mobile phase pH can lead to inaccurate quantification.[8]

    • Recommendation: Ensure your HPLC method is stability-indicating. This means it can accurately quantify the parent compound in the presence of its degradation products and other formulation components. Refer to the provided experimental protocols for a validated HPLC method.

Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: The new peaks are likely degradation products of BAC.

    • Recommendation: Utilize a hyphenated technique like HPLC-MS to identify the mass of the unknown peaks.[6][9] This information can help in elucidating the structure of the degradation products and understanding the degradation pathway.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure proper sample handling and cleaning procedures for all glassware and equipment.

    • Recommendation: Analyze a blank sample (placebo without BAC) that has undergone the same stress conditions to rule out contamination from other formulation components or the environment.

Data Presentation

Table 1: Summary of Benzalkonium Chloride Stability under Forced Degradation Conditions

Stress ConditionTemperatureDurationpH% Degradation (Approximate)Reference
Acid Hydrolysis (0.1 M HCl)70°C30 min~1Very low (BAC found to be stable)[3][10]
Base Hydrolysis (1 M NaOH)70°C30 min~13Very low (BAC found to be stable)[3][10]
Neutral Hydrolysis70°C2 hours7Not significant[5]

Note: The provided data is based on forced degradation studies designed to test the stability-indicating nature of analytical methods. Benzalkonium Chloride is generally shown to be highly stable under these conditions, with minimal degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study of Benzalkonium Chloride

This protocol outlines the procedure for subjecting a Benzalkonium Chloride solution to acidic and basic stress conditions to evaluate its stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Benzalkonium Chloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

2. Acidic Degradation:

  • To 5 mL of the stock solution, add 5 mL of 1 M HCl.

  • Heat the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 M NaOH.

  • Dilute to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

3. Basic Degradation:

  • To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

  • Heat the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 M HCl.

  • Dilute to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

4. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the peak area of BAC in the stressed samples to that of an unstressed control sample to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for Benzalkonium Chloride

This method is suitable for the quantification of Benzalkonium Chloride and the separation of its major homologues and potential degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: Acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).[5]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 214 nm.[11]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (stressed and unstressed).

    • Identify and quantify the peaks corresponding to the Benzalkonium Chloride homologues based on the retention times of a standard solution.

    • Calculate the percentage of degradation by comparing the peak areas of the stressed samples with the unstressed control.

Mandatory Visualization

degradation_pathway BAC Benzalkonium Chloride (this compound) Debenzylation Debenzylation BAC->Debenzylation Acid/Base Heat Benzyl_Chloride Benzyl Chloride Debenzylation->Benzyl_Chloride Alkyl_Dimethyl_Amine Alkyl Dimethyl Amine Debenzylation->Alkyl_Dimethyl_Amine Dealkylation Dealkylation Demethylation Demethylation Dealkylation->Demethylation Long_Chain_Alkane Long-Chain Alkane Dealkylation->Long_Chain_Alkane Dimethylamine Dimethylamine Demethylation->Dimethylamine Ammonia Ammonia Demethylation->Ammonia Alkyl_Dimethyl_Amine->Dealkylation

Caption: Degradation pathway of Benzalkonium Chloride.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis BAC_stock BAC Stock Solution (1 mg/mL) Acid_stress Acid Stress (1M HCl, 80°C, 2h) BAC_stock->Acid_stress Base_stress Base Stress (1M NaOH, 80°C, 2h) BAC_stock->Base_stress Neutralize_Dilute_Acid Neutralize & Dilute Acid_stress->Neutralize_Dilute_Acid Neutralize_Dilute_Base Neutralize & Dilute Base_stress->Neutralize_Dilute_Base HPLC Stability-Indicating HPLC Neutralize_Dilute_Acid->HPLC Neutralize_Dilute_Base->HPLC Data_Analysis Data Analysis (% Degradation) HPLC->Data_Analysis

Caption: Forced degradation experimental workflow.

troubleshooting_logic Start Low BAC Quantification? Degradation Check Storage Conditions (pH, Temp, Time) Start->Degradation Possible Degradation Adsorption Evaluate Container/Filter Material Start->Adsorption Possible Adsorption Analytical_Issue Verify HPLC Method (Stability-Indicating) Start->Analytical_Issue Possible Method Issue Degradation_Confirmed Perform Forced Degradation Study Degradation->Degradation_Confirmed Adsorption_Confirmed Use Inert Materials Adsorption->Adsorption_Confirmed Analytical_Issue_Confirmed Optimize HPLC Method Analytical_Issue->Analytical_Issue_Confirmed

Caption: Troubleshooting low BAC quantification.

References

Technical Support Center: Optimizing Reactions Catalyzed by Benzyldimethylphenylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyldimethylphenylammonium chloride as a phase-transfer catalyst. The focus is on optimizing reaction temperatures to enhance yield, minimize side products, and ensure catalyst stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments.

Q1: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

A1: An increase in temperature often accelerates the reaction rate in phase-transfer catalysis (PTC). However, before raising the temperature, consider the following:

  • Inadequate Mixing: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Efficient mixing is crucial for the catalyst to transport the reactant.

  • Catalyst Concentration: The catalyst concentration may be too low. Consider a modest increase in the catalyst loading.

  • Base Strength: In reactions requiring a base (e.g., Williamson ether synthesis), ensure the base is sufficiently strong and present in the correct stoichiometry to generate the active nucleophile.

If these factors are optimized, a gradual increase in temperature is a logical next step. Monitor the reaction closely for any changes in color, which might indicate catalyst degradation, or the appearance of new spots on a TLC plate, which could signify side product formation.

Q2: I'm observing significant side product formation. Could the reaction temperature be too high?

A2: Yes, elevated temperatures can lead to undesired side reactions. For instance, in the Williamson ether synthesis, high temperatures can favor the E2 elimination pathway, especially with secondary or sterically hindered primary alkyl halides, leading to the formation of alkenes instead of the desired ether.[1]

  • Recommended Action: Try lowering the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity for the desired product. It is a matter of finding the optimal balance between reaction rate and selectivity.

Q3: The color of my reaction mixture has changed to a dark brown or black. What does this indicate?

A3: A significant color change, particularly to dark brown or black, can be an indication of catalyst decomposition. Quaternary ammonium salts like benzyldimethylphenylammonium chloride have limited thermal stability. When heated excessively, they can undergo decomposition.

  • Troubleshooting Steps:

    • Immediately reduce the reaction temperature.

    • Consider running the reaction at a lower temperature for a longer duration.

    • If the issue persists, it may be necessary to choose a more thermally stable catalyst, such as a quaternary phosphonium salt, which is known to be more stable to heat and strong bases.[2]

Q4: My reaction yield is inconsistent between batches, even when I follow the same procedure. Could temperature fluctuations be the cause?

A4: Yes, inconsistent temperature control is a common source of variability in reaction outcomes. Even small fluctuations can affect reaction rates and selectivity.

  • Recommendations for Consistency:

    • Use a reliable heating mantle with a thermocouple or an oil bath to maintain a stable and uniform temperature.

    • Ensure the reaction vessel is properly insulated.

    • For exothermic reactions, provide adequate cooling to prevent temperature spikes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions catalyzed by benzyldimethylphenylammonium chloride?

A1: There is no single "optimal" temperature, as it is highly dependent on the specific reaction being performed (e.g., nucleophilic substitution, dichlorocyclopropanation). However, a general guideline is to start with a moderate temperature, in the range of 40-80°C. For some reactions, like the dichlorocyclopropanation of styrene using a similar catalyst, temperatures as low as 35°C have been used. It is always recommended to perform a temperature optimization study for your specific reaction to find the best balance between reaction rate, yield, and selectivity.

Q2: How does temperature affect the efficiency of the phase-transfer catalyst?

A2: Temperature influences several aspects of the catalytic cycle:

  • Increased Reaction Rate: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent collisions and a faster reaction rate.

  • Solubility: Temperature can affect the solubility of the catalyst and the reactants in the different phases, which can influence the efficiency of the phase transfer process.

  • Catalyst Stability: As mentioned in the troubleshooting guide, excessive heat can cause the catalyst to decompose, rendering it inactive. The melting point of benzyldimethylphenylammonium chloride is 134-138°C, and decomposition may occur at temperatures below this.

Q3: Can I use microwave heating with benzyldimethylphenylammonium chloride?

A3: Microwave irradiation can be a very effective way to accelerate reactions, including those using phase-transfer catalysts. It can lead to a significant reduction in reaction times. However, it is crucial to carefully monitor the temperature to avoid overheating and decomposition of the catalyst. Some studies have shown that microwave heating can prevent product degradation at high temperatures compared to conventional heating.[2]

Data Presentation

The following table provides representative data for the effect of temperature on the Williamson ether synthesis of benzyl ethyl ether from benzyl chloride and sodium ethoxide, catalyzed by benzyldimethylphenylammonium chloride.

Disclaimer: This data is for illustrative purposes only and is based on typical trends observed in phase-transfer catalyzed Williamson ether synthesis. Optimal conditions for a specific reaction must be determined experimentally.

Temperature (°C)Reaction Time (hours)Yield of Benzyl Ethyl Ether (%)Notes
401275Reaction is slow but clean.
60692Good balance of reaction rate and yield.
80395Faster reaction, slight increase in side products may be observed.
1001.588Significant formation of elimination side products and some catalyst discoloration observed.

Experimental Protocols

Protocol for Optimizing Reaction Temperature in a Phase-Transfer Catalyzed Reaction

This protocol provides a general framework for determining the optimal temperature for a reaction catalyzed by benzyldimethylphenylammonium chloride. The example used is the synthesis of benzyl ethyl ether.

1. Materials:

  • Benzyl chloride

  • Ethanol

  • Sodium hydroxide (or sodium metal to prepare fresh sodium ethoxide)

  • Toluene (or another suitable organic solvent)

  • Benzyldimethylphenylammonium chloride

  • Standard laboratory glassware

  • Heating mantle with temperature controller or oil bath

  • Magnetic stirrer

2. Procedure:

  • Set up a series of reactions: Prepare four identical reaction flasks.

  • Prepare the aqueous phase: In each flask, dissolve sodium hydroxide in ethanol to form the sodium ethoxide solution.

  • Prepare the organic phase: In each flask, add toluene, benzyl chloride, and a catalytic amount of benzyldimethylphenylammonium chloride (e.g., 1-5 mol%).

  • Combine the phases: Add the organic phase to the aqueous phase in each flask.

  • Set the temperatures: Place each flask on a pre-heated stirrer hotplate or in an oil bath set to a different temperature (e.g., 40°C, 60°C, 80°C, and 100°C).

  • Stir vigorously: Begin vigorous stirring of all reactions.

  • Monitor the reactions: Follow the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC or GC).

  • Work-up: Once the reactions are complete (or after a set amount of time), cool the mixtures, separate the organic and aqueous layers, wash the organic layer, dry it, and remove the solvent.

  • Analyze the results: Determine the yield of the product for each reaction and analyze for the presence of any side products.

  • Determine the optimal temperature: The optimal temperature is the one that provides the best combination of high yield, short reaction time, and minimal side product formation.

Visualizations

TroubleshootingWorkflow start Problem with Reaction slow_reaction Slow or No Reaction start->slow_reaction side_products Side Product Formation start->side_products color_change Dark Color Change start->color_change check_mixing Check Stirring/Mixing slow_reaction->check_mixing Is mixing adequate? lower_temp Lower Temperature side_products->lower_temp check_stability Check Catalyst Stability color_change->check_stability check_catalyst Check Catalyst Loading check_mixing->check_catalyst Yes increase_temp Gradually Increase Temperature check_catalyst->increase_temp Yes check_stability->lower_temp Decomposition likely

Caption: Troubleshooting workflow for temperature-related issues.

TempOptimizationWorkflow start Start: Define Reaction setup Set up Parallel Reactions (e.g., 40, 60, 80, 100°C) start->setup run Run Reactions with Vigorous Stirring setup->run monitor Monitor Progress (TLC, GC) run->monitor workup Work-up and Isolate Product monitor->workup analyze Analyze Yield and Purity workup->analyze optimize Determine Optimal Temperature analyze->optimize

Caption: Experimental workflow for temperature optimization.

References

Technical Support Center: Overcoming Emulsion Challenges with Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion problems with benzyl-dimethyl-phenylazanium chloride, commonly known as benzalkonium chloride (BKC).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (benzalkonium chloride) in emulsion formulations?

A1: this compound (BKC) is a versatile quaternary ammonium compound that primarily functions as a cationic surfactant and an antimicrobial preservative in emulsion formulations.[1][2][3] As a cationic surfactant, it helps to reduce the interfacial tension between oil and water phases, facilitating the formation of an emulsion.[1] Its preservative properties are crucial for preventing microbial growth in multi-dose pharmaceutical products like ophthalmic, nasal, and otic preparations.[2][3][4]

Q2: What are the typical concentrations of benzalkonium chloride used in emulsions?

A2: The concentration of BKC in pharmaceutical emulsions typically ranges from 0.002% to 0.02% w/v.[2][4] For ophthalmic solutions, concentrations of 0.01-0.02% are common.[3] It is often used in combination with other excipients, such as disodium edetate, to enhance its antimicrobial efficacy.[2]

Q3: How does benzalkonium chloride affect the physical stability of an emulsion?

A3: As a cationic surfactant, BKC adsorbs at the oil-water interface, imparting a positive surface charge to the emulsion droplets. This positive charge creates electrostatic repulsion between the droplets, which helps to prevent flocculation and coalescence, thereby enhancing the physical stability of the emulsion. The magnitude of this charge is measured as the zeta potential.

Q4: Can benzalkonium chloride be used with any type of emulsifier?

A4: No, BKC is a cationic surfactant and is generally incompatible with anionic surfactants and other anionic compounds, such as carbomers.[5] Mixing cationic and anionic agents can lead to the formation of insoluble complexes, resulting in emulsion instability. It is typically used with non-ionic or other cationic co-emulsifiers.

Q5: How does pH affect emulsions stabilized with benzalkonium chloride?

A5: The antimicrobial activity of BKC is effective over a wide pH range, typically between 4 and 10.[2] However, changes in pH can influence the overall stability of the emulsion by altering the surface charge of the droplets and the interactions between different formulation components. While some studies suggest optimal performance in alkaline conditions, others have shown better results at a slightly acidic pH.[6][7][8] It is crucial to optimize the pH for your specific formulation.

Troubleshooting Guide

Issue 1: Emulsion Instability (Creaming, Sedimentation, Flocculation, or Coalescence)

Possible Causes and Solutions:

  • Insufficient Electrostatic Repulsion: The positive charge imparted by benzalkonium chloride may not be sufficient to stabilize the emulsion, especially in the presence of high ionic strength ingredients.

    • Solution: Measure the zeta potential of your emulsion. A zeta potential with a magnitude greater than ±30 mV is generally considered stable. If the zeta potential is low, consider increasing the concentration of BKC slightly, but be mindful of potential toxicity at higher concentrations.

  • Incompatibility with Other Excipients: Anionic compounds in the formulation can neutralize the positive charge of BKC, leading to instability.

    • Solution: Review all excipients in your formulation for potential incompatibilities. Replace any anionic components with non-ionic or cationic alternatives.

  • Incorrect Homogenization: Inadequate energy input during emulsification can result in large, non-uniform droplets that are more prone to instability.

    • Solution: Optimize your homogenization process. Experiment with higher shear speeds or longer processing times. For laboratory-scale preparations, consider using a high-pressure homogenizer.

  • High Concentration of Dispersed Phase: Emulsions with a high internal phase volume are more susceptible to coalescence.

    • Solution: If possible, try to reduce the concentration of the dispersed phase to between 30-60%.[9]

Issue 2: Phase Inversion (e.g., an o/w emulsion inverts to a w/o emulsion)

Possible Causes and Solutions:

  • Inappropriate Emulsifier Concentration: The concentration of benzalkonium chloride and any co-emulsifiers can influence the packing of surfactant molecules at the interface, potentially leading to phase inversion.

    • Solution: Systematically vary the concentration of BKC and co-emulsifiers to find the optimal ratio that maintains the desired emulsion type.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the surfactants and the interfacial tension, which can trigger phase inversion.[9]

    • Solution: Determine the phase inversion temperature (PIT) of your system and ensure that processing and storage temperatures remain well below or above this point, depending on the desired emulsion type.

  • Addition of Electrolytes: The addition of salts can shield the electrostatic repulsion between droplets and alter the effective hydrophilic-lipophilic balance (HLB) of the surfactant system, potentially causing phase inversion.[9]

    • Solution: Minimize the concentration of electrolytes in your formulation. If salts are necessary, evaluate their impact on emulsion stability at different concentrations.

Issue 3: Difficulty in Achieving Desired Particle Size

Possible Causes and Solutions:

  • Suboptimal Emulsifier Concentration: The concentration of benzalkonium chloride directly impacts the final droplet size.

    • Solution: The relationship between emulsifier concentration and particle size can be complex. Generally, increasing the emulsifier concentration leads to a decrease in particle size up to a certain point.[10] Experiment with a range of BKC concentrations to achieve the target particle size.

  • Inefficient Homogenization: The energy input during emulsification is a critical factor in determining droplet size.

    • Solution: Increase the energy of your homogenization process by using higher speeds, longer times, or more efficient equipment like a microfluidizer or a high-pressure homogenizer.

  • Viscosity of the Phases: The viscosity of the oil and water phases can affect the efficiency of droplet breakup.

    • Solution: If feasible, adjusting the viscosity of either phase might improve the emulsification process. For instance, a lower viscosity of the dispersed phase can facilitate the formation of smaller droplets.

Data Presentation

Table 1: Effect of Benzalkonium Chloride (BKC) Concentration on Zeta Potential and Particle Size of a Submicron Emulsion.

BKC Concentration (mg/g)Emulsifier SystemMean Particle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)
0Egg Lecithin3200.098-69
0.05Egg LecithinNot SpecifiedNot Specified-68
0.1Egg LecithinNot SpecifiedNot Specified-8.3
0.2Egg LecithinNot SpecifiedNot SpecifiedNot Specified
0Polysorbate 803200.098-45
0.2Polysorbate 80Not SpecifiedNot Specified+6.6

Data synthesized from a study on submicron emulsions. The study noted that in the lecithin-stabilized emulsion, the particle size first decreased and then increased with the addition of BKC.[11]

Table 2: Distribution of Benzalkonium Chloride in Different Emulsion Phases.

Emulsifier SystemBKC Concentration (mg/g)% BKC in Aqueous Phase (w)% BKC in Aqueous-Liposomal-Micellar Phase (wlm)% BKC in Oily Phase% BKC in Interphase
Egg Lecithin0.052.429< 0.5~68
Egg Lecithin0.1~1Not Specified< 0.5Not Specified
Egg Lecithin0.20.242< 0.5Not Specified
Polysorbate 800.2~886Not SpecifiedNot Specified

This table illustrates how the choice of co-emulsifier significantly impacts the partitioning of BKC, which in turn affects its preservative efficacy.[11][12]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (o/w) Emulsion using High-Shear Homogenization

Objective: To prepare a stable o/w emulsion using this compound as a cationic surfactant and preservative.

Materials:

  • This compound (Benzalkonium chloride)

  • Oil phase (e.g., mineral oil, castor oil)

  • Purified water

  • Co-surfactant (optional, e.g., a non-ionic surfactant like Polysorbate 80)

  • High-shear homogenizer

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the desired concentration of benzalkonium chloride and any other water-soluble components (including a co-surfactant if used) in the purified water. Gently heat if necessary to aid dissolution, then cool to room temperature.

  • Preparation of the Oil Phase: Combine all oil-soluble components.

  • Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

  • Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The speed and duration of homogenization should be optimized for the specific formulation to achieve the desired droplet size and uniformity.

  • Characterization: After preparation, characterize the emulsion for particle size, polydispersity index (PDI), zeta potential, and visual stability.

Protocol 2: Characterization of Emulsion Properties

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the emulsion with the continuous phase (purified water) to a suitable concentration for DLS analysis (to avoid multiple scattering effects).

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the average particle size (Z-average) and the PDI, which indicates the width of the particle size distribution.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the emulsion sample with the continuous phase.

    • Inject the diluted sample into the measurement cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential from this measurement. A positive zeta potential is expected for emulsions stabilized with BKC.

3. Stability Assessment:

  • Method: Visual observation and accelerated stability testing.

  • Procedure:

    • Divide the emulsion into several aliquots and store them under different conditions (e.g., room temperature, 4°C, and an elevated temperature such as 40°C).

    • At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the samples for any signs of instability such as creaming, sedimentation, phase separation, or changes in appearance.

    • For a more quantitative assessment, measure the particle size and zeta potential at each time point to monitor any changes.

4. Quantification of Benzalkonium Chloride:

  • Method: High-Performance Liquid Chromatography (HPLC).[4]

  • Procedure:

    • Prepare a standard calibration curve using known concentrations of benzalkonium chloride.

    • Prepare the emulsion sample for analysis, which may involve dilution and filtration. Note that BKC can adsorb to certain filter materials, so filter compatibility studies are recommended.[4]

    • Analyze the samples by HPLC with UV detection (typically at 210 nm or 254 nm).[4]

    • Quantify the amount of BKC in the sample by comparing the peak area to the calibration curve.

Mandatory Visualizations

Troubleshooting_Emulsion_Instability start Emulsion Instability Observed (Creaming, Coalescence) check_zeta Measure Zeta Potential start->check_zeta zeta_low Zeta Potential < |30mV| ? check_zeta->zeta_low increase_bkc Increase BKC Concentration (monitor toxicity) zeta_low->increase_bkc Yes check_excipients Review Formulation Excipients zeta_low->check_excipients No re_evaluate Re-evaluate Stability increase_bkc->re_evaluate anionic_present Anionic Components Present? check_excipients->anionic_present replace_anionic Replace with Non-ionic/ Cationic Alternatives anionic_present->replace_anionic Yes check_homogenization Evaluate Homogenization Process anionic_present->check_homogenization No replace_anionic->re_evaluate optimize_homogenization Optimize Homogenization (Speed, Time, Method) check_homogenization->optimize_homogenization optimize_homogenization->re_evaluate

Caption: Troubleshooting workflow for emulsion instability.

Troubleshooting_Particle_Size start Incorrect Particle Size check_homogenization Review Homogenization Parameters start->check_homogenization energy_sufficient Sufficient Energy Input? check_homogenization->energy_sufficient increase_energy Increase Homogenization Energy (Speed/Time) energy_sufficient->increase_energy No check_bkc_conc Evaluate BKC Concentration energy_sufficient->check_bkc_conc Yes re_measure Re-measure Particle Size increase_energy->re_measure optimize_bkc Systematically Vary BKC Concentration check_bkc_conc->optimize_bkc check_viscosity Consider Phase Viscosities check_bkc_conc->check_viscosity optimize_bkc->re_measure adjust_viscosity Adjust Viscosity if Possible check_viscosity->adjust_viscosity adjust_viscosity->re_measure

References

Technical Support Center: Purification of Products from Reactions Utilizing Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using benzyl-dimethyl-phenylazanium chloride as a phase-transfer catalyst. Our aim is to address common challenges encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions where this compound is used?

The main challenges stem from the properties of the quaternary ammonium salt catalyst itself. These include its solubility in both aqueous and some organic solvents, which can lead to emulsions during extraction, and its thermal stability, which might complicate purification by distillation.[1][2] Removing the catalyst from the final product to meet purity requirements is a critical step.

Q2: How can I remove the this compound catalyst from my organic product?

Several methods can be employed, depending on the properties of your product:

  • Aqueous Extraction: Since this compound is soluble in water, repeated extractions with water or brine can effectively remove it from an organic phase.[2]

  • Precipitation: If your product is soluble in a non-polar solvent where the catalyst is not, you can precipitate the catalyst by adding this anti-solvent. Conversely, if the product can be precipitated, the catalyst may remain in the mother liquor.[3]

  • Silica Gel Chromatography: While challenging due to potential streaking, flash chromatography can be used. A polar eluent system, such as a gradient of methanol in dichloromethane, may be necessary to elute the charged catalyst from the silica column.[4]

  • Ion Exchange Chromatography: Using a cation exchange resin can effectively capture the positively charged quaternary ammonium salt, allowing the neutral organic product to pass through.[4]

Q3: My reaction mixture has formed a stable emulsion during aqueous workup. What should I do?

Emulsion formation is a common issue when using phase-transfer catalysts. Here are a few strategies to break the emulsion:

  • Addition of Brine: Saturating the aqueous phase with salt (e.g., NaCl) increases its ionic strength and can help break the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent might alter the interfacial tension and resolve the emulsion.

Q4: Can the choice of solvent impact the purification process?

Absolutely. The solvent system is crucial for successful purification.[1] For liquid-liquid extraction, the organic solvent should be immiscible with water. For crystallization or precipitation, the solvent should be chosen to maximize the solubility difference between your product and the catalyst.

Troubleshooting Guides

Problem 1: Low Product Yield After Purification

Symptoms: The yield of the desired product is significantly lower than expected after the purification steps.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Suggested Solution
Product Loss During Extraction Analyze the aqueous layers by TLC or LC-MS to check for the presence of your product.If your product has some water solubility, reduce the number of aqueous washes or use a more non-polar extraction solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Product Adsorption on Silica Gel Observe for significant streaking or tailing of the product spot on TLC. The product may not elute from the column.Use a more polar eluent system or consider deactivating the silica gel with a small amount of triethylamine. Alternatively, switch to a different stationary phase like alumina or use reverse-phase chromatography.[4]
Product Degradation Analyze the crude and purified product for the presence of degradation byproducts using techniques like GC-MS or LC-MS.If the product is sensitive to acid or base, ensure all workup and chromatography conditions are neutral. If it is temperature-sensitive, avoid high temperatures during solvent removal.
Incomplete Reaction Check the crude reaction mixture by TLC, GC, or NMR to determine the extent of conversion of the starting material.Optimize reaction conditions such as temperature, reaction time, or catalyst loading.[1]
Problem 2: Catalyst Contamination in the Final Product

Symptoms: The purified product shows the presence of this compound in analytical data (e.g., NMR, MS).

Possible Causes and Solutions:

Possible Cause Diagnostic Check Suggested Solution
Insufficient Aqueous Washing The catalyst is water-soluble.Increase the number and volume of aqueous washes during the extraction process. Use brine for the final washes to help break any emulsions and further draw the salt into the aqueous phase.
Co-elution during Chromatography The catalyst and product have similar retention factors on TLC.Modify the mobile phase composition. A more polar solvent system will help to move the highly polar catalyst along the column. If using normal phase silica, adding a small amount of a very polar solvent like methanol can help elute the catalyst. Reverse-phase chromatography can also be an effective alternative.[4]
Co-precipitation or Co-crystallization The catalyst crystallizes or precipitates along with the product.Screen different solvent systems for crystallization/precipitation. A solvent system that maximizes the solubility of the catalyst while minimizing the solubility of the product is ideal.
Formation of a Salt with an Acidic Product If your product is acidic, it may form an ion pair with the quaternary ammonium cation.Neutralize the product with a suitable base before purification. Alternatively, use an ion-exchange resin to separate the product and the catalyst.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Catalyst Removal

This protocol describes a standard procedure for separating a neutral organic product from the water-soluble this compound catalyst.

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., water, dilute acid, or base depending on the reaction).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2-3 times)

    • Saturated aqueous sodium chloride (brine) (1 time)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Chromatography

This protocol outlines a general procedure for purifying the product using silica gel chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity to first elute the less polar product and then the more polar catalyst. For example, a gradient of 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G Troubleshooting Workflow for Catalyst Removal start Crude Product with Catalyst extraction Liquid-Liquid Extraction (Water/Brine Washes) start->extraction check1 Product Still Contaminated? extraction->check1 precipitation Precipitation/ Crystallization check1->precipitation Yes end Pure Product check1->end No check2 Product Still Contaminated? precipitation->check2 chromatography Column Chromatography (Normal or Reverse Phase) check2->chromatography Yes check2->end No check3 Product Still Contaminated? chromatography->check3 ion_exchange Ion Exchange Chromatography check3->ion_exchange Yes check3->end No ion_exchange->end

Caption: A logical workflow for selecting a purification strategy.

G Troubleshooting Low Product Yield start Low Product Yield After Purification check_aqueous Analyze Aqueous Layers start->check_aqueous check_column Analyze Column Baseline/ Stationary Phase start->check_column check_degradation Analyze for Degradation Products (LC-MS/GC-MS) start->check_degradation check_reaction Check Crude Reaction Mixture for Conversion start->check_reaction solution_extraction Modify Extraction Protocol: - Reduce Washes - Change Solvent check_aqueous->solution_extraction solution_column Modify Chromatography: - Change Eluent - Change Stationary Phase check_column->solution_column solution_degradation Adjust Purification Conditions: - Neutral pH - Lower Temperature check_degradation->solution_degradation solution_reaction Optimize Reaction Conditions check_reaction->solution_reaction

Caption: A diagnostic workflow for troubleshooting low product yield.

References

Technical Support Center: Benzyl-dimethyl-phenylazanium Chloride (Benzalkonium Chloride) Interference in Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to benzyl-dimethyl-phenylazanium chloride, commonly known as benzalkonium chloride (BAC), in analytical methodologies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate interference from this widely used quaternary ammonium compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (benzalkonium chloride) and why is it a concern in analytical testing?

A1: this compound, or benzalkonium chloride (BAC), is a cationic surfactant and quaternary ammonium compound with potent antimicrobial properties. It is extensively used as a preservative and disinfectant in pharmaceuticals (e.g., eye drops, nasal sprays), personal care products, and industrial applications.[1][2][3] Its inherent properties as a cationic surfactant can lead to significant interference in various analytical techniques, causing inaccurate and unreliable results.

Q2: What are the primary mechanisms of BAC interference?

A2: BAC can interfere with analytical methods through several mechanisms:

  • Adsorption: As a positively charged molecule, BAC can adsorb to negatively charged surfaces, such as silica-based columns in HPLC, glassware, and filter membranes.[3]

  • Micelle Formation: At concentrations near or above its critical micelle concentration (CMC), BAC can form micelles, which can sequester the analyte of interest, altering its availability for detection. This is a known issue in immunoassays and mass spectrometry.[2][4]

  • Signal Suppression/Enhancement: In techniques like mass spectrometry, surfactants can affect the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal.

  • Spectral Overlap: BAC exhibits strong UV absorbance, which can interfere with the spectrophotometric analysis of other compounds.[5]

  • Protein Interaction: BAC can interact with and denature proteins, which is a significant concern in immunoassays as it can affect antigen-antibody binding.[1]

Q3: Which analytical techniques are most susceptible to interference from BAC?

A3: Several analytical techniques are prone to interference from BAC, including:

  • High-Performance Liquid Chromatography (HPLC): Peak tailing, loss of analyte due to adsorption, and ghost peaks are common issues.[6][7]

  • Mass Spectrometry (MS): Signal suppression or enhancement and challenges in quantification due to micelle formation.[2]

  • Gas Chromatography (GC): Due to its low volatility, direct analysis of BAC is difficult. It can also contribute to system contamination and ghost peaks.[8][9]

  • UV-Vis Spectrophotometry: Spectral overlap can lead to inaccurate quantification of the target analyte.[5]

  • Immunoassays (e.g., ELISA, Lateral Flow): False negatives or positives can occur due to protein denaturation, inhibition of antigen-antibody binding, and nonspecific binding.[1][4]

  • Ion-Selective Electrodes (ISE): Falsely elevated readings for certain ions, like sodium and potassium, have been reported.[10][11]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Observed Issue Potential Cause Troubleshooting Steps
Peak Tailing/Poor Peak Shape Interaction of cationic BAC with residual silanols on silica-based C18 columns.1. Use a specialized "surfactant" or "cation-exchange" column. 2. Use a polymer-based column. 3. Adjust mobile phase pH to suppress silanol ionization (lower pH). 4. Increase the ionic strength of the mobile phase to shield silanol groups.
Loss of Analyte/Low Recovery Adsorption of BAC to filter membranes, vials, or the analytical column.1. Avoid using cellulosic or nylon filter membranes; opt for polypropylene or polyester.[1] 2. Perform adsorption studies to select appropriate filtration materials.[1] 3. Use silanized glass vials or polypropylene vials.[3] 4. Pre-condition the column with a blank solution containing BAC to saturate active sites.
Ghost Peaks Carryover from previous injections due to BAC adsorption in the injector or column.1. Implement a rigorous needle wash protocol with a strong organic solvent. 2. Inject blanks between samples to monitor for carryover. 3. Use a guard column to protect the analytical column from strong adsorption.
High Backpressure Precipitation of BAC in the mobile phase or column frit.1. Ensure mobile phase compatibility with BAC. 2. Consider sample clean-up to remove high concentrations of BAC.
Mass Spectrometry (MS)
Observed Issue Potential Cause Troubleshooting Steps
Signal Suppression or Enhancement BAC co-eluting with the analyte affects ionization efficiency in the MS source.1. Optimize chromatographic separation to resolve the analyte from BAC. 2. Use a sample preparation technique (e.g., SPE, LLE) to remove BAC. 3. Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Non-linear Calibration Curve Micelle formation at higher BAC concentrations sequestering the analyte.1. Dilute the sample to bring the BAC concentration below its CMC. 2. Validate the method over a narrower concentration range.
Contamination of MS Source Accumulation of non-volatile BAC in the ion source.1. Perform regular cleaning of the MS source components. 2. Use a divert valve to direct the flow containing high concentrations of BAC to waste.
Immunoassays
Observed Issue Potential Cause Troubleshooting Steps
False Negatives BAC forming micelles around the analyte, masking it from antibody binding.[4] Inhibition of antigen-antibody binding.[1]1. Dilute the sample to reduce the BAC concentration. 2. Implement a sample pre-treatment step to remove BAC (e.g., solid-phase extraction).
False Positives/High Background Non-specific binding of BAC to the assay surface or detection antibodies.1. Optimize blocking buffers with the addition of a non-ionic surfactant like Tween 20.[12] 2. Increase the number of wash steps and the stringency of the wash buffer.
Poor Reproducibility Inconsistent effects of BAC on protein conformation and binding.1. Precisely control the concentration of BAC in all samples and standards if its removal is not feasible. 2. Validate the assay for robustness in the presence of expected BAC concentrations.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis and interference of benzalkonium chloride.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Benzalkonium Chloride in Various Analytical Methods

Analytical MethodMatrixLODLOQReference
HPLC-UVOphthalmic Solutions-80 µg/mL[13]
GC-FIDDisinfectant-80 µg/mL[13]
UV-Vis SpectrophotometryDisinfectant-400 µg/mL[13]
Paper Spray MSEye Drops/Disinfectant0.1 µg/mL<1 µg/mL[14]
Flow Injection Ionspray MS-MSSkin Extract1.2 ng/mL5.0 ng/mL[15]
UPLC-MSDishwashing Detergents0.43-8.0 µg/mL1.42-26.4 µg/mL[16]

Table 2: Recovery of Benzalkonium Chloride Homologues Using Solid-Phase Extraction (SPE)

SPE CartridgeMatrixC12-BAC RecoveryC14-BAC RecoveryC16-BAC RecoveryReference
Polymeric (Strata X)Wastewater86.0% - 94.6%86.0% - 94.6%86.0% - 94.6%

Experimental Protocols

Protocol 1: Sample Preparation for Removal of Benzalkonium Chloride using Solid-Phase Extraction (SPE)

This protocol is a general guideline for removing BAC from aqueous samples prior to analysis.

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB).

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the aqueous sample containing BAC and the analyte of interest onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to elute hydrophilic interferences while retaining the analyte and BAC.

  • Analyte Elution: Elute the analyte of interest with a solvent that is strong enough to desorb the analyte but weak enough to leave the more strongly retained BAC on the cartridge. This step requires method development and will be analyte-dependent. Alternatively, if the analyte is more polar than BAC, it may be found in the flow-through and initial wash, while BAC is retained.

  • BAC Elution (for cleaning the cartridge or quantifying BAC): Elute the retained BAC with a strong organic solvent, such as acidified methanol.

  • Analysis: The collected fraction containing the analyte can then be analyzed by the chosen analytical method.

Protocol 2: HPLC-UV Analysis of Benzalkonium Chloride

This protocol provides a starting point for the quantitative analysis of BAC.

  • Column: Acclaim Surfactant column or a C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2 M ammonium acetate or 0.4 M NaCl solution) in a 50:50 or 80:20 (organic:aqueous) ratio.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or 262 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of working standards from a stock solution of a certified BAC reference standard in the mobile phase.

Visualizations

Troubleshooting_HPLC_Interference start HPLC Analysis with Suspected BAC Interference issue Identify Issue: - Peak Tailing - Low Recovery - Ghost Peaks start->issue peak_tailing Peak Tailing issue->peak_tailing Tailing low_recovery Low Recovery issue->low_recovery Recovery ghost_peaks Ghost Peaks issue->ghost_peaks Carryover solution_tailing Solution: - Use Surfactant Column - Adjust Mobile Phase pH/Ionic Strength peak_tailing->solution_tailing solution_recovery Solution: - Use PP/Polyester Filters - Use Silanized/PP Vials - Sample Cleanup (SPE) low_recovery->solution_recovery solution_ghost_peaks Solution: - Rigorous Needle Wash - Inject Blanks - Use Guard Column ghost_peaks->solution_ghost_peaks end Successful Analysis solution_tailing->end solution_recovery->end solution_ghost_peaks->end

Caption: Troubleshooting workflow for HPLC interference caused by BAC.

Mitigation_Strategy_Selection cluster_matrix Sample Matrix Complexity cluster_concentration BAC Concentration start Sample Containing BAC simple Simple Aqueous Matrix start->simple complex Complex Matrix (e.g., biological fluid, formulation) start->complex low_conc Low (< CMC) start->low_conc high_conc High (> CMC) start->high_conc mitigation Select Mitigation Strategy simple->mitigation complex->mitigation low_conc->mitigation high_conc->mitigation dilution Dilute and Shoot mitigation->dilution Simple Matrix & Low Conc. method_mod Modify Analytical Method (e.g., column, mobile phase) mitigation->method_mod Simple Matrix & High Conc. cleanup Sample Cleanup (SPE, LLE) mitigation->cleanup Complex Matrix

Caption: Logical diagram for selecting a BAC mitigation strategy.

Immunoassay_Interference_Pathway bac Benzalkonium Chloride (BAC) micelle Micelle Formation bac->micelle > CMC protein_int Protein Interaction bac->protein_int analyte Analyte masking Analyte Masking analyte->masking antibody Antibody denaturation Antibody Denaturation antibody->denaturation micelle->masking protein_int->denaturation binding_inhibition Inhibition of Antigen-Antibody Binding protein_int->binding_inhibition false_negative False Negative Result masking->false_negative denaturation->false_negative binding_inhibition->false_negative

References

Technical Support Center: Benzyl-dimethyl-phenylazanium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl-dimethyl-phenylazanium chloride solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

IssuePossible CauseRecommended Action
Solution appears cloudy or has visible particulates. Precipitation: The compound may have precipitated out of solution due to low temperatures or solvent evaporation.Gently warm the solution while stirring. If particulates remain, filter the solution through a 0.22 µm filter. Consider storing the solution at a slightly higher, controlled temperature.
Contamination: The solution may be contaminated with insoluble impurities.Filter the solution. If the problem persists, it may be necessary to use a fresh, unopened stock of the compound.
Solution has developed a yellow or brown tint. Degradation: The compound may be undergoing chemical degradation, potentially due to exposure to light, elevated temperatures, or incompatible container materials.Store the solution in an amber or opaque container, protected from light. Ensure the storage temperature is within the recommended range. Verify that the container material is compatible (e.g., glass or high-density polyethylene).
Loss of potency or inconsistent experimental results. Chemical Degradation: The concentration of the active compound may have decreased over time due to degradation.Perform a stability study to determine the rate of degradation under your specific storage conditions. It is advisable to use freshly prepared solutions for critical experiments.
Adsorption: The compound may be adsorbing to the surface of the storage container, particularly with certain plastics.Use glass or polypropylene containers. If using other plastics, it is recommended to perform a study to assess potential adsorption.
Unexpected pH shift in the solution. Degradation: Degradation products may be acidic or basic, leading to a change in the solution's pH.Monitor the pH of the solution over time. A significant shift in pH can be an indicator of degradation.
CO2 Absorption: Solutions, particularly if alkaline, can absorb atmospheric carbon dioxide, leading to a decrease in pH.Keep containers tightly sealed. For long-term storage of pH-sensitive solutions, consider purging the headspace with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

1. What is the expected shelf life of a this compound solution?

The shelf life of a this compound solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light. As a quaternary ammonium salt, it is generally stable.[1] However, for quantitative applications, it is recommended to use freshly prepared solutions or to perform a stability study to establish a reliable expiration date for your specific conditions. For long-term storage, refrigeration is often recommended.

2. What are the primary factors that can cause degradation of the solution?

The main factors that can influence the stability of this compound solutions are:

  • Temperature: Elevated temperatures can accelerate chemical degradation. It is advisable to store solutions in a cool place.

  • Light: Exposure to UV light can potentially lead to photolytic degradation. Storing solutions in amber or opaque containers is recommended.[1]

  • pH: While generally stable over a range of pH values, extreme acidic or basic conditions can promote hydrolysis or other degradation pathways.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to chemical decomposition.

3. What are the likely degradation products of this compound?

Based on studies of similar quaternary ammonium compounds, potential chemical degradation can occur through pathways such as N-debenzylation or N-demethylation. This would result in the formation of N,N-dimethylaniline and benzyl chloride, or N-methyl-N-phenylbenzylamine and methyl chloride, respectively. Further degradation of these products could also occur. Biodegradation studies of related compounds have shown cleavage of the C-N bond to form benzyldimethylamine, followed by subsequent demethylation and oxidation to form benzaldehyde and benzoic acid.[2]

4. How can I monitor the stability of my this compound solution?

The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the parent compound and the detection of any degradation products. Regular monitoring of the solution's appearance (color, clarity) and pH can also provide qualitative indications of stability.

5. Are there any materials that should be avoided for storing the solution?

While generally compatible with glass and many common laboratory plastics, it is advisable to avoid storage in containers made of materials that may leach impurities or be reactive. For critical applications, it is best to use high-quality glass or chemically resistant polymer containers.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Solution

A forced degradation study is designed to deliberately degrade a sample under more severe conditions than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the desired solvent (e.g., water, ethanol, or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base-stressed samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound in each condition.

  • Identify and, if possible, quantify the major degradation products.

  • This data will help in understanding the degradation profile of the compound and in developing a robust analytical method.

Visualizations

Potential Chemical Degradation Pathway parent Benzyl-dimethyl-phenylazanium Chloride debenzylation N-Debenzylation parent->debenzylation demethylation N-Demethylation parent->demethylation product1 N,N-Dimethylaniline debenzylation->product1 product2 Benzyl Chloride debenzylation->product2 product3 N-Methyl-N-phenylbenzylamine demethylation->product3 product4 Methyl Chloride demethylation->product4

Caption: Plausible chemical degradation pathways.

Experimental Workflow for Stability Testing start Prepare Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data end Assess Stability Profile data->end

Caption: Workflow for assessing solution stability.

References

Technical Support Center: N-benzyl-N,N-dimethylbenzenaminium chloride (Benzyltrimethylammonium Chloride - BTMAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor catalytic activity with N-benzyl-N,N-dimethylbenzenaminium chloride, a common phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is N-benzyl-N,N-dimethylbenzenaminium chloride and what is its primary application?

A1: N-benzyl-N,N-dimethylbenzenaminium chloride, also known as Benzyltrimethylammonium chloride (BTMAC), is a quaternary ammonium salt widely used as a phase-transfer catalyst (PTC).[1][2] Its primary role is to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[3] By transferring one reactant across the phase boundary, it significantly increases reaction rates and yields.[3]

Q2: I am observing very low or no conversion in my reaction. What are the possible causes?

A2: Low or no conversion in a BTMAC-catalyzed reaction can stem from several factors:

  • Catalyst Quality: The purity of BTMAC is crucial for its activity. Impurities can interfere with the catalytic cycle.

  • Reaction Conditions: Suboptimal conditions such as temperature, solvent, and agitation speed can hinder the reaction.

  • Catalyst Loading: An insufficient amount of the catalyst will lead to a slow reaction rate.

  • Nature of Reactants: The structure of your substrates can influence their reactivity in a phase-transfer system.

  • Catalyst Deactivation: BTMAC can degrade under certain conditions, losing its catalytic activity.

Q3: My reaction mixture has formed a stable emulsion, making workup difficult. What can I do?

A3: Emulsion formation is a common issue in phase-transfer catalysis due to the surfactant-like properties of the catalyst. To break an emulsion, you can try:

  • Adding a saturated aqueous solution of sodium chloride (brine).

  • Filtering the mixture through a pad of Celite.

  • Adding a small amount of a different organic solvent to change the phase composition.

  • Centrifugation can also be effective in separating the layers.

Q4: Are there any known side reactions associated with BTMAC that could be affecting my product yield?

A4: Yes, under strongly basic conditions and elevated temperatures, BTMAC can undergo Hofmann elimination, a process where the catalyst degrades to form triethylamine and other byproducts. This decomposition not only reduces the amount of active catalyst but can also introduce impurities into your reaction mixture. Additionally, the benzyl group on the catalyst can sometimes act as an alkylating agent, leading to unwanted benzylated byproducts.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to poor catalytic activity of N-benzyl-N,N-dimethylbenzenaminium chloride.

Problem 1: Low Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Purity 1. Verify Purity: Ensure the BTMAC is of high purity (typically >98%).[4] Consider purchasing from a reputable supplier or recrystallizing the catalyst. 2. Proper Storage: BTMAC is hygroscopic; store it in a tightly sealed container in a dry environment.Improved and more consistent catalytic activity.
Catalyst Loading 1. Increase Loading: Incrementally increase the catalyst loading from the typical 1-5 mol%.[5] 2. Optimize: Determine the optimal catalyst concentration for your specific reaction through small-scale trials.An increase in reaction rate and yield up to an optimal point.
Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature. Many phase-transfer catalyzed reactions benefit from heating (e.g., 60-110 °C).[5] 2. Monitor for Decomposition: Be aware that higher temperatures can lead to catalyst decomposition.Enhanced reaction kinetics. Finding the optimal temperature will maximize yield while minimizing side reactions.
Stirring/Agitation 1. Increase Agitation Speed: Vigorous stirring is crucial in biphasic reactions to maximize the interfacial area where the reaction occurs.Improved mass transfer between phases, leading to a faster reaction rate.
Solvent System 1. Solvent Polarity: The choice of the organic solvent is critical. Non-polar solvents like toluene or heptane are often effective.[6] 2. Solvent Screening: If yields are still low, consider screening other solvents such as chlorobenzene or dichloromethane.The optimal solvent will facilitate the transfer of the ion pair into the organic phase, enhancing the reaction rate.
Base Concentration 1. Adjust Concentration: The concentration of the aqueous base (e.g., NaOH) can significantly impact the reaction. A 50% (w/v) aqueous solution is often used.[5] 2. Solid-Liquid PTC: Consider using a solid base like anhydrous potassium carbonate in a solid-liquid phase-transfer system.Proper base concentration ensures the generation of the nucleophile without causing excessive side reactions or catalyst degradation.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Decomposition (Hofmann Elimination) 1. Lower Temperature: Reduce the reaction temperature. 2. Use Milder Base: If possible, use a weaker or more dilute base. 3. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.Minimized formation of triethylamine and other degradation products, leading to a cleaner reaction profile.
Benzylation of Nucleophile 1. Choose a Different Catalyst: If benzylation is a significant issue, consider using a phase-transfer catalyst without a benzyl group, such as a tetraalkylammonium salt (e.g., tetrabutylammonium bromide).Elimination of the benzylated side product.
Reaction with Solvent 1. Inert Solvent: Ensure the solvent is inert under the reaction conditions. For example, some chlorinated solvents can react with strong bases at elevated temperatures.A cleaner reaction with fewer solvent-related byproducts.

Experimental Protocols

Key Experiment 1: Williamson Ether Synthesis of Benzyl Phenyl Ether

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride using BTMAC as a phase-transfer catalyst.[7]

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Sodium hydroxide (4.4 g, 0.11 mol)

  • Water (50 mL)

  • Toluene (50 mL)

  • Benzyl chloride (12.66 g, 0.1 mol)

  • N-benzyl-N,N-dimethylbenzenaminium chloride (BTMAC) (0.37 g, 0.002 mol)

  • 5% aqueous sodium hydroxide solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol and sodium hydroxide in water.

  • To this aqueous solution, add toluene, benzyl chloride, and BTMAC.

  • Heat the mixture to 90°C with vigorous stirring for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with 50 mL of 5% aqueous sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as distillation or column chromatography.

Key Experiment 2: N-Alkylation of Indole

This protocol details the N-alkylation of indole with an alkylating agent using BTMAC under phase-transfer conditions.[5]

Materials:

  • Indole (1.0 equivalent)

  • Alkylating agent (e.g., benzyl bromide, 1.1-1.5 equivalents)

  • Toluene (5-10 mL per mmol of indole)

  • N-benzyl-N,N-dimethylbenzenaminium chloride (BTMAC) (1-5 mol%)

  • 50% (w/v) aqueous sodium hydroxide solution

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the indole, alkylating agent, and toluene.

  • Add the catalytic amount of BTMAC to the mixture.

  • Add the 50% aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 60-110°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Phase_Transfer_Catalysis_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Nucleophile (Nu⁻) Catalyst_Aq Q⁺X⁻ Aq_Reactant->Catalyst_Aq Ion Exchange Catalyst_Org Q⁺Nu⁻ Catalyst_Aq->Catalyst_Org Phase Transfer Org_Reactant Substrate (R-Y) Product Product (R-Nu) Org_Reactant->Product Product->Catalyst_Org Byproduct (Y⁻) Catalyst_Org->Catalyst_Aq Phase Transfer Catalyst_Org->Org_Reactant Reaction

Caption: Catalytic cycle of BTMAC in phase-transfer catalysis.

Troubleshooting_Workflow Start Poor Catalytic Activity Check_Purity Check Catalyst Purity & Storage Start->Check_Purity Check_Purity->Start Impure/Degraded Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Increase_Loading Increase Catalyst Loading (1-5 mol%) Optimize_Conditions->Increase_Loading Success Successful Reaction Optimize_Conditions->Success Yield Improved Check_Side_Reactions Investigate Side Reactions Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Side_Reactions->Analyze_Byproducts Increase_Temp Increase Temperature (60-110°C) Increase_Loading->Increase_Temp Increase_Stirring Increase Stirring Speed Increase_Temp->Increase_Stirring Change_Solvent Screen Solvents Increase_Stirring->Change_Solvent Change_Solvent->Check_Side_Reactions Still Low Yield Analyze_Byproducts->Optimize_Conditions No Significant Side Reactions Consider_Alternative Consider Alternative Catalyst Analyze_Byproducts->Consider_Alternative Side Reactions Identified Consider_Alternative->Success

Caption: Troubleshooting workflow for poor catalytic activity.

References

Technical Support Center: Benzyl-dimethyl-phenylazanium Chloride (Benzalkonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-dimethyl-phenylazanium Chloride, commonly known as Benzalkonium Chloride (BAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this widely used cationic surfactant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Benzalkonium Chloride?

A1: Benzalkonium Chloride's primary mechanism of action is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged molecules interact with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[1][2][3] This mechanism is effective against a broad spectrum of bacteria, fungi, and enveloped viruses.[2][3]

Q2: What are the common side reactions and toxicities associated with Benzalkonium Chloride in experimental settings?

A2: In experimental settings, particularly in cell culture, Benzalkonium Chloride can exhibit significant cytotoxicity, including inducing apoptosis and necrosis.[4][5] It can also cause skin, eye, and respiratory irritation.[1] At a cellular level, it has been shown to interfere with mitochondrial function and energy production.[6] Genotoxic effects have also been observed in some in vitro studies.[7]

Q3: Is Benzalkonium Chloride compatible with all laboratory reagents?

A3: No, Benzalkonium Chloride is incompatible with anionic surfactants (like soaps), citrates, iodides, nitrates, permanganates, salicylates, silver salts, and tartrates.[4] The interaction between the cationic BAC and anionic compounds can lead to precipitation and loss of antimicrobial efficacy.

Q4: Can Benzalkonium Chloride interfere with analytical measurements?

A4: Yes, due to its surfactant properties and positive charge, Benzalkonium Chloride can adsorb to various surfaces, such as filter membranes (especially cellulosic or anionic membranes) and plasticware, leading to inaccurate quantification.[8] This is a critical consideration during sample preparation and analysis, for instance, by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptoms:

  • High levels of cell death (apoptosis or necrosis) observed in control or low-concentration experimental groups.

  • Inhibition of cell proliferation or other cellular functions at concentrations expected to be non-toxic.

  • Discrepancies in IC50 values compared to literature.

Possible Causes:

  • Concentration and Exposure Time: The cytotoxic effects of BAC are strongly dependent on concentration and the duration of exposure.[4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to BAC.

  • Assay Interference: BAC can interfere with certain assay reagents or detection methods.

Troubleshooting Steps:

  • Optimize Concentration and Exposure Time:

    • Conduct a dose-response and time-course experiment to determine the non-toxic concentration range for your specific cell line and experimental duration.

    • Refer to the quantitative data in Table 1 for reported cytotoxic concentrations in various cell lines.

  • Consider Assay-Specific Interactions:

    • The presence of serum proteins (like BSA or FBS) in the culture medium can reduce the effective concentration of BAC and its cytotoxicity.[9]

    • Be aware that BAC can adsorb to plastic surfaces of culture plates, which may affect the actual concentration exposed to the cells.[9]

  • Mitigation Strategies:

    • If BAC is a component of a formulation being tested, consider using a BAC-free version of the formulation as a control.

    • For certain applications, neutralization of BAC's cytotoxic effects using UVC radiation has been reported.[2]

    • Co-incubation with Brilliant Blue G has been shown to reduce BAC-induced cytotoxicity in some cell types.[3][10][11]

Issue 2: Poor Peak Shape and Inaccurate Quantification in HPLC Analysis

Symptoms:

  • Peak tailing or fronting in the chromatogram.

  • Poor reproducibility of peak area and retention time.

  • Low recovery of BAC during sample preparation.

Possible Causes:

  • Column Interaction: The cationic nature of BAC can lead to strong interactions with residual silanol groups on standard C18 columns, causing peak tailing.

  • Mobile Phase pH: Inappropriate mobile phase pH can affect the ionization state of BAC and its interaction with the stationary phase.

  • Adsorption to Surfaces: BAC can adsorb to filter membranes and vials during sample preparation, leading to sample loss.[8]

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Column Selection: Consider using a specialized column for surfactant analysis, such as a cyano or a Primesep SB column, which can provide better peak shapes for quaternary ammonium compounds.[12]

    • Mobile Phase: Use a mobile phase containing a buffer (e.g., ammonium formate or acetate) at a controlled pH (e.g., pH 3.0-5.0).[12] A mixture of acetonitrile and a buffered aqueous solution is commonly used.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak resolution and shape.

  • Improve Sample Preparation:

    • Filtration: Avoid using cellulosic or anionic filter membranes. Hydrophilic and nonionic or cationic polymer membranes (e.g., polypropylene, polyester) are more suitable to minimize adsorption.[8]

    • Vials: Use low-adsorption vials if sample loss is suspected.

  • Method Validation:

    • Perform a thorough method validation including linearity, accuracy, precision, and specificity to ensure reliable quantification.

Data Presentation

Table 1: In Vitro Cytotoxicity of Benzalkonium Chloride (BAC) in Human Cell Lines

Cell LineAssayExposure TimeIC50 / Effective ConcentrationReference
Human Lung Epithelial (H358)MTT30 min7.1 µg/mL[4]
Human Lung Epithelial (H358)MTT24 h1.5 µg/mL[4]
Human Ocular CellsNot specifiedNot specifiedAs low as 0.0001%[13]
Human Respiratory Epithelial (BEAS-2B)Trypan Blue2 hCytotoxic at 0.002% - 0.01%[7]
Human Limbal Stem CellsMTT48 h0.0002% inhibited proliferation[14]

Experimental Protocols

Protocol 1: Assessment of Benzalkonium Chloride Cytotoxicity using MTT Assay
  • Cell Seeding: Plate human lung epithelial (H358) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Benzalkonium Chloride in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the BAC solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 30 minutes or 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Analysis of Benzalkonium Chloride by HPLC
  • Sample Preparation:

    • Dilute the sample containing Benzalkonium Chloride with the mobile phase to a suitable concentration.

    • If filtration is necessary, use a 0.45 µm hydrophilic, nonionic, or cationic polymer membrane filter.

  • HPLC System and Conditions:

    • Column: Primesep SB, 2.1 x 100 mm, 5 µm or equivalent.[12]

    • Mobile Phase: A gradient of acetonitrile and 40 mM ammonium formate buffer (pH 3.0).[12]

    • Flow Rate: 0.2 mL/min.[12]

    • Detection: UV at 262 nm.[12]

    • Injection Volume: 1 µL.[12]

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify and quantify the Benzalkonium Chloride peaks based on the retention time and peak area of the standards.

Visualizations

BAC_Apoptosis_Pathway BAC Benzalkonium Chloride (BAC) Bax Bax (Pro-apoptotic) BAC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BAC->Bcl2 Downregulates Mito Mitochondrial Depolarization Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Bax->Mito Bcl2->Mito Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: BAC-induced mitochondrial apoptosis pathway.

HPLC_Troubleshooting_Workflow Start Poor HPLC Peak Shape (e.g., Tailing) CheckColumn Is the column appropriate for cationic surfactants? Start->CheckColumn ChangeColumn Switch to Cyano or Primesep SB column CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase buffered and at an optimal pH? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase AdjustMobilePhase Use buffered mobile phase (e.g., ammonium formate, pH 3-5) CheckMobilePhase->AdjustMobilePhase No CheckSamplePrep Is there potential for adsorption during sample prep? CheckMobilePhase->CheckSamplePrep Yes AdjustMobilePhase->CheckSamplePrep ModifySamplePrep Use appropriate filters (non-anionic, polymeric) CheckSamplePrep->ModifySamplePrep Yes End Improved Peak Shape CheckSamplePrep->End No ModifySamplePrep->End

Caption: Troubleshooting workflow for BAC analysis by HPLC.

References

Validation & Comparative

A Comparative Guide to Benzyl-dimethyl-phenylazanium chloride and Other Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, antimicrobial efficacy, and cytotoxicity of benzyl-dimethyl-phenylazanium chloride and other widely used quaternary ammonium salts (QAS). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate biocidal agents for various applications.

Introduction to Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are a class of cationic surfactants widely employed as disinfectants, antiseptics, and preservatives due to their broad-spectrum antimicrobial activity.[1][2] Their structure consists of a central positively charged nitrogen atom covalently bonded to four organic groups. This cationic nature is crucial for their interaction with negatively charged microbial cell membranes, which is the primary mechanism of their biocidal action.[3][4]

The antimicrobial efficacy and cytotoxicity of QAS are significantly influenced by their molecular structure, particularly the nature of the organic substituents on the nitrogen atom.[5][6] This guide focuses on this compound and compares its expected performance with well-characterized QAS like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC).

Physicochemical Properties

The chemical structure of the QAS dictates its physical and chemical properties, which in turn affect its biological activity.

PropertyThis compoundBenzalkonium Chloride (BAC)Cetylpyridinium Chloride (CPC)
Structure A quaternary ammonium salt with a benzyl group, two methyl groups, and a phenyl group attached to the nitrogen atom.A mixture of alkylbenzyl dimethyl ammonium chlorides, where the alkyl chain length typically varies (e.g., C12, C14, C16).[7]A quaternary ammonium salt with a cetyl (hexadecyl) chain attached to a pyridinium ring.
Molecular Formula C₁₅H₁₈ClNVariable (e.g., C₂₁H₃₈NCl for C12 derivative)C₂₁H₃₈NCl
Molecular Weight ~247.76 g/mol Variable (e.g., ~340.0 g/mol for C12 derivative)~339.99 g/mol
Appearance White or yellow powder/lumps.[7]White or yellowish powder or gelatinous pieces.[7]White powder.
Solubility Very soluble in water.[7]Very soluble in water.[7]Soluble in water.

Comparative Antimicrobial Efficacy

The antimicrobial activity of QAS is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

While specific MIC data for this compound is limited in publicly available literature, the performance of structurally similar compounds, particularly those with aromatic groups, provides valuable insights. The data for benzalkonium chloride, a close structural analog where an alkyl chain replaces the phenyl group, is well-documented and serves as a primary reference for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride Derivatives against Various Microorganisms

MicroorganismAlkyl Chain LengthMIC (mM)
Staphylococcus aureusC10-
C12-
C14<0.01
C16-
Enterococcus hiraeC140.037
Escherichia coliC14<0.01
Pseudomonas aeruginosaC1478.1
Mycobacterium smegmatisC140.037
Candida albicansC140.3
Aspergillus nigerC1419.5
Data sourced from a study on n-alkyldimethylbenzylammonium halides.[8]

The antimicrobial activity of QAS is highly dependent on the length of the hydrophobic alkyl chain, with optimal activity generally observed for chain lengths of C12-C16.[5][6] The presence of a phenyl group in this compound may influence its lipophilicity and interaction with the microbial cell membrane, potentially affecting its antimicrobial spectrum and potency.

Comparative Cytotoxicity

A critical aspect of evaluating biocides is their cytotoxicity towards mammalian cells, which determines their safety profile for various applications. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 2: Comparative Cytotoxicity of Quaternary Ammonium Salts

CompoundCell LineIC50 (µM)Reference
Benzalkonium Chloride (BAC)Human Liver Cells (Huh7)~5-10[9]
Zebrafish Liver Cells (ZFL)~10-20[9]
Cetylpyridinium Chloride (CPC)Not specified--
This compoundNot available--

Generally, the cytotoxicity of QAS tends to increase with the length of the alkyl chain.[10] Newer generations of "soft" QAS with biodegradable linkages are being developed to mitigate cytotoxicity while retaining antimicrobial efficacy.[3]

Mechanism of Action

The primary mechanism of action for QAS involves the disruption of microbial cell membranes.[3][4] This process can be summarized in the following steps:

  • Adsorption and Binding: The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3]

  • Membrane Penetration: The hydrophobic tails (alkyl or aryl groups) of the QAS penetrate the hydrophobic interior of the cell membrane.[2]

  • Membrane Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.[2][5]

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[5]

G General Mechanism of Action of Quaternary Ammonium Salts cluster_0 Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm QAS Quaternary Ammonium Salt Adsorption 1. Adsorption & Binding QAS->Adsorption Adsorption->Cell_Wall Penetration 2. Membrane Penetration Adsorption->Penetration Penetration->Cell_Membrane Disruption 3. Membrane Disruption Penetration->Disruption Disruption->Cell_Membrane Leakage 4. Leakage of Cellular Contents Disruption->Leakage Leakage->Cytoplasm Cell_Death Cell Death Leakage->Cell_Death G Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions 2. Prepare Serial Dilutions of QAS in Broth Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate 3. Inoculate Microtiter Plate Wells Prepare_Dilutions->Inoculate_Plate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results 5. Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC 6. Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End G MTT Cytotoxicity Assay Workflow Start Start Seed_Cells 1. Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Add_Compound 2. Add Serial Dilutions of QAS Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Efficacy Analysis: Benzyldimethylphenylammonium Chloride and Tetrabutylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical reagents, benzyldimethylphenylammonium chloride and tetrabutylammonium bromide represent two distinct classes of quaternary ammonium compounds, each excelling in different domains of scientific application. This guide provides an objective comparison of their efficacy, supported by experimental data, focusing on their primary roles as an antimicrobial agent and a phase-transfer catalyst, respectively.

Introduction to the Compounds

Benzyldimethylphenylammonium chloride (BDPAC) is a quaternary ammonium salt recognized for its potent antimicrobial properties. As a cationic surfactant, it is widely utilized as a disinfectant and antiseptic in various formulations, including hand sanitizers. Its efficacy stems from its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death.

Tetrabutylammonium bromide (TBAB) is a versatile quaternary ammonium salt primarily employed as a phase-transfer catalyst (PTC) in organic synthesis.[1][2] Its ability to facilitate reactions between reactants in immiscible phases has made it an invaluable tool in the synthesis of a wide array of organic compounds.[3] TBAB is known for being environmentally benign, cost-effective, and highly efficient in accelerating reaction rates and improving yields.[2]

Efficacy as an Antimicrobial Agent: Benzyldimethylphenylammonium Chloride

The antimicrobial efficacy of benzyldimethylphenylammonium chloride and its analogues is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for structurally similar n-alkyldimethylbenzylammonium chlorides against a range of microorganisms.

Microorganismn-Alkyl Chain LengthMIC (mg/L)
Staphylococcus aureusC121.9
C140.9
Enterococcus hiraeC127.8
C141.9
Pseudomonas aeruginosaC12250
C14125
Escherichia coliC1231.2
C1415.6
Candida albicansC1215.6
C147.8
Aspergillus nigerC1231.2
C1415.6

Data sourced from a study on n-alkyldimethylbenzylammonium halides.[4]

Efficacy as a Phase-Transfer Catalyst: Tetrabutylammonium Bromide

The efficacy of tetrabutylammonium bromide as a phase-transfer catalyst is demonstrated by the high yields achieved in various organic reactions under mild conditions. The following tables showcase its performance in S-alkylation and C5-selective alkylation reactions.

Table 2: S-Alkylation of Thiophenol with Alkyl Halides Using TBAB [5]

Alkyl HalidePhase ConditionReaction Time (hours)Conversion (%)
n-Butyl BromideBiphasic (L-L)785
Triphasic (L-L-L)198
n-Butyl IodideBiphasic (L-L)790
Triphasic (L-L-L)1100

Table 3: C5-Selective Alkylation of Hydantoins Using TBAB [6]

Hydantoin DerivativeElectrophileReaction Time (hours)Yield (%)
PhenylhydantoinAllyl Bromide0.596
5-Methyl-5-phenylhydantoinAllyl Bromide195
5,5-DiphenylhydantoinPropargyl Bromide292

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of an antimicrobial agent like benzyldimethylphenylammonium chloride.[7]

1. Preparation of Antimicrobial Solution:

  • Prepare a stock solution of benzyldimethylphenylammonium chloride in a suitable solvent (e.g., sterile deionized water).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

  • Culture the test microorganism on an appropriate agar medium.

  • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

  • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Protocol 2: Williamson Ether Synthesis Using Tetrabutylammonium Bromide as a Phase-Transfer Catalyst

This protocol describes a classic Williamson ether synthesis facilitated by TBAB.[8]

1. Reaction Setup:

  • In a 5 mL conical vial equipped with a magnetic spin vane, combine 150 mg of 4-ethylphenol and 1.25 mL of 25% aqueous sodium hydroxide solution.

  • Gently heat the mixture until the 4-ethylphenol dissolves.

  • Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.045 mmol) to the mixture.

2. Reagent Addition and Reflux:

  • Attach a reflux condenser to the vial.

  • Add methyl iodide (e.g., 2.61 mmol) through the top of the condenser.

  • Gently reflux the reaction mixture for one hour with vigorous stirring.

3. Work-up and Isolation:

  • Allow the reaction to cool to room temperature.

  • Add 2 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 5% aqueous sodium hydroxide and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.

Visualizations

antimicrobial_mechanism cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action qac Positively Charged Nitrogen Head tail Hydrophobic Alkyl Tail membrane Negatively Charged Phospholipid Bilayer qac->membrane Electrostatic Interaction step2 2. Membrane Disruption membrane->step2 Penetration by Hydrophobic Tail step1 1. Adsorption step1->step2 step3 3. Leakage of Cytoplasmic Content step2->step3 step4 4. Cell Lysis step3->step4

Caption: Mechanism of antimicrobial action of quaternary ammonium compounds.

phase_transfer_catalysis cluster_phases Immiscible Phases cluster_catalyst Phase-Transfer Catalyst (TBAB) aqueous Aqueous Phase (contains Nucleophile, Nu⁻) tbab_aq Q⁺Br⁻ (TBAB) aqueous->tbab_aq 1. Ion Exchange (Br⁻ for Nu⁻) organic Organic Phase (contains Substrate, R-X) tbab_org Q⁺Br⁻ organic->tbab_org 3. Reaction with Substrate (Product R-Nu formed) ion_pair Q⁺Nu⁻ tbab_aq->ion_pair ion_pair->organic 2. Transfer to Organic Phase tbab_org->aqueous 4. Catalyst Regeneration and Return

Caption: General mechanism of phase-transfer catalysis using TBAB.

References

A Comparative Analysis of the Antimicrobial Efficacy of Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of Benzyl-dimethyl-phenylazanium chloride, commonly known as Benzalkonium Chloride (BAC), against several other widely used antimicrobial agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to facilitate an objective evaluation of BAC's performance.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of Benzalkonium Chloride and its alternatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The data presented below is a summary from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride and Alternatives against Bacteria

MicroorganismBenzalkonium Chloride (µg/mL)Chlorhexidine (µg/mL)Povidone-Iodine (%)Sodium Hypochlorite (%)Benzethonium Chloride (µg/mL)
Klebsiella pneumoniae8 - 256[1]4 - 128[1]---
Pseudomonas aeruginosa20 - 470[2][3]10[2][3]---
Staphylococcus aureus-->0.0039 (in vitro)[4][5]--
Listeria monocytogenes0.25 - 20[6]--1750 - 4500 (ppm)[6]-

Table 2: Comparison of Antimicrobial Properties

PropertyBenzalkonium ChlorideChlorhexidinePovidone-IodineSodium HypochloriteBenzethonium ChlorideTriclosan
Spectrum Broad (Bacteria, Fungi, Viruses)[7]BroadBroadBroadBroad[8]Bacteria, Fungi[9]
Mechanism Cell membrane disruption[10]Cell membrane disruptionOxidation of cellular componentsOxidation of cellular componentsCell membrane disruptionFatty acid synthesis inhibition
Persistence Good residual activity[11]GoodPoorPoorGood[6]Good
Toxicity Less acute oral toxicity than Benzethonium Chloride[6]-Can irritate skin[6]IrritantHigher acute oral toxicity than BAC[6]Potential for hormonal disruption[12]

Experimental Protocols

The following are detailed methodologies for two standard experiments used to determine the antimicrobial activity of compounds like Benzalkonium Chloride.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Stock solution of Benzalkonium Chloride and other test compounds

  • Sterile diluent (e.g., distilled water, DMSO)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent.

    • Perform serial two-fold dilutions of the antimicrobial agent in the broth directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC of the specific microorganism.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) in each plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism[13].

Protocol 2: Agar Well Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Stock solutions of Benzalkonium Chloride and other test compounds

  • Pipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Evenly streak the swab over the entire surface of the MHA plate to create a bacterial lawn.

  • Creation of Wells:

    • Use a sterile cork borer to punch uniform wells into the agar[14].

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.

    • Include a negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic).

  • Incubation:

    • Allow the plates to stand for a short period to allow for diffusion of the agent into the agar.

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm)[15]. A larger diameter indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of Benzalkonium Chloride and other quaternary ammonium compounds involves the disruption of the microbial cell membrane. This leads to the leakage of essential intracellular components and ultimately cell death.

G cluster_bac Benzalkonium Chloride (BAC) cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell BAC Positively Charged Head Group Membrane Negatively Charged Phospholipid Bilayer BAC->Membrane Electrostatic Interaction AlkylChain Lipophilic Alkyl Chain AlkylChain->Membrane Hydrophobic Interaction Disruption Membrane Disruption Membrane->Disruption Integration and Permeability Increase Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of Benzalkonium Chloride's antimicrobial action.

Experimental Workflow: Broth Microdilution for MIC

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

A Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship: Factors Influencing Antimicrobial Efficacy

The effectiveness of Benzalkonium Chloride is influenced by several factors, as depicted in the diagram below.

BAC Benzalkonium Chloride Efficacy Concentration Concentration Concentration->BAC ContactTime Contact Time ContactTime->BAC Microbe Microorganism Type (Gram+/-, Spores) Microbe->BAC pH pH pH->BAC Organic Presence of Organic Matter Organic->BAC

Caption: Factors influencing Benzalkonium Chloride's efficacy.

References

comparative study of phase transfer catalysts for specific organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst is paramount for the success of biphasic organic reactions. This guide provides an objective comparison of the performance of three common classes of phase transfer catalysts—quaternary ammonium salts, phosphonium salts, and crown ethers—in the context of two widely utilized organic reactions: the Williamson ether synthesis and the synthesis of n-butyl acetate. The information presented is supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, thereby enhancing reaction rates and yields. The catalyst functions by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. The efficiency of a phase transfer catalyst is influenced by several factors, including the catalyst's structure, lipophilicity, and stability under the reaction conditions.

I. Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, serves as an excellent model to compare the efficacy of different phase transfer catalysts. In this guide, we examine the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide.

Data Presentation
Catalyst[1]Catalyst TypeReaction Time (hours)Yield (%)Selectivity (%)
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt1~85-95>99
Tetrabutylphosphonium Bromide (TBPB) Phosphonium Salt[No direct comparative data found][No direct comparative data found][No direct comparative data found]
18-Crown-6 Crown Ether[No direct comparative data found][No direct comparative data found][No direct comparative data found]

Note: While direct comparative experimental data for TBPB and 18-Crown-6 in the synthesis of 4-ethylanisole under identical conditions was not found in the reviewed literature, the general principles of phase transfer catalysis suggest that both would also catalyze this reaction. Phosphonium salts often exhibit higher thermal stability compared to ammonium salts. Crown ethers are particularly effective in solid-liquid phase transfer catalysis.

Experimental Protocols

A. Synthesis of 4-ethylanisole using Tetrabutylammonium Bromide (TBAB) [1]

  • Materials:

    • 4-ethylphenol (150 mg)

    • 25% Sodium Hydroxide (NaOH) solution

    • Tetrabutylammonium bromide (TBAB)

    • Methyl iodide

    • Diethyl ether

    • 5% Sodium Hydroxide (NaOH) solution

    • Anhydrous sodium sulfate

    • Dichloromethane

    • Silica gel

  • Procedure:

    • To a 5 ml conical vial, add 150 mg of 4-ethylphenol, 25% aqueous NaOH solution, and a spin vane. Gently heat the mixture until the 4-ethylphenol dissolves.

    • Add tetrabutylammonium bromide to the mixture.

    • Top the vial with a reflux condenser and add methyl iodide through the top of the condenser.

    • Gently reflux the reaction mixture for one hour.

    • After cooling to room temperature, add 1-2 ml of diethyl ether and a small amount of distilled water.

    • Separate the aqueous layer and extract it with diethyl ether.

    • Combine the organic layers and wash with 5% aqueous NaOH solution, followed by distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane.

    • Evaporate the solvent to obtain 4-ethylanisole.

B. Proposed Protocol for Synthesis of 4-ethylanisole using Tetrabutylphosphonium Bromide (TBPB)

(This protocol is adapted from general Williamson ether synthesis procedures and aims to be comparable to the TBAB protocol for benchmarking purposes.)

  • Materials:

    • 4-ethylphenol (150 mg)

    • 25% Sodium Hydroxide (NaOH) solution

    • Tetrabutylphosphonium bromide (TBPB)

    • Methyl iodide

    • Toluene

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 150 mg of 4-ethylphenol in toluene.

    • Add 25% aqueous NaOH solution and a catalytic amount of tetrabutylphosphonium bromide.

    • Add methyl iodide to the mixture.

    • Heat the mixture to reflux with vigorous stirring for a designated time (e.g., 1-4 hours, to be optimized).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

C. Proposed Protocol for Synthesis of 4-ethylanisole using 18-Crown-6

(This protocol is adapted for a solid-liquid phase transfer catalysis scenario, where crown ethers are often highly effective.)

  • Materials:

    • 4-ethylphenol (150 mg)

    • Potassium carbonate (K₂CO₃), finely pulverized

    • 18-Crown-6

    • Methyl iodide

    • Butanone

    • tert-Butyl methyl ether (TBME)

    • 5% Sodium Hydroxide (NaOH) solution

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a dry round-bottom flask, combine 150 mg of 4-ethylphenol, finely pulverized potassium carbonate, and a catalytic amount of 18-crown-6 in butanone.

    • Add methyl iodide to the mixture.

    • Attach a reflux condenser and heat the mixture under reflux for a designated time (e.g., 1-4 hours, to be optimized).

    • After cooling, add water and extract the mixture with tert-butyl methyl ether (TBME).

    • Wash the combined organic layers with 5% aqueous NaOH and then with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography.

II. Comparative Performance in the Synthesis of n-Butyl Acetate

The synthesis of n-butyl acetate from sodium acetate and n-butyl bromide is another important reaction where phase transfer catalysts can be effectively employed.

Data Presentation
CatalystCatalyst TypeReaction Time (hours)Yield (%)Selectivity (%)
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt[No direct comparative data found][No direct comparative data found][No direct comparative data found]
Tetrabutylphosphonium Bromide (TBPB) Phosphonium Salt[No direct comparative data found][No direct comparative data found][No direct comparative data found]
18-Crown-6 Crown Ether[No direct comparative data found][No direct comparative data found][No direct comparative data found]
Experimental Protocols

A. Proposed Protocol for Synthesis of n-Butyl Acetate using a Phase Transfer Catalyst

(This is a generalized protocol that can be adapted for comparing TBAB, TBPB, and 18-Crown-6.)

  • Materials:

    • Sodium acetate (anhydrous)

    • n-Butyl bromide

    • Phase Transfer Catalyst (TBAB, TBPB, or 18-Crown-6)

    • Toluene (or another suitable organic solvent)

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium acetate and the selected phase transfer catalyst.

    • Add a biphasic solvent system of toluene and water.

    • Add n-butyl bromide to the mixture.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir vigorously for a set period.

    • Monitor the reaction by Gas Chromatography (GC) to determine the conversion of n-butyl bromide and the yield of n-butyl acetate.

    • Upon completion, cool the mixture, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Analyze the product purity and yield by GC.

III. Visualizing the Mechanisms

General Mechanism of Phase Transfer Catalysis

The following diagram illustrates the fundamental principle of phase transfer catalysis for a nucleophilic substitution reaction. The catalyst (Q⁺X⁻) facilitates the transfer of the nucleophile (Y⁻) from the aqueous phase to the organic phase, where it reacts with the organic substrate (RX).

PTC_Mechanism M_Y M⁺Y⁻ Q_Y_org Q⁺Y⁻ M_Y->Q_Y_org Ion Exchange Q_X_aq Q⁺X⁻ RX RX RY RY RX->RY Q_X_org Q⁺X⁻ RY->Q_X_org Product Formation Q_Y_org->RY Reaction with RX Q_X_org->Q_X_aq Catalyst Regeneration

Caption: General mechanism of phase transfer catalysis.

Experimental Workflow for Catalyst Comparison

The logical flow for a comparative study of phase transfer catalysts is depicted below. This workflow outlines the key steps from reaction setup to data analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactants & Solvents Catalyst1 Add Catalyst 1 (e.g., TBAB) Reactants->Catalyst1 Catalyst2 Add Catalyst 2 (e.g., TBPB) Reactants->Catalyst2 Catalyst3 Add Catalyst 3 (e.g., 18-Crown-6) Reactants->Catalyst3 Run1 Run Reaction 1 Catalyst1->Run1 Run2 Run Reaction 2 Catalyst2->Run2 Run3 Run Reaction 3 Catalyst3->Run3 Workup1 Workup & Purification 1 Run1->Workup1 Workup2 Workup & Purification 2 Run2->Workup2 Workup3 Workup & Purification 3 Run3->Workup3 Analysis1 Analyze Yield & Purity 1 Workup1->Analysis1 Analysis2 Analyze Yield & Purity 2 Workup2->Analysis2 Analysis3 Analyze Yield & Purity 3 Workup3->Analysis3 Compare Compare Performance Analysis1->Compare Analysis2->Compare Analysis3->Compare

References

cost-benefit analysis of using benzyl-dimethyl-phenylazanium chloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of pharmaceutical and fine chemical production, the choice of a catalyst is a critical decision that balances efficacy with economic viability. Benzyl-dimethyl-phenylazanium chloride, also known as benzyldimethylphenylammonium chloride, has emerged as a notable phase-transfer catalyst (PTC). This guide provides a comprehensive cost-benefit analysis of this catalyst, comparing its performance with common alternatives and presenting supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance in Synthesis: A Comparative Overview

This compound functions as a quaternary ammonium salt, facilitating reactions between reactants in immiscible phases. Its efficacy is particularly evident in nucleophilic substitution reactions, such as etherification and alkylation.

Table 1: Comparison of Phase-Transfer Catalysts in the Benzylation of 2-Phenylpropanenitrile [1]

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495

This data highlights the competitive landscape in which this compound operates. While crown ethers like 18-Crown-6 may offer higher yields and shorter reaction times, they are often significantly more expensive. Quaternary phosphonium salts like TBPB can also provide excellent yields. The performance of quaternary ammonium salts, the class to which this compound belongs, is respectable, offering a balance between efficiency and cost.

Cost Analysis

The economic feasibility of a catalyst is a primary concern in process development and large-scale manufacturing. A direct cost comparison reveals the competitive positioning of this compound.

Table 2: Cost Comparison of Selected Phase-Transfer Catalysts

CatalystSupplier ExamplePrice (USD)Quantity (g)Cost per Gram (USD)
This compoundTCI America[2][3]$130.00 - $150.9025$5.20 - $6.04
This compoundNanoAxis LLC[4]$374.1025$14.96
Tetrabutylammonium Bromide (TBAB)-Varies-Generally lower than specialized PTCs
Benzyltriethylammonium Chloride-Varies-Comparable to other quaternary ammonium salts

Note: Prices are subject to change and may vary between suppliers.

From the available data, the cost of this compound can vary significantly between suppliers. It is generally more expensive than commodity quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) but may be more cost-effective than phosphonium salts or crown ethers, especially when considering the overall process economics, including reaction efficiency and ease of use.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of catalytic performance, detailed experimental protocols are essential. Below are representative protocols for two common types of reactions where a phase-transfer catalyst like this compound would be employed.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. Phase-transfer catalysis is often employed to facilitate the reaction between an alkoxide and an alkyl halide.

Materials:

  • Alcohol (e.g., p-cresol)

  • Alkyl halide (e.g., chloroacetic acid)

  • Base (e.g., Potassium Hydroxide)

  • Phase-Transfer Catalyst (e.g., this compound, ~1-5 mol%)

  • Solvent (e.g., Water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the potassium hydroxide in water.

  • Add the alcohol (p-cresol) to the flask and stir until a homogenous solution is formed.

  • Add the phase-transfer catalyst to the mixture.

  • Heat the solution to a gentle reflux.

  • Slowly add the alkyl halide (chloroacetic acid) to the boiling solution over a period of 10-15 minutes.

  • Continue refluxing for an additional 10-20 minutes after the addition is complete.

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a suitable acid (e.g., concentrated HCl) to precipitate the product.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization.

Protocol 2: Alkylation of 2-Phenylpropanenitrile[1]

This protocol describes the C-alkylation of a nitrile, a fundamental carbon-carbon bond-forming reaction.

Materials:

  • 2-phenylpropanenitrile

  • Benzyl chloride

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-Transfer Catalyst (e.g., this compound, ~5 mol%)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-phenylpropanenitrile and toluene.

  • Add the phase-transfer catalyst to the mixture.

  • Add the 50% aqueous sodium hydroxide solution and stir the mixture vigorously at room temperature for 30 minutes.

  • Add benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water and ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the underlying processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Phase-Transfer Catalysis Reactants Reactants in Immiscible Phases (e.g., Aqueous & Organic) Add_Catalyst Add Phase-Transfer Catalyst (this compound) Reactants->Add_Catalyst Reaction Vigorous Stirring & Heating Add_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for a reaction utilizing phase-transfer catalysis.

G cluster_mechanism Mechanism of Phase-Transfer Catalysis Q_X_org Q+X- (Organic Phase) M_Y_aq M+Y- (Aqueous Phase) Q_X_org->M_Y_aq Ion Exchange at Interface M_X_aq M+X- (Aqueous Phase) Q_X_org->M_X_aq Transfer to Aqueous Phase Q_Y_org Q+Y- (Organic Phase) M_Y_aq->Q_Y_org Transfer to Organic Phase R_X_org R-X (Organic Phase) Q_Y_org->R_X_org Reaction R_Y_org R-Y (Product in Organic Phase) R_X_org->R_Y_org Product Formation R_Y_org->Q_X_org Catalyst Regeneration

References

A Comparative Guide to Analytical Validation for the Quantification of Benzyl-dimethyl-phenylazanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of benzyl-dimethyl-phenylazanium chloride, commonly known as benzalkonium chloride (BKC), is critical for product quality, safety, and efficacy in numerous pharmaceutical applications.[1] As a widely used preservative and antiseptic agent, regulatory bodies require validated analytical methods to ensure its concentration is within specified limits.[2] This guide provides a comparative overview of analytical methods for the quantification of BKC, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method and its comparison with alternative techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Widely Used Method

Reverse-phase HPLC with UV detection is a prevalent and reliable method for the routine analysis of BKC in pharmaceutical formulations.[2] This technique offers high resolution, sensitivity, and specificity for separating and quantifying the different alkyl homologues of BKC (primarily C12 and C14).

Experimental Protocol: HPLC-UV Method

This protocol is adapted from established and validated methods for the analysis of benzalkonium chloride.[3][4][5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 column (e.g., 150 mm × 4.6 mm, 5.0 μm particle size).[3]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Triethylamine.

  • Phosphoric acid (or other suitable acid for pH adjustment).

  • Benzalkonium chloride reference standard.

  • Sample of the formulation containing BKC.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase consists of a 0.01% aqueous solution of triethylamine (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 215 nm or 254 nm.[2][3]

  • Injection Volume: 10 μL.[3]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of benzalkonium chloride reference standard in a suitable solvent (e.g., water/methanol mixture) to obtain a stock solution of a specific concentration.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to establish a calibration curve. A typical linearity range is 80-120 μg/ml.[3]

  • Sample Solution: Dilute the sample formulation with the mobile phase or a suitable solvent to bring the expected BKC concentration within the calibration range.

5. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include the following parameters:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the BKC peaks from other components in the sample matrix.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five concentrations.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo formulation. Recoveries are typically expected to be in the range of 98-102%.[3][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. The relative standard deviation (RSD) should typically be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison of Analytical Methods for BKC Quantification

While HPLC-UV is a powerful technique, other methods can also be employed for the quantification of BKC. The choice of method often depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

Parameter HPLC-UV UV-Visible Spectrophotometry Titration
Principle Separation based on polarity and detection by UV absorbance.Formation of a colored ion-pair with a dye and measurement of absorbance.[11]Precipitation titration of cationic BKC with an anionic surfactant.[12][13]
Specificity High; can separate different BKC homologues and from excipients.Moderate; potential for interference from other UV-absorbing compounds.Low; titrates all cationic surfactants present in the sample.
Sensitivity High (LOD and LOQ in the µg/mL range).[3]Moderate (LOD and LOQ in the µg/mL to mg/L range).[14][15]Low; requires higher concentrations of the analyte.
Linearity Range Typically wide (e.g., 80-120 µg/mL).[3]Narrower range (e.g., 1-5 µg/mL).[14]Dependent on titrant concentration.
Accuracy High (recoveries typically 98-102%).[3][10]Good (recoveries can be >95%).[11]Good, but can be affected by interfering substances.
Precision (%RSD) Excellent (<2%).[3]Good (<3%).[15]Good, but generally higher than chromatographic methods.
Analysis Time Relatively short per sample (e.g., < 2 minutes for UHPLC).[10]Rapid.Can be time-consuming.
Instrumentation Cost High.Low to moderate.Low.
Advantages High specificity, sensitivity, and automation capabilities.Simple, rapid, and cost-effective.Simple, inexpensive, and does not require specialized equipment.
Disadvantages High initial instrument cost and requires skilled operators.Prone to interference and less specific.Non-specific and less sensitive.

Visualizing the Analytical Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, ensuring the reliability and suitability of the chosen method for its intended purpose.

Analytical Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Method A->B C Optimize Method Parameters B->C D Develop Validation Protocol C->D Transition to Validation E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze Data and Evaluate Results E->F G Prepare Validation Report F->G H Routine Use of Validated Method G->H Method Approved for Use I Method Monitoring and Re-validation (if necessary) H->I

Caption: A flowchart illustrating the key stages of analytical method validation.

References

Performance of Benzyl-dimethyl-phenylazanium Chloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of benzyl-dimethyl-phenylazanium chloride, commonly known as Benzalkonium Chloride (BAC), in various solvent systems. It delves into its antimicrobial efficacy, compares it with common alternatives, and provides detailed experimental protocols and supporting data for researchers in the field of disinfectant and antiseptic development.

Introduction to Benzalkonium Chloride (BAC)

This compound, or Benzalkonium Chloride (BAC), is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1] It is widely utilized across pharmaceutical, industrial, and consumer products for its broad-spectrum antimicrobial properties.[2] BAC is effective against a wide range of bacteria, fungi, and enveloped viruses.[2][3] Its physical properties are noteworthy; BAC is readily soluble in water, ethanol, and acetone, which allows for its incorporation into a variety of solvent systems.[4][5]

Mechanism of Antimicrobial Action

The primary mode of action for BAC involves the disruption of microbial cell membranes.[6] As a cationic molecule, it electrostatically interacts with negatively charged components of the bacterial cell wall. Its lipophilic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1]

cluster_BAC Benzalkonium Chloride (BAC) cluster_Membrane Microbial Cell Membrane cluster_Disruption Membrane Disruption BAC Cationic Head (+) Alkyl Chain (Lipophilic) Membrane Negatively Charged Surface (-) Lipid Bilayer Cytoplasm BAC->Membrane:h 1. Adsorption Disrupted Loss of Integrity Leakage of Cytoplasmic Contents Membrane:m->Disrupted 2. Penetration & Disruption CellDeath Cell Death Disrupted->CellDeath 3. Consequence

Figure 1. Mechanism of action of Benzalkonium Chloride (BAC) on microbial cell membranes.

Performance Data in Different Formulations

The choice of solvent system significantly impacts the antimicrobial efficacy of Benzalkonium Chloride. While aqueous solutions are common, formulations incorporating alcohols can offer synergistic effects, enhancing the overall performance.

Comparison of Aqueous BAC and Alcohol-Based Formulations

Experimental data shows that a low-concentration BAC formulation can outperform a standard high-concentration alcohol-based antiseptic against certain bacteria. This highlights the potency of BAC as an active ingredient.

Table 1: Bactericidal Efficacy of a BAC-based Formulation vs. an Ethanol-based Formulation against Staphylococcus aureus

FormulationActive Ingredient(s)Log10 Reduction in Colony-Forming Units (CFU)
Non-alcohol-based Hand Sanitizer0.12% Benzalkonium Chloride3.75 to 4.16
Alcohol-based Hand Sanitizer63% Ethanol< 1.0

Data sourced from a 2019 study in the American Journal of Infection Control.[7]

Synergistic Effects with Alcohols

The inclusion of BAC in alcohol-based solvent systems can lead to a significant increase in antimicrobial activity compared to the alcohol solution alone. This synergistic effect enhances the spectrum and efficacy of the formulation.

Table 2: Effect of BAC on the Antimicrobial Activity of an Isopropyl Alcohol-Based Solvent System

Test MicroorganismSolvent System A (85% Isopropyl Alcohol) Inhibition Zone (mm)Solvent System A + 0.1% BAC Inhibition Zone (mm)
Bacillus subtilis~12~18
Escherichia coli~12~17
Staphylococcus aureus~14~18
Pseudomonas aeruginosa~14~18

Data interpreted from graphical representations in a study on the effects of additives on alcohol-based hand sanitizers.[8]

Efficacy of Formulated BAC Hand Sanitizer

A formulated BAC-based hand sanitizer demonstrates potent bactericidal activity, as shown by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against several common bacterial strains.

Table 3: MIC and MBC of a Formulated BAC-Based Hand Sanitizer

Bacterial StrainATCC Strain No.MIC (% v/v of product)MBC (% v/v of product)
Escherichia coli259220.05%0.1%
Pseudomonas aeruginosaBAA 17442%2%
Staphylococcus aureus292130.05%0.05%
Staphylococcus haemolyticus5034≤ 0.02%≤ 0.02%

Data sourced from a 2022 study on the preparation and evaluation of a benzalkonium chloride hand sanitizer.[9]

Comparison with Alternative Antimicrobials

Benzalkonium Chloride is often considered as an alternative to other antimicrobial agents, such as Triclosan and alcohol.

  • vs. Triclosan : BAC offers advantages over Triclosan, including better water solubility and a wider effective pH range.[10]

  • vs. Alcohol : While alcohols like ethanol are fast-acting, BAC has been shown to have a more persistent antimicrobial effect on the skin.[11] Formulations with BAC are also non-flammable and can be less irritating to the skin than high-concentration alcohol preparations.[8]

Experimental Protocols

To ensure standardized and reproducible results when evaluating the efficacy of disinfectants, established testing protocols should be followed. The AOAC Use-Dilution Test is a widely accepted method for determining a chemical's effectiveness on a non-porous, inanimate surface.

AOAC Use-Dilution Test Methodology

This test evaluates the efficacy of a disinfectant to kill a target microorganism dried onto a hard surface.

  • Preparation of Inoculum : A pure culture of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica) is grown in a suitable liquid broth medium for 24-48 hours.

  • Carrier Contamination : Sterile stainless steel cylinders (carriers) are immersed in the microbial culture for a specified time and then withdrawn to be dried under controlled conditions, leaving a film of dried microorganisms on the surface.

  • Disinfectant Exposure : The dried, contaminated carriers are then individually immersed in the test disinfectant solution (prepared at its use-dilution in the desired solvent system) for a specific contact time (e.g., 10 minutes).

  • Neutralization and Culture : After the exposure time, each carrier is removed and transferred to a tube containing a sterile liquid medium with a chemical neutralizer that inactivates the disinfectant. This step is crucial to prevent residual disinfectant from inhibiting microbial growth in the recovery medium.

  • Incubation and Observation : The tubes containing the carriers and neutralized medium are incubated under optimal conditions for microbial growth (e.g., 48 hours at 37°C).

  • Results Interpretation : After incubation, the tubes are visually inspected for turbidity (cloudiness), which indicates microbial growth. The effectiveness of the disinfectant is determined by the number of tubes showing no growth. According to AOAC standards, for a passing result, at least 59 out of 60 replicates must show no microbial growth.

A 1. Prepare Microbial Culture (e.g., S. aureus in broth) B 2. Contaminate Carriers (Dip stainless steel cylinders in culture) A->B C 3. Dry Carriers (Create a dried film of bacteria) B->C E 5. Expose Carriers (Immerse carriers in disinfectant for a set time) C->E D 4. Prepare Disinfectant (BAC in specified solvent system) D->E F 6. Neutralize Disinfectant (Transfer carriers to neutralizing broth) E->F G 7. Incubate (e.g., 48 hours at 37°C) F->G H 8. Observe for Growth (Check for turbidity) G->H I 9. Interpret Results (Pass/Fail based on number of sterile tubes) H->I

Figure 2. Experimental workflow for the AOAC Use-Dilution Test.

Conclusion

Benzalkonium Chloride is a potent and versatile antimicrobial agent whose performance is intricately linked to its formulation, particularly the solvent system employed. While highly effective in aqueous solutions, its efficacy can be synergistically enhanced when combined with alcohols. This allows for the development of powerful disinfectant and antiseptic products that can offer superior performance to traditional alcohol-only formulations. For researchers and developers, understanding the interplay between BAC and the solvent system is critical for optimizing product efficacy, stability, and user acceptability. Standardized testing protocols are essential to validate the performance claims of any new formulation.

References

The Efficacy of Benzyl-Dimethyl-Phenylazanium Chloride and its Alternatives: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benzyl-dimethyl-phenylazanium chloride and other key antimicrobial agents reveals distinct performance profiles crucial for applications in pharmaceutical and industrial settings. This guide provides a comparative overview of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of appropriate antimicrobial compounds.

This compound, a member of the quaternary ammonium compound (QAC) family, is primarily utilized as a phase transfer catalyst in organic synthesis and as a chemical intermediate.[1][2] While specific experimental data on its antimicrobial efficacy is limited in publicly available literature, its structural similarity to the widely used benzalkonium chloride (BAC) suggests comparable applications as an emulsifier, surfactant, and disinfectant.[1] Benzalkonium chlorides, which consist of a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, are extensively studied and employed for their broad-spectrum antimicrobial properties.[3][4][5]

This guide will focus on the well-documented performance of benzalkonium chloride as a representative of this class and compare it with two prominent alternatives: Cetylpyridinium Chloride (CPC) and Polyhexamethylene Biguanide (PHMB).

Comparative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the comparative efficacy of Benzalkonium Chloride, Cetylpyridinium Chloride, and Polyhexamethylene Biguanide against a range of common pathogens.

Benzalkonium Chloride (BAC) Efficacy Data
Microorganism MIC (mg/L) MBC (mg/L)
Listeria monocytogenes30[6]35[6]
Staphylococcus aureus40[6]45[6]
Escherichia coli40[6]45[6]
Bacillus cereus140[6]160[6]
Salmonella typhimuriumNot explicitly statedNot explicitly stated
Pseudomonas aeruginosaNot explicitly statedNot explicitly stated
Cetylpyridinium Chloride (CPC) Efficacy Data
Microorganism MIC (µg/mL)
Escherichia coli (ATCC 10536)16[7]
Escherichia coli (retail meat isolates)8 - 512[7]
Candida krusei33.0 ± 0.0[8]
Polyhexamethylene Biguanide (PHMB) Efficacy Data
Microorganism MIC (ppm)
Bacillus cereus31.25[9]
Escherichia coli125[9]

Mechanism of Action: A Visual Comparison

The primary mechanism of action for both Benzalkonium Chloride and Cetylpyridinium Chloride involves the disruption of the microbial cell membrane. As cationic surfactants, their positively charged heads interact with the negatively charged phospholipids in the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[10][11] Polyhexamethylene Biguanide also interacts with the cell membrane but can additionally enter the bacterial cell to bind with nucleic acids, inhibiting DNA replication and repair.[12]

cluster_QAC Quaternary Ammonium Compounds (BAC & CPC) cluster_PHMB Polyhexamethylene Biguanide (PHMB) QAC BAC / CPC (Cationic Surfactant) Membrane Bacterial Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Lysis Cell Lysis Disruption->Lysis PHMB PHMB Membrane_PHMB Bacterial Cell Membrane PHMB->Membrane_PHMB Disruption_PHMB Membrane Disruption Membrane_PHMB->Disruption_PHMB Entry Cellular Entry Membrane_PHMB->Entry DNA Bacterial DNA Entry->DNA Inhibition Inhibition of DNA Replication & Repair DNA->Inhibition

Figure 1: Simplified mechanism of action for QACs and PHMB.

Experimental Protocols

The determination of MIC and MBC values is a fundamental aspect of assessing antimicrobial efficacy. The following outlines a general methodology for these key experiments.

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)

prep Prepare serial dilutions of the antimicrobial agent in broth inoc Inoculate each dilution with a standardized suspension of the test microorganism prep->inoc inc Incubate at an appropriate temperature and duration inoc->inc obs Observe for visible turbidity (microbial growth) inc->obs mic The lowest concentration without visible growth is the MIC obs->mic

Figure 2: Workflow for MIC determination.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (e.g., Benzalkonium Chloride) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes or microtiter plate wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each dilution of the antimicrobial agent is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no agent) and a negative control (broth only) are also included.

  • Incubation: The inoculated tubes or plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for many bacteria).

  • Observation: After incubation, the tubes or wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

sub Subculture from the clear tubes (at and above the MIC) onto agreement-free agar plates inc_agar Incubate the agar plates sub->inc_agar count Count the number of surviving colonies inc_agar->count mbc The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC count->mbc

Figure 3: Workflow for MBC determination following MIC.

Detailed Protocol:

  • Subculturing: Following the MIC determination, a small aliquot from each tube or well that shows no visible growth is subcultured onto a fresh agar plate that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Colony Counting: After incubation, the number of colonies on each plate is counted.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial count.

Applications in Drug Development and Research

Benzalkonium chloride is a versatile compound with numerous applications in the pharmaceutical and research sectors.[13][14][15][16]

  • Preservative: It is widely used as a preservative in ophthalmic, nasal, and topical preparations to prevent microbial contamination.[14][15][16]

  • Antiseptic: Its antimicrobial properties make it an effective active ingredient in skin antiseptics, wound cleansers, and hand sanitizers.[13][14][15]

  • Surfactant: As a cationic surfactant, it can be used to increase the penetration of other drugs.[15]

Alternatives like Cetylpyridinium Chloride are also commonly found in oral care products such as mouthwashes due to their antimicrobial activity against oral pathogens.[8] Polyhexamethylene Biguanide is valued in wound care applications, as it is effective against a broad spectrum of microorganisms and has a low potential for inducing resistance.[12]

Conclusion

While this compound itself is primarily a chemical intermediate, the broader class of benzalkonium chlorides offers potent and versatile antimicrobial activity. The choice between BAC, CPC, and PHMB will depend on the specific application, the target microorganisms, and the desired safety and efficacy profile. For instance, while BAC has a long history of use as a preservative and antiseptic, concerns about potential for bacterial resistance and cytotoxicity at higher concentrations exist.[3] PHMB presents a valuable alternative in wound care due to its low cytotoxicity and resistance potential.[12] CPC is a well-established antiseptic, particularly in oral hygiene.[8] Researchers and drug development professionals should carefully consider the comparative data presented to make an informed decision for their specific needs.

References

A Comparative Guide to the Environmental Impact of Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the drive towards greener and more sustainable chemical synthesis, the selection of every component in a reaction is critical. Phase transfer catalysts (PTCs) are powerful tools that can enhance reaction rates, improve yields, and enable the use of more environmentally benign solvent systems, such as water.[1][2][3] However, the environmental footprint of the PTCs themselves is a crucial consideration. This guide provides a comparative analysis of the environmental impact of common classes of phase transfer catalysts, offering experimental data and methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of Phase Transfer Catalyst Classes

Phase transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst functions by transporting a reactive species from one phase to another, where the reaction can then proceed.[4] The most common classes of PTCs include quaternary ammonium and phosphonium salts, crown ethers, cryptands, and greener alternatives like ionic liquids.[1][5]

Comparative Analysis of Environmental Impact

The environmental impact of a PTC is multifaceted, encompassing its toxicity, biodegradability, potential for bioaccumulation, and the overall efficiency and waste generation of the process in which it is used.

Ecotoxicity

The toxicity of PTCs to aquatic organisms is a primary environmental concern. The following table summarizes available ecotoxicity data for different PTC classes. It is important to note that toxicity can vary significantly within a class depending on the specific chemical structure.

Table 1: Comparative Ecotoxicity of Phase Transfer Catalysts

Catalyst ClassExample CompoundTest OrganismEndpoint (Concentration)Reference
Quaternary Ammonium Salts Benzalkonium Chlorides (BACs)Freshwater and estuarine/marine algaeGenerally considered highly toxic[2]
Didecyldimethylammonium Chloride (DDAC)Aquatic lifeRecognized as toxic[6]
Modified Quaternary Ammonium SaltParamecium caudatumEC10 (0.62 g/L)[7]
Modified Quaternary Ammonium SaltCeriodaphnia affinisEC10 (0.13 g/L)[7]
Phosphonium Salts Tributylhexadecylphosphonium Bromide-Generally considered to have lower toxicity than ammonium counterparts, but data is limited.[8]
Crown Ethers 18-Crown-6Daphnia and unicellular algaeToxic at 5 and 10 mg/L[7]
12-Crown-4, 15-Crown-5, 18-Crown-6Rats, mice, guinea-pigsModerately toxic[7]
Ionic Liquids Imidazolium-basedVarious aquatic organismsCan be toxic, with toxicity depending on the cation and anion.[9][10]
Pyridinium-basedVarious aquatic organismsCan be toxic, with toxicity depending on the cation and anion.[10]

Key Findings:

  • Quaternary ammonium salts are widely recognized for their aquatic toxicity, with some being classified as highly toxic to algae.[2][6] Their widespread use as disinfectants also raises concerns about the development of antimicrobial resistance.[11]

  • Crown ethers exhibit significant toxicity, which is a major limiting factor for their broader application despite their catalytic activity.[7][12]

  • Phosphonium salts are often considered more stable than their ammonium counterparts and may exhibit lower toxicity in some cases, but more comprehensive comparative data is needed.[8]

  • Ionic liquids , while often touted as "green" solvents, can also be toxic to aquatic life. Their environmental impact is highly dependent on their specific chemical structure.[9][10]

Biodegradability

The ability of a PTC to biodegrade in the environment is crucial to prevent its persistence and long-term negative effects. Standardized tests, such as the OECD 301 series, are used to assess ready biodegradability.

Table 2: Biodegradability of Phase Transfer Catalysts

Catalyst ClassBiodegradability ProfileKey ConsiderationsReference
Quaternary Ammonium Salts Varies; some are resistant to biodegradation under anoxic conditions.Can persist in sediment and sludge.[10]
Phosphonium Salts Data is limited.Further research is needed to establish their biodegradability profiles.
Crown Ethers Generally not readily biodegradable.Their stable macrocyclic structure makes them resistant to microbial degradation.
Cryptands Generally not readily biodegradable.Similar to crown ethers, their complex structure hinders biodegradation.
Ionic Liquids Highly variable; depends on the cation and anion.Some ionic liquids are designed for biodegradability, while others can be persistent.[9][10]

Key Findings:

  • Many traditional PTCs, such as crown ethers and cryptands , are not readily biodegradable due to their robust chemical structures.

  • The biodegradability of quaternary ammonium salts can be limited, leading to their accumulation in the environment.[10]

  • Ionic liquids offer the potential for designing biodegradable alternatives, but careful selection is necessary as biodegradability is not an inherent property of all ionic liquids.[9]

Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI)

Beyond the intrinsic properties of the catalyst, its environmental impact is also determined by the efficiency of the reaction it catalyzes. The E-Factor and Process Mass Intensity (PMI) are widely used metrics to quantify the amount of waste generated in a chemical process.[13][14][15]

  • E-Factor = Total Mass of Waste / Mass of Product

  • PMI = Total Mass of Inputs / Mass of Product

A lower E-Factor and PMI indicate a greener process. The choice of PTC can significantly influence these metrics by affecting reaction yield, selectivity, and the ability to use more environmentally friendly solvents. While specific comparative studies with calculated E-factors for different PTCs in the same reaction are scarce in the literature, the principles of green chemistry suggest that a highly efficient and recyclable PTC will lead to a more favorable E-Factor and PMI.

Recyclability and Reuse

The ability to recycle and reuse a PTC is a critical factor in reducing its overall environmental impact and cost.

Table 3: Recyclability of Phase Transfer Catalysts

Catalyst ClassRecyclability PotentialCommon Recycling MethodsReference
Quaternary Ammonium Salts Can be challenging to separate from the reaction mixture.Extraction, precipitation.[16]
Phosphonium Salts Similar challenges to quaternary ammonium salts.Extraction, precipitation.
Crown Ethers Difficult to recover from homogeneous reaction mixtures.
Cryptands Difficult to recover from homogeneous reaction mixtures.
Ionic Liquids High potential for recyclability due to their low volatility and tunable solubility.Extraction, distillation, membrane separation.[12][17][18]
Polymer-supported PTCs Excellent recyclability.Simple filtration.[19]

Key Findings:

  • Ionic liquids and polymer-supported PTCs offer the most promising options for catalyst recycling.[17][19] The non-volatile nature of ionic liquids allows for product separation by distillation, and their solubility properties can be tuned for efficient extraction.[12][18] Polymer-supported catalysts can be easily recovered by filtration.

Experimental Protocols

To aid in the evaluation of the environmental impact of PTCs, this section outlines the methodologies for key experiments.

Ecotoxicity Testing

Standardized ecotoxicity tests are essential for determining the potential harm of a substance to aquatic ecosystems. Commonly used protocols include:

  • Acute Toxicity Test with Daphnia sp. (OECD 202): This test determines the concentration of a substance that is lethal to 50% of the daphnids (LC50) over a 48-hour period.[1]

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, typically over 72 hours, to determine the concentration that inhibits growth by 50% (EC50).[1]

  • Fish, Acute Toxicity Test (OECD 203): This test measures the LC50 of a substance in fish over a 96-hour exposure period.[20]

Biodegradability Assessment

The OECD 301: Ready Biodegradability test series is the standard for assessing the potential for a chemical to be rapidly biodegraded in the environment.[21][22] These tests measure the depletion of dissolved oxygen (e.g., OECD 301D - Closed Bottle Test) or the evolution of carbon dioxide (e.g., OECD 301B) over a 28-day period.[23][24][25] A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand or carbon dioxide production within a 10-day window.[21]

Catalyst Recyclability Study

A robust protocol for evaluating catalyst recyclability involves:

  • Initial Reaction: Perform the reaction under optimized conditions and isolate the product.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture using an appropriate method (e.g., extraction for ionic liquids, filtration for polymer-supported catalysts).

  • Quantification of Recovery: Determine the amount of recovered catalyst using analytical techniques such as spectroscopy or chromatography.

  • Subsequent Reaction Cycles: Reuse the recovered catalyst in a fresh reaction.

  • Performance Evaluation: Monitor the reaction yield and selectivity over multiple cycles to assess the catalyst's stability and activity. It is crucial to analyze both the product and catalyst phases to get a complete picture of catalyst loss and deactivation.[26]

Logical Workflow for Selecting an Environmentally Benign PTC

The selection of a phase transfer catalyst should be a systematic process that considers both catalytic performance and environmental impact. The following diagram illustrates a logical workflow for this process.

PTC_Selection_Workflow A Define Reaction Requirements (e.g., reaction type, scale, cost) B Initial PTC Screening (literature search, preliminary tests) A->B C Performance Evaluation (yield, selectivity, reaction time) B->C D Environmental Impact Assessment C->D I Final PTC Selection (balance performance and environmental impact) C->I E Ecotoxicity Testing (e.g., OECD 201, 202, 203) D->E Toxicity F Biodegradability Study (e.g., OECD 301) D->F Persistence G Green Metrics Analysis (E-Factor, PMI) D->G Waste H Recyclability & Reuse Study D->H Lifecycle E->I F->I G->I H->I

Caption: Workflow for selecting an environmentally friendly phase transfer catalyst.

Conclusion

The selection of a phase transfer catalyst has significant implications for the environmental performance of a chemical process. While traditional PTCs like quaternary ammonium salts and crown ethers can be effective catalysts, they often come with concerns regarding toxicity and persistence. Greener alternatives, particularly well-designed ionic liquids and polymer-supported catalysts, offer promising avenues for reducing the environmental footprint of phase transfer catalysis through improved recyclability and potentially lower toxicity and higher biodegradability. A thorough evaluation of a PTC's performance, ecotoxicity, biodegradability, and its impact on process-wide green metrics is essential for the development of truly sustainable chemical manufacturing.

References

Safety Operating Guide

Safe Disposal of Benzyl-dimethyl-phenylazanium chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of benzyl-dimethyl-phenylazanium chloride, a compound recognized for its potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring compliance with regulatory standards.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion: Causes severe skin burns[1][2][3].

  • Eye Damage: Causes serious eye damage[1][2][3].

  • Aquatic Toxicity: Very toxic to aquatic life[1][2].

A comprehensive summary of its hazard classifications is provided in the table below.

Hazard ClassificationCategoryGHS CodeSignal Word
Acute Toxicity, OralCategory 4H302Danger
Skin Corrosion/IrritationCategory 1BH314Danger
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400Danger

Data sourced from multiple safety data sheets.[1][2]

Proper Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and prevents environmental contamination. The following workflow outlines the recommended procedure.

cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat Waste_Container Prepare a designated and properly labeled hazardous waste container. Small_Spill For small spills or residues: Absorb with inert material (e.g., sand, vermiculite). Collection Carefully collect the absorbed material and place it into the designated waste container. Small_Spill->Collection If applicable Seal Securely seal the waste container. Collection->Seal Large_Quantity For larger quantities or unused product: Do not dispose down the drain. Transfer directly into the designated waste container. Storage Store the sealed container in a designated hazardous waste storage area. Seal->Storage Disposal_Vendor Arrange for pickup by a licensed hazardous waste disposal company. Storage->Disposal_Vendor Documentation Maintain all disposal records in accordance with institutional and regulatory requirements. Disposal_Vendor->Documentation

Caption: Logical workflow for the proper disposal of this compound.

Detailed Experimental Protocol for Disposal

While a specific chemical neutralization protocol is not broadly published, the standard and safest approach for disposal relies on containment and professional removal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate personal protective equipment, including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile, neoprene).
  • Safety goggles and a face shield to protect against splashes.
  • A laboratory coat to prevent skin contact.

2. Waste Containment:

  • Unused Product: For unused this compound, the product should be disposed of in its original container if possible, or in a clearly labeled, compatible hazardous waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, paper towels, or disposable labware, should be collected in a designated hazardous waste container. Do not mix with general laboratory waste.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill kit. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For large spills, evacuate the area and follow your institution's emergency procedures.

3. Disposal Pathway:

  • Under no circumstances should this compound or its solutions be disposed of down the drain. This substance is very toxic to aquatic life, and release into the sewage system can have significant environmental consequences.[1][4]

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[5][6][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

4. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using soap and water.

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][5]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.